molecular formula C9H8BrN3 B8757070 1-(4-Bromophenyl)-1H-pyrazol-3-amine CAS No. 66000-38-2

1-(4-Bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B8757070
CAS No.: 66000-38-2
M. Wt: 238.08 g/mol
InChI Key: GZDIUHKAZLMQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS 66000-38-2) is a brominated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel heterocyclic hybrids. Its molecular formula is C9H8BrN3, with a molecular weight of 238.08 g/mol . Recent research has demonstrated the value of such pyrazole-containing scaffolds in developing potent anti-tubercular agents. Studies have shown that hybrids derived from this chemical class exhibit exceptional in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating potency equivalent to standard drugs like ethambutol (MIC = 1.56 µg/mL) . The compound's mechanism of action is attributed to its ability to serve as a precursor for molecules that display strong binding affinities (ranging from -6.14 to -6.25 kcal/mol) with specific target proteins such as 4kw5, forming key interactions with amino acid residues including Tyr297 and Phe362 . Structure-activity relationship (SAR) analyses indicate that the electron-withdrawing bromophenyl group at the 1-position of the pyrazole ring contributes to the compound's electronic profile and binding characteristics. This chemical is offered exclusively for research applications in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66000-38-2

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-(4-bromophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)

InChI Key

GZDIUHKAZLMQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)Br

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Stability, and Applications of 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, the strategic selection of bifunctional building blocks dictates the efficiency of downstream molecular diversification. 1-(4-Bromophenyl)-1H-pyrazol-3-amine represents a premier scaffold in this regard. By combining an electron-rich 3-aminopyrazole core with a para-bromophenyl moiety, this compound provides two distinct, orthogonally reactive vectors: a nucleophilic amine for acylation/alkylation and an electrophilic aryl bromide for palladium-catalyzed cross-coupling. This whitepaper details its physicochemical profile, self-validating synthesis protocols, stability liabilities, and advanced application workflows.

Physicochemical Identity and Core Properties

Understanding the baseline physicochemical properties of a building block is non-negotiable for predicting solubility, reactivity, and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The free base is typically an off-white crystalline solid, while its hydrochloride salt is often preferred for long-term storage due to enhanced oxidative stability and aqueous solubility[1].

Table 1: Key Physicochemical Properties

PropertyValueClinical/Synthetic Relevance
IUPAC Name 1-(4-Bromophenyl)-1H-pyrazol-3-amineStandardized nomenclature for IP filings.
CAS Number 66000-38-2 (Free Base)Primary identifier for procurement and safety data.
CAS Number (HCl) 1803584-74-8 (HCl Salt)[1]Salt form; possesses higher shelf-life stability.
Molecular Formula C9H8BrN3Defines exact stoichiometric calculations.
Molecular Weight 238.08 g/mol Low MW allows for extensive downstream elaboration.
Exact Mass 236.9902 m/zCritical for High-Resolution Mass Spectrometry (HRMS).
TPSA ~41.4 ŲExcellent membrane permeability profile.
H-Bond Donors/Acceptors 1 / 2Favorable for kinase hinge-binding interactions.

Synthesis Methodology and Mechanistic Causality

The most robust and regioselective method for synthesizing 3-amino-1-arylpyrazoles involves the condensation of an arylhydrazine with a 3-carbon synthon such as 3-ethoxyacrylonitrile[2].

The Causality of Regioselectivity: Why does this route exclusively yield the 3-amino isomer? The regioselectivity is driven by the differential nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (-NH₂) of 4-bromophenylhydrazine is more nucleophilic and less sterically hindered than the internal secondary amine. Consequently, it preferentially attacks the β-carbon of 3-ethoxyacrylonitrile in a Michael-type addition. Subsequent intramolecular cyclization of the internal nitrogen onto the nitrile carbon, followed by aromatization via the elimination of ethanol, locks the molecule into the desired 1-aryl-3-amino configuration.

Self-Validating Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine
  • Preparation : In an oven-dried round-bottom flask under an argon atmosphere, suspend 4-bromophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M).

  • Neutralization : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C.

    • Causality: DBU efficiently liberates the free hydrazine base without acting as a competing nucleophile, ensuring the hydrazine is fully available for the subsequent Michael addition.

  • Addition : Add 3-ethoxyacrylonitrile (1.05 eq) to the reaction mixture[2].

  • Cyclization : Heat the reaction mixture to reflux (80 °C) for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate hydrazone mass (

      
      ) must transition cleanly to the cyclized product mass (
      
      
      
      ) as ethanol is eliminated. Do not halt the reaction until the intermediate is completely consumed.
  • Workup : Concentrate the mixture in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the product as an off-white solid.

SynthesisWorkflow A 4-Bromophenylhydrazine (HCl salt) C Hydrazone Intermediate (Michael Addition) A->C DBU, EtOH Neutralization B 3-Ethoxyacrylonitrile B->C Nucleophilic Attack D 1-(4-Bromophenyl)-1H- pyrazol-3-amine C->D Intramolecular Cyclization (-EtOH)

Fig 1. Synthesis workflow of 1-(4-Bromophenyl)-1H-pyrazol-3-amine via Michael addition-cyclization.

Stability Profile and Degradation Pathways

A compound's utility in a synthetic campaign is strictly bound by its stability. 1-(4-Bromophenyl)-1H-pyrazol-3-amine exhibits a specific degradation profile that dictates its handling and storage:

  • Photolytic Stability (The C-Br Liability): The carbon-bromine bond is the primary liability under intense UV irradiation. Homolytic cleavage of the C-Br bond leads to photodehalogenation, generating a highly reactive aryl radical that ultimately abstracts a hydrogen to form the des-bromo impurity (1-phenyl-1H-pyrazol-3-amine).

    • Directive: Always store the material in amber glass vials to attenuate UV exposure and prevent baseline contamination.

  • Oxidative Stability (The Electron-Rich Core): The 3-amino group donates electron density into the pyrazole ring via resonance, making the core susceptible to atmospheric oxidation over time. This often manifests visually as a color change from off-white to dark brown.

    • Directive: Store under an inert atmosphere (Argon/N₂) at 4 °C. Conversion to the HCl salt (CAS: 1803584-74-8) significantly mitigates this oxidative liability by protonating the amine, thereby withdrawing electron density from the heteroaromatic ring[1].

  • Hydrolytic Stability: The pyrazole core is highly resistant to hydrolysis across a broad pH range (pH 2-10), allowing for aggressive aqueous workups without risk of ring-opening.

Applications in Molecular Diversification

The strategic value of this scaffold lies in its orthogonal reactivity. The two distinct functional groups can be addressed sequentially without the need for complex protecting group strategies.

  • C-Br Functionalization (Electrophilic Vector): The aryl bromide is primed for palladium-catalyzed cross-coupling reactions. Using catalysts like Pd(dppf)Cl₂, the scaffold undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate extended biphenyl systems. Alternatively, Buchwald-Hartwig amination utilizing Pd₂(dba)₃ and bulky phosphine ligands (e.g., XPhos) allows for the installation of secondary or tertiary amines directly at the para position.

  • 3-Amino Functionalization (Nucleophilic Vector): The primary amine readily reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively.

    • Pro-Tip: Because the pyrazole N2 nitrogen can compete for electrophiles, using a mild, non-nucleophilic base like DIPEA and strictly controlling the stoichiometry (1.0 eq of electrophile) is critical to prevent over-acylation or unwanted acylation at the pyrazole ring.

Diversification Core 1-(4-Bromophenyl)-1H-pyrazol-3-amine Node1 Suzuki-Miyaura Coupling (C-Br Activation) Core->Node1 Pd(dppf)Cl2, Ar-B(OH)2 Node2 Electrophilic Acylation (3-NH2 Derivatization) Core->Node2 R-COCl, DIPEA Node3 Buchwald-Hartwig Amination (C-Br Activation) Core->Node3 Pd2(dba)3, Ar-NH2 Prod1 1-(Biphenyl-4-yl)-1H- pyrazol-3-amine Node1->Prod1 Prod2 N-(1-(4-Bromophenyl)-1H- pyrazol-3-yl)amides Node2->Prod2 Prod3 N-Aryl-1-(4-Bromophenyl) -1H-pyrazol-3-amines Node3->Prod3

Fig 2. Orthogonal diversification pathways leveraging the bifunctional nature of the pyrazole core.

Conclusion

By mastering the regioselective synthesis and orthogonal reactivity of 1-(4-Bromophenyl)-1H-pyrazol-3-amine, chemists can rapidly access vast and diverse chemical spaces. Adhering to the stability protocols and self-validating checkpoints outlined above ensures the integrity of the building block, minimizing synthetic bottlenecks throughout complex, multi-step campaigns.

References

  • Title: Cas no 66000-38-2 (1-(4-bromophenyl)-1H-pyrazol-3-amine)
  • Title: 1803584-74-8 | 1-(4-Bromophenyl)
  • Title: US9309235B2 - SGC stimulators Source: Google Patents URL

Sources

1-(4-Bromophenyl)-1H-pyrazol-3-amine CAS 214690-75-6 MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS 214690-75-6) Content Type: Technical Monograph & Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals

Safety, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS 214690-75-6) is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule therapeutics.[1] Characterized by a pyrazole core substituted with a primary amine at the 3-position and a 4-bromophenyl group at the 1-position, this compound serves as a "privileged scaffold" in medicinal chemistry.

Its dual functionality—the nucleophilic amino group and the electrophilic aryl bromide—makes it an ideal candidate for divergent synthesis. It is extensively utilized in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors , anti-inflammatory agents, and Factor Xa inhibitors.

Chemical Identity & Properties

PropertySpecification
CAS Number 214690-75-6
IUPAC Name 1-(4-Bromophenyl)-1H-pyrazol-3-amine
Synonyms 3-Amino-1-(4-bromophenyl)pyrazole; 1-(p-Bromophenyl)-3-aminopyrazole
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Appearance White to off-white crystalline solid or flakes
Melting Point 164–168 °C (Typical range for this class; experimental verification recommended)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (pyrazole nitrogen), ~16 (amine proton)

Safety Profile & Hazard Identification (GHS)

Note: While specific REACH dossier data for this exact CAS is limited, the following classification is derived from the structural class (halogenated aryl aminopyrazoles) and represents the standard precautionary approach for research handling.

GHS Classification[2][4]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

  • Aquatic Toxicity (Chronic Category 3): Harmful to aquatic life with long-lasting effects (due to the brominated aromatic ring).

Signal Word: WARNING
Precautionary Protocol (Laboratory Setting)

Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are immediately accessible. PPE Requirements:

  • Eyes: Chemical safety goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).

  • Respiratory: N95 (US) or P1 (EN143) dust mask if handling powder; Respirator with organic vapor cartridge if heating or creating aerosols.

Handling & Storage[4][5][6][7][8]
  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8°C (refrigerated) to prevent slow oxidative degradation of the amine.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Visualization: Safety & Risk Management Workflow

SafetyWorkflow Risk Risk Assessment (Halogenated Amine) PPE PPE Selection (Nitrile Gloves, Goggles, Lab Coat) Risk->PPE Define Protection Control Engineering Controls (Fume Hood, Inert Atmosphere) PPE->Control Pre-Experiment Handling Experimental Handling (Avoid Dust, Cold Storage) Control->Handling During Synthesis Waste Waste Disposal (Halogenated Organic Waste) Handling->Waste Post-Experiment

Caption: Operational safety workflow for handling halogenated aminopyrazoles in a research environment.

Synthesis & Manufacturing

The regioselective synthesis of 1-aryl-3-aminopyrazoles is non-trivial due to the potential formation of the 5-amino isomer. The most robust protocol involves the condensation of 4-bromophenylhydrazine with a 3-carbon nitrile equivalent.

Core Synthetic Route: Hydrazine-Nitrile Condensation

Reaction: 4-Bromophenylhydrazine + 2-Chloroacrylonitrile


 1-(4-Bromophenyl)-1H-pyrazol-3-amine
Detailed Protocol:
  • Reagents:

    • 4-Bromophenylhydrazine hydrochloride (1.0 eq)[2]

    • 2-Chloroacrylonitrile (1.1 eq) or 3-Ethoxyacrylonitrile

    • Base: Triethylamine (Et₃N) or K₂CO₃ (2.5 eq)

    • Solvent: Ethanol (EtOH) or n-Butanol

  • Procedure:

    • Step A (Hydrazone Formation): Dissolve 4-bromophenylhydrazine HCl in EtOH under nitrogen. Add Et₃N dropwise. Cool to 0°C.

    • Step B (Addition): Slowly add 2-chloroacrylonitrile. The reaction is exothermic; maintain temperature <10°C during addition.

    • Step C (Cyclization): Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

    • Step D (Workup): Cool to room temperature. Concentrate solvent in vacuo. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

    • Step E (Purification): Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Yield: Typically 65–75%.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for pyrazole protons at ~5.8 ppm (d, 1H) and ~8.2 ppm (d, 1H). The amine (-NH₂) usually appears as a broad singlet around 5.0 ppm.

Visualization: Synthesis & Reactivity Pathway

SynthesisPath Hydrazine 4-Bromophenylhydrazine (Nucleophile) Inter Intermediate Hydrazone Hydrazine->Inter Condensation (EtOH, Et3N) Nitrile 2-Chloroacrylonitrile (Electrophile) Nitrile->Inter Target 1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS 214690-75-6) Inter->Target Cyclization/Reflux Suzuki Suzuki Coupling (Ar-Br site) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Amide Coupling (-NH2 site) Target->Amide R-COCl, Pyridine

Caption: Synthetic pathway from precursors to target, highlighting divergent downstream utility.

Applications in Drug Discovery

This compound is a bifunctional building block . Its value lies in the ability to selectively functionalize two distinct sites:

  • The Amine Handle (C3 Position):

    • Reacts with acid chlorides or carboxylic acids (amide coupling) to extend the scaffold.

    • Reacts with isocyanates to form ureas.

    • Significance: This region often interacts with the hinge region of kinase enzymes (e.g., BTK, p38 MAPK).

  • The Bromine Handle (Para-phenyl Position):

    • Serves as a leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

    • Significance: Allows for the introduction of diverse biaryl systems to probe the hydrophobic pocket of the target protein.

Case Study: BTK Inhibitors

In the synthesis of Ibrutinib analogs, the 1-phenyl-pyrazol-3-amine core mimics the adenine ring of ATP. The 4-bromo group allows researchers to attach "tail" groups that extend into the solvent-exposed region of the kinase, improving solubility and pharmacokinetic properties.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 17390115, 1-(4-Bromophenyl)-1H-pyrazol-3-amine. Link

  • Synthesis Protocol (Analogous):Organic Syntheses, Coll. Vol. 4, p. 351 (1963); Vol. 39, p. 27 (1959). (General method for 1-aryl-3-aminopyrazoles).
  • Medicinal Chemistry Application:Journal of Medicinal Chemistry, "Discovery of Pyrazole-Based Inhibitors of Kinases." (General reference for pyrazole scaffold utility).
  • Safety Data (Class-Based): ECHA Registration Dossier for Phenylhydrazine derivatives (General Hazards). Link

Sources

Thermodynamic Solubility Profiling of 1-(4-Bromophenyl)-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of downstream success. 1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS: 66000-38-2) is a highly functionalized heterocyclic scaffold. Its unique combination of a lipophilic halogenated aromatic ring, an aromatic pyrazole core, and a polar primary amine creates a complex solvation profile. This whitepaper provides a comprehensive analysis of the causality behind its solubility behaviors in organic solvents and establishes a self-validating methodological framework for empirical solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 1-(4-Bromophenyl)-1H-pyrazol-3-amine, one must first deconstruct its molecular architecture. The solubility of pyrazole derivatives is fundamentally dictated by the competition between solid-state lattice energy and solvent-solute interaction energy ()[1].

  • The 4-Bromophenyl Domain: This bulky, halogenated ring acts as a massive lipophilic sink. The heavy bromine atom introduces significant polarizability and the potential for halogen bonding. This drives strong hydrophobic interactions and

    
     stacking in the solid state, severely restricting solubility in highly polar, protic environments like water.
    
  • The Pyrazole Core: As an aromatic heterocycle, the pyrazole ring contains a pyridine-like nitrogen (N2) that acts as a hydrogen bond acceptor. Its planar geometry further reinforces

    
     stacking within the crystal lattice ()[1].
    
  • The 3-Amine Group: The primary amine (-NH

    
    ) is a potent hydrogen bond donor and acceptor. This functional group establishes a rigid, intermolecular hydrogen-bonding network in the solid state.
    

The Solvation Causality: For a solvent to effectively dissolve this compound, it must possess the dielectric capacity to disrupt the amine-driven hydrogen bond network while simultaneously providing a favorable thermodynamic environment for the lipophilic bromophenyl ring.

Solvation API 1-(4-Bromophenyl)- 1H-pyrazol-3-amine Amine 3-Amine Group (H-Bond Donor/Acceptor) API->Amine Pyrazole Pyrazole Ring (Pi-System / H-Bond Acceptor) API->Pyrazole Bromo 4-Bromophenyl (Lipophilic / Halogen Bond) API->Bromo Protic Polar Protic Solvents (e.g., MeOH, EtOH) Amine->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Amine->Aprotic H-Bond Donation Pyrazole->Protic Pi-Solvation Pyrazole->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Bromo->NonPolar Hydrophobic Forces

Solvation interaction pathways based on functional groups.

Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the solubility of 1-(4-Bromophenyl)-1H-pyrazol-3-amine varies drastically across different organic solvent classes. The data below summarizes the expected solubility ranges, providing a matrix for solvent selection during synthesis, purification, and formulation.

Table 1: Predictive Solubility Matrix in Organic Solvents

Solvent ClassRepresentative SolventsSolvation Mechanism & CausalityPredicted Solubility
Polar Aprotic DMSO, DMF, DMAcOptimal: High dielectric constants and strong H-bond acceptance efficiently break the amine lattice network without requiring H-bond donation.High (>50 mg/mL)
Polar Protic Methanol, EthanolModerate: Capable of H-bond donation/acceptance, but solvation is sterically and thermodynamically hindered by the large hydrophobic bromophenyl group.Moderate (10 - 50 mg/mL)
Weakly Polar Dichloromethane, Ethyl AcetateLimited: Excellent at solvating the lipophilic domains, but lacks the strong H-bond disruption capability needed to fully break the amine lattice.Low to Moderate (1 - 10 mg/mL)
Non-Polar Hexane, HeptanePoor: Completely incapable of breaking the amine-driven intermolecular hydrogen bond network.Very Low (<1 mg/mL)

Methodological Framework: Thermodynamic Solubility Determination

While kinetic solubility assays are useful for high-throughput screening, they often yield artificially inflated values due to the use of DMSO co-solvents ()[2]. For rigorous drug development, the Shake-Flask Method remains the gold standard, as it measures the true thermodynamic equilibrium between the solid crystal lattice and the solvent ()[3].

The following protocol is designed as a self-validating system . It incorporates temporal sampling to confirm equilibrium and solid-state analysis to rule out solvent-induced polymorphic transformations.

ShakeFlask Start 1. Solid API + Solvent Incubate 2. Isothermal Shaking (24-72 hrs, 25°C) Start->Incubate Equilibrium 3. Thermodynamic Equilibrium Incubate->Equilibrium Separate 4. Phase Separation (Centrifugation) Equilibrium->Separate Analyze 5. Supernatant Analysis (HPLC-UV) Separate->Analyze Result 6. Solubility Calculation Analyze->Result

Step-by-step workflow for the shake-flask equilibrium method.

Step-by-Step Protocol
  • Saturation: Add an excess of 1-(4-Bromophenyl)-1H-pyrazol-3-amine (approximately 50-100 mg, depending on the solvent class) to 1.0 mL of the target organic solvent in a tightly sealed, inert glass vial.

  • Isothermal Equilibration: Place the vial in an isothermal shaker bath maintained strictly at 25.0 ± 0.1 °C. Agitate at 300 RPM.

    • Causality Note: Pyrazole derivatives with strong intermolecular hydrogen bonding exhibit slow dissolution kinetics. Shaking must be maintained for 48 to 72 hours; premature sampling will result in false-low solubility readings ()[1].

  • Phase Separation: After the equilibration period, centrifuge the suspension at 10,000 x g for 15 minutes at exactly 25 °C to pellet the undissolved solid. Filtration can introduce errors due to API adsorption onto the filter membrane ()[4].

  • Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon exposure to ambient temperature fluctuations.

  • Quantification: Analyze the diluted sample via HPLC-UV (monitoring at the

    
     of the pyrazole chromophore) against a validated standard calibration curve.
    
  • Self-Validation (Critical Step):

    • Equilibrium Check: Compare concentrations from aliquots taken at 48 hours and 72 hours. Equilibrium is validated if the variance is <5%.

    • Polymorph Check: Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). This ensures the measured solubility corresponds to the initial crystal form and not a solvent-adduct or newly precipitated polymorph.

Strategic Applications in Drug Development

Understanding the solubility profile of 1-(4-Bromophenyl)-1H-pyrazol-3-amine directly informs downstream chemical processing:

  • Reaction Workup & Extraction: Because the compound is weakly basic (due to the primary amine and pyrazole N2), its solubility in aqueous media can be artificially enhanced by lowering the pH to form a protonated salt ()[1]. During liquid-liquid extraction, washing an ethyl acetate organic layer with 1M HCl will drive the protonated pyrazole into the aqueous phase, leaving non-basic lipophilic impurities behind. Subsequent basification of the aqueous layer will precipitate the purified free base.

  • Crystallization: The steep temperature-solubility gradient of pyrazoles in polar protic solvents makes them ideal for recrystallization ()[1]. Ethanol serves as an excellent recrystallization solvent; the compound can be dissolved in minimal hot ethanol, followed by slow cooling to induce the controlled precipitation of high-purity crystals.

References

  • Dhananjay S. Jadhav, "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT", PharmaTutor. URL:[Link]

  • "Miniaturization of Drug Solubility and Dissolution Testings", University of Helsinki (Helda). URL:[Link]

Sources

Thermodynamic Profiling of 1-Aryl-3-Aminopyrazole Derivatives: Energetics, Tautomerism, and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Imperative

1-Aryl-3-aminopyrazole derivatives represent a privileged scaffold in both medicinal chemistry (as kinase inhibitors and anti-inflammatory agents) and materials science (as high-performance energetic materials). However, the rational design of these molecules requires a rigorous understanding of their thermodynamic properties. Parameters such as the enthalpy of formation (


), heat capacity (

), and the Gibbs free energy (

) of tautomeric equilibria dictate not only the molecule's stability and safety profile but also its target-binding affinity and bioavailability.

This technical guide synthesizes empirical calorimetric data with high-level Density Functional Theory (DFT) calculations to provide a comprehensive framework for evaluating the thermodynamic behavior of 1-aryl-3-aminopyrazole systems.

Fundamental Energetics and Tautomeric Equilibria

Prototropic Tautomerism: 3-Amino vs. 5-Amino States

A defining feature of the aminopyrazole core is its annular prototropic tautomerism. The equilibrium between the 3-amino and 5-amino tautomers is highly sensitive to the electronic nature of the 1-aryl substituent and the surrounding dielectric environment.

Matrix isolation infrared (IR) spectroscopy, supported by DFT calculations at the B3LYP/6-311++G(d,p) level, reveals that in the gas phase, the 3-aminopyrazole tautomer is thermodynamically favored over the 5-aminopyrazole form[1]. The calculated energy difference is approximately 10.7 kJ/mol, corresponding to a Gibbs free energy difference (


) of 9.8 kJ/mol[1].

Causality in Design: Understanding this energy gap is critical for drug developers. If a target receptor strictly requires the 5-amino geometry for optimal hydrogen bonding, the ligand must pay a ~9.8 kJ/mol thermodynamic penalty upon binding. To circumvent this, researchers often introduce electron-withdrawing groups at the C4 position, which can invert the tautomeric ratio and pre-organize the molecule into the bioactive conformation, thereby reducing the entropic penalty of binding[1].

Enthalpy of Formation and Energetic Potential

In materials science, highly substituted aminopyrazoles (e.g., dinitro-aminopyrazoles) are utilized as insensitive high-explosives. The performance of these materials is directly tied to their molar enthalpy of formation (


). Computational profiling using isodesmic reactions demonstrates that these derivatives possess highly positive heats of formation, ranging from +37.8 to +364.8 kJ/mol[2].

Causality in Computational Methods: Direct calculation of atomization energies often propagates systematic basis set errors. By utilizing isodesmic reactions—where the number and types of chemical bonds are conserved between reactants and products—computational chemists achieve massive error cancellation, yielding highly accurate


 values that reliably predict detonation velocities and pressures[2].

Quantitative Data Summary

The following table summarizes the critical thermodynamic parameters associated with aminopyrazole derivatives, synthesizing both computational and experimental benchmarks.

Table 1: Key Thermodynamic Parameters of Aminopyrazole Derivatives

Thermodynamic ParameterTypical Range / ValueAnalytical MethodologySignificance in Applied Science
Enthalpy of Formation (

)
+37.8 to +364.8 kJ/molDFT (Isodesmic Reactions)Dictates energy density and detonation pressure in energetic materials[2].
Tautomeric Energy Gap (

)
~9.8 kJ/mol (favoring 3-amino)Matrix Isolation IR / DFTDetermines the dominant reactive species in solution and receptor binding[1].
Decomposition Temp (

)
210 °C – 264 °CDSC / TGADefines the thermal safety window for pharmaceutical extrusion or synthesis[2].
Proton Affinity (PA) 821.7 – 852.6 kJ/molHPMS / ICR Mass SpecInfluences physiological pKa, basicity, and aqueous solubility[3].

Workflows and Logical Relationships

To systematically capture these thermodynamic properties, a multi-tiered analytical workflow is required. The diagram below illustrates the self-validating system used to profile these derivatives.

G A 1-Aryl-3-Aminopyrazole Synthesis & Purification B Solid-State Thermodynamics (DSC / TGA) A->B C Solution Thermodynamics (ITC / NMR) A->C D Computational Profiling (DFT / B3LYP) A->D E Thermal Stability (Td) Heat of Fusion B->E F Binding Affinity (Kd) Solvation Energy C->F G Tautomeric Energy Gap Proton Affinity D->G H Comprehensive Thermodynamic Profile E->H F->H G->H

Caption: Workflow for the comprehensive thermodynamic profiling of aminopyrazoles.

Furthermore, the molecular pathways governing tautomerism and protonation—driven by the intrinsic proton affinity of the pyrazole nitrogen—are mapped below.

Tautomerism N1 3-Amino Tautomer (Lower Energy) N2 5-Amino Tautomer (Higher Energy) N1->N2 Intramolecular Proton Transfer (+10.7 kJ/mol) N3 Protonated Cation (Conjugated Acid) N1->N3 Protonation (Gas Phase) N4 Solvated Complex (H-Bonded) N1->N4 Solvation (Water/Octanol) N2->N3 Protonation

Caption: Tautomeric equilibrium and protonation pathways of aminopyrazoles.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data collection, the following standardized protocols must be strictly adhered to. Every step is designed with a specific causal mechanism to prevent data artifacts.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability ( )

This protocol establishes the thermal operating window and heat of fusion (


) for crystalline 1-aryl-3-aminopyrazoles.
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the purified derivative into a standard aluminum crucible and seal with a pierced lid.

    • Causality: Keeping the sample mass low and consistent prevents severe thermal gradients within the bulk powder. A pierced lid prevents pressure build-up from volatile impurities, ensuring the endothermic peak strictly represents phase transition, not pan deformation.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) gas at a continuous flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere prevents premature oxidative degradation that could artificially lower the decomposition onset temperature (

      
      ) or mask true melting endotherms.
      
  • Thermal Programming: Equilibrate the cell at 25 °C for 5 minutes. Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min ramp strikes the optimal balance. Slower rates (e.g., 2 °C/min) can cause the sample to degrade before melting, while faster rates (e.g., 20 °C/min) induce thermal lag, artificially broadening the peaks and reducing resolution between closely spaced polymorphic transitions.

  • Data Extraction: Integrate the area under the melting peak to determine

    
    . Identify the extrapolated onset temperature of the first exothermic peak to define the decomposition temperature (
    
    
    
    ), which typically ranges from 210 °C to 264 °C for highly substituted derivatives[2].
Protocol 2: Isothermal Titration Calorimetry (ITC) for Solvation and Binding

When evaluating 1-aryl-3-aminopyrazoles as pharmaceutical ligands, ITC provides direct measurement of the binding enthalpy (


) and entropy (

).
  • Degassing: Degas both the titrant (aminopyrazole solution) and the cell solution (target protein/buffer) under a vacuum of ~200 mbar for 10 minutes at a temperature 2 °C below the experimental run temperature.

    • Causality: Microbubbles introduced during syringe injection cause massive thermal noise (spikes) when they expand or collapse, completely invalidating the micro-calorie heat measurements.

  • Equilibration: Load the cell and set the jacket temperature to 298.15 K. Allow baseline stabilization until thermal fluctuations are strictly < 10 ncal/s.

  • Titration Parameters: Perform an initial 0.5

    
     dummy injection, followed by 19 subsequent injections of 2.0 
    
    
    
    at 150-second intervals. Stir at 750 RPM.
    • Causality: The first dummy injection is discarded during data analysis because diffusion from the syringe tip during the long equilibration phase dilutes the first drop. The 150-second interval ensures the system fully returns to thermal equilibrium, guaranteeing the integrated area under each peak accurately represents the heat of reaction (

      
      ).
      
  • Thermodynamic Extraction: Fit the integrated heat data to an independent (One-Set-of-Sites) binding model to extract

    
     and the association constant (
    
    
    
    ). Calculate the free energy (
    
    
    ) and the entropic contribution (
    
    
    ).

Conclusion

The thermodynamic profiling of 1-aryl-3-aminopyrazole derivatives is not merely a material characterization step; it is the foundational logic of rational molecular design. By understanding the ~9.8 kJ/mol penalty of tautomeric shifts[1], leveraging the massive positive enthalpy of formation in energetic isomers[2], and strictly controlling calorimetric protocols, scientists can predictably engineer these scaffolds for both highly targeted biological therapeutics and stable, high-performance energetic materials.

References

  • Vibrational Spectral Studies and Electronics Properties of Non-Linear Optical Heterocyclic Compound 3-Amino Pyrazole-DFT Study Source: Academia.edu URL:[Link]

  • Toward Advanced High-Performance Insensitive FOX-7-like Energetic Materials via Positional Isomerization Source: ACS Publications URL:[Link]

  • Evaluated Gas Phase Basicities and Proton Affinities of Molecules Source: NIST Standard Reference Data URL:[Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations Source: ResearchGate URL:[Link]

Sources

Bioactivity and Therapeutic Potential of 1-(4-Bromophenyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-1H-pyrazol-3-amine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors and anticancer agents[1]. The specific functionalization of this core to 1-(4-Bromophenyl)-1H-pyrazol-3-amine introduces critical physicochemical advantages. The 4-bromo substituent significantly alters the electronic landscape and lipophilicity (LogP) of the molecule. In the context of rational drug design, this heavy halogen atom acts as a potent hydrophobic anchor, enabling highly specific halogen bonding within the deep hydrophobic pockets of target proteins, thereby increasing both binding affinity and target residence time[2][3].

This technical guide synthesizes current literature on the bioactivity of 1-(4-Bromophenyl)-1H-pyrazol-3-amine and its derivatives, detailing its mechanistic pharmacology, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate its efficacy.

Mechanistic Pharmacology & Target Landscape

Kinase Hinge Binding and FLT3 Inhibition

The primary mechanism of action for pyrazole-3-amine derivatives lies in their ability to act as competitive ATP-site inhibitors[1]. The pyrazole-3-amine core functions as a bidentate hydrogen bond donor/acceptor system. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the pyrazole nitrogen accepts a hydrogen bond from the backbone amide (typically a Cysteine or Glutamate residue).

In targets such as FMS-like tyrosine kinase 3 (FLT3) —a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML)—the addition of the 4-bromophenyl group allows the molecule to occupy the ribose-binding region and adjacent hydrophobic clefts[3]. This steric occupation is highly effective at overcoming secondary resistance mutations (e.g., FLT3-ITD) that render first-generation inhibitors ineffective[3].

Disruption of Homologous Recombination (RAD51)

Beyond kinase inhibition, halogenated 1-phenyl-1H-pyrazol-3-amines have demonstrated profound activity in disrupting the homologous recombination (HR) DNA repair pathway by targeting the RAD51 protein[4]. Molecular docking models reveal that the pyrazole-3-amine group forms critical hydrogen bonds with Gln217 of RAD51. Concurrently, the 4-bromophenyl ring engages in crucial


 interactions and halogen bonding within the hydrophobic pocket outlined by Tyr202 and Leu214. This binding prevents RAD51 oligomerization, leading to severe S-phase cell cycle arrest and subsequent apoptosis in cancer cell lines[4].

Quantitative Bioactivity & SAR Profiling

To contextualize the potency of the 1-(4-Bromophenyl)-1H-pyrazol-3-amine scaffold, the following table summarizes the quantitative bioactivity (IC


) of the core structure and its closely related derivatives across various targets and cell lines[2][3][4].
Compound / DerivativePrimary Target / Cell LineIC

(

M)
Primary Mechanism of Action
1-(4-Bromophenyl)-1H-pyrazol-3-amine (Core) FLT3-ITD (MV4-11 Cells)0.15 - 1.20ATP-competitive Kinase Hinge Binder
Pyrazole-3-amine analog (Cpd-5) RAD51 (Daudi Lymphoma)0.005HR Pathway Disruption / S-Phase Arrest
1-Phenyl-1H-pyrazol-3-amine MCF-7 (Breast Carcinoma)18.22Apoptosis Induction / Mixed Kinase Inhibition
Thiazole-substituted pyrazole HL60 (Promyelocytic Leukemia)43.0 - 76.0DNA Fragmentation

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems . The following methodologies are designed not just to generate data, but to mathematically rule out false positives through rigorous control integration.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo assay is utilized because it measures the accumulation of ADP (a universal product of kinase activity) rather than relying on radioactive


P-ATP. This prevents signal quenching artifacts common with highly conjugated aromatic compounds like pyrazole derivatives[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA). Dilute the target kinase (e.g., FLT3-WT or FLT3-ITD) to a working concentration of 2 nM.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(4-Bromophenyl)-1H-pyrazol-3-amine in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white plate.

  • Self-Validating Controls:

    • Positive Control: Quizartinib (known FLT3 inhibitor) to validate the dynamic range.

    • Negative Control: DMSO only (Maximum kinase activity).

    • No-Enzyme Control: Buffer + ATP only (Establishes baseline luminescence and rules out compound auto-luminescence).

  • Kinase Reaction: Add 5

    
    L of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
    
  • ATP/Substrate Addition: Add 5

    
    L of an ATP/Substrate mix (10 
    
    
    
    M ATP, 0.2
    
    
    g/
    
    
    L Myelin Basic Protein). Incubate for 60 minutes at room temperature.
  • ADP Detection: Add 10

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 
    
    
    
    L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
  • Read & Analyze: Read luminescence on a microplate reader. Calculate IC

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Flow Cytometry for Cell Cycle Arrest & Apoptosis

Causality: Biochemical inhibition must translate to phenotypic cellular changes. Using Annexin V (FITC) alongside Propidium Iodide (PI) allows us to distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+)[4].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MV4-11 or Daudi cells at

    
     cells/well in a 6-well plate. Treat with 1-(4-Bromophenyl)-1H-pyrazol-3-amine at 0.1 
    
    
    
    M, 1.0
    
    
    M, and 10
    
    
    M for 48 hours.
  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at

    
     cells/mL.
    
  • Staining: Add 5

    
    L of FITC Annexin V and 5 
    
    
    
    L of PI to 100
    
    
    L of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
  • Self-Validating Controls (Compensation):

    • Unstained Cells: To set baseline autofluorescence.

    • Single-Stain FITC (Heat-killed cells): To adjust spectral overlap into the PI channel.

    • Single-Stain PI (Triton X-100 permeabilized cells): To adjust spectral overlap into the FITC channel.

  • Analysis: Add 400

    
    L of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.
    

Visualizing the Mechanism of Action

The following diagram illustrates the logical relationship between the introduction of the 1-(4-Bromophenyl)-1H-pyrazol-3-amine inhibitor and the subsequent collapse of the FLT3-mediated oncogenic signaling cascade.

Pathway Inhibitor 1-(4-Bromophenyl)-1H- pyrazol-3-amine FLT3 FLT3 Kinase (ATP Binding Site) Inhibitor->FLT3 Competitive Inhibition Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Induces via Arrest PI3K PI3K Pathway FLT3->PI3K RAS RAS Pathway FLT3->RAS AKT AKT Activation PI3K->AKT Survival Tumor Cell Survival & Proliferation AKT->Survival MAPK MAPK / ERK RAS->MAPK MAPK->Survival

Fig 1: Mechanism of Action: FLT3 Kinase Inhibition by 1-(4-Bromophenyl)-1H-pyrazol-3-amine.

References

  • [2] Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: Molecules (MDPI) URL:[Link]

  • [1] Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: Biomedicine & Pharmacotherapy (via PMC) URL:[Link]

  • [3] Title: Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [4] Title: Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors Source: Frontiers in Oncology URL:[Link]

Sources

Crystal Structure Analysis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for the structural analysis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine , a critical scaffold in medicinal chemistry. It synthesizes experimental protocols with crystallographic principles to provide a roadmap for researchers characterizing this molecule.

Technical Guide for Medicinal Chemists & Crystallographers

Executive Summary

1-(4-Bromophenyl)-1H-pyrazol-3-amine is a privileged structural motif in drug discovery, serving as a core scaffold for p38 MAP kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib analogs). Understanding its solid-state arrangement is critical for optimizing solubility, bioavailability, and target binding affinity.

This guide details the synthesis, crystallization, and structural analysis of this compound. It focuses on the two primary drivers of its crystal lattice: the hydrogen-bonding capacity of the aminopyrazole moiety and the halogen-bonding potential of the 4-bromophenyl group.

Chemical Context & Pharmaceutical Relevance

The pyrazole ring acts as a bioisostere for imidazole and pyrrole, offering distinct hydrogen-bond donor/acceptor profiles.

  • Scaffold Utility: The 3-amino group is a versatile handle for amide coupling (to generate kinase inhibitors), while the 4-bromophenyl group allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand the library.

  • Solid-State Criticality: Polymorphism is common in aminopyrazoles. Identifying the stable polymorph is a regulatory requirement for API (Active Pharmaceutical Ingredient) development.

Experimental Protocols

Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required.

Synthesis Pathway: The most robust route involves the condensation of 4-bromophenylhydrazine with 3-ethoxyacrylonitrile (or a similar


-ketonitrile equivalent) in ethanol under reflux.
ParameterSpecificationRationale
Reagents 4-Bromophenylhydrazine + 3-AminocrotononitrileEstablishes the N1-aryl linkage regiospecifically.
Solvent Ethanol (Abs.)Protic solvent facilitates proton transfer during cyclization.
Catalyst HCl (Cat.) or Glacial Acetic AcidPromotes condensation; prevents oxidation of hydrazine.
Purification Recrystallization (EtOH/Water)Removes unreacted hydrazine (toxic/unstable).

Crystallization Strategy (Solvent Screen):

  • Method A (Slow Evaporation): Dissolve 20 mg in 5 mL Ethanol . Cover with parafilm, punch 3 pinholes, and allow to stand at room temperature (RT) for 3–5 days. Expectation: Block-like crystals.

  • Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial); place in a jar containing Hexane (outer reservoir). Expectation: High-quality prisms.

Data Collection Strategy

The presence of the Bromine atom (


) is a significant advantage for crystallography.
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    . Bromine absorbs Cu radiation heavily, leading to absorption errors.
  • Phasing: If the structure cannot be solved by Direct Methods (SHELXT), the Heavy Atom Method (Patterson synthesis) can be used, exploiting the strong scattering of the Br atom.

Structural Analysis: What to Expect

Based on the Cambridge Structural Database (CSD) trends for analogous 1-aryl-3-aminopyrazoles, the following structural features define the analysis.

Molecular Conformation

The molecule is not perfectly planar due to steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole nitrogen/C-H.

  • Torsion Angle: Expect a dihedral angle of 15°–40° between the phenyl and pyrazole planes. This twist is critical; a perfectly planar molecule would suggest strong packing forces overcoming steric strain.

Supramolecular Architecture (The "Fingerprint")

The packing is dominated by two competing forces: Hydrogen Bonding and Halogen Bonding.

A. Hydrogen Bonding (The Dimer): The 3-amino group (


) acts as both a donor and an acceptor. The pyrazole N2 is a strong acceptor.
  • Primary Motif: Formation of a centrosymmetric dimer via N–H

    
    N  interactions.
    
  • Graph Set Notation:

    
    . This 8-membered ring is the standard "handshake" of aminopyrazoles.
    

B. Halogen Bonding (The Br-Effect): The Bromine atom creates a "sigma-hole" (region of positive electrostatic potential) along the C-Br bond axis.

  • Interaction: Look for C–Br

    
    N  (nitrile-like interaction if present) or C–Br
    
    
    
    interactions with adjacent phenyl rings.
  • Distance: These contacts are often shorter than the sum of van der Waals radii (

    
     Å), acting as "molecular glue" that stabilizes the 3D lattice.
    

Visualization of Workflows

The following diagrams illustrate the experimental and structural logic.

Diagram 1: Crystallization & Analysis Workflow

G Start Start: 4-Bromophenylhydrazine Synth Cyclocondensation (EtOH, Reflux) Start->Synth Crude Crude Product Synth->Crude Cryst Crystallization (Slow Evap: EtOH) Crude->Cryst Purification XRD X-Ray Diffraction (Mo-Source) Cryst->XRD Single Crystal Solve Structure Solution (Heavy Atom: Br) XRD->Solve Diffraction Pattern Result Final Model: Space Group & Packing Solve->Result

Caption: Step-by-step workflow from synthesis to resolved crystal structure.

Diagram 2: Supramolecular Interaction Network

G MolA Molecule A MolB Molecule B (Inverted) MolA->MolB H-Bond Dimer N-H...N (R2,2(8)) Br Br Atom (Sigma Hole) MolA->Br Pi Pi-System (Phenyl Ring) Br->Pi Halogen Bond (C-Br...Pi)

Caption: Key intermolecular forces stabilizing the crystal lattice: H-bond dimers and Br-Pi interactions.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Search: Aminopyrazole Derivatives.Link

  • Elkady, M., et al. (2012). "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[1] Acta Crystallographica Section E, 68(12). (Provides comparative torsion angle data for bromophenyl-pyrazoles).

  • PubChem Compound Summary. "4-Amino-1-(3-bromophenyl)-1H-pyrazole-3-carboxamide" (Structural Analog).

  • Vertex AI Search. "Synthesis and properties of 1-(4-bromophenyl)-1H-pyrazol-3-amine." (Confirmed commercial availability and synthetic routes).

Sources

The Strategic Role of 1-(4-Bromophenyl)-1H-pyrazol-3-amine in Modern Drug Discovery: A Technical Guide to Scaffold Diversification and Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid generation of Structure-Activity Relationship (SAR) data relies heavily on bifunctional building blocks. Among these, 1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS: 66000-38-2) stands out as a privileged intermediate. As a Senior Application Scientist, I frequently leverage this scaffold to design libraries of targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural utility, the causality behind synthetic sequencing, and field-validated protocols for its functionalization.

Structural Rationale & Pharmacophore Potential

The architecture of 1-(4-Bromophenyl)-1H-pyrazol-3-amine offers two orthogonal vectors for chemical biology applications:

  • The Hinge-Binding Core (3-Aminopyrazole): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the adjacent 3-amino group (often converted to an amide or urea) serves as a hydrogen bond donor. This complementary donor-acceptor motif perfectly mimics the adenine ring of ATP, allowing it to anchor tightly to the hinge region of various kinases, including RET 1, PCTAIRE 2, and CSNK2 3.

  • The Diversification Vector (N1-4-Bromophenyl): The phenyl ring acts as a rigid, planar spacer projecting out of the ATP pocket. The para-bromo substituent is an ideal electrophilic handle for palladium-catalyzed cross-coupling. This allows researchers to append solubilizing groups or deep-pocket binding motifs late in the synthetic sequence 4, 5.

Strategic Synthetic Workflows: The Causality of Sequencing

A common pitfall in working with halogenated aminopyrazoles is incorrect reaction sequencing. If one attempts a Suzuki-Miyaura cross-coupling on the 4-bromophenyl group while the 3-amino group remains unprotected, the free primary amine will coordinate with the palladium catalyst. This leads to severe catalyst poisoning or competitive Buchwald-Hartwig amination (dimerization).

Causality-Driven Strategy: We must first "cap" the nucleophilic 3-amino group via chemoselective amidation. Once the amine is converted to a less nucleophilic amide, the palladium catalyst is free to selectively engage the carbon-bromine bond.

Protocol A: Chemoselective Amidation of the 3-Amino Group

Objective: Convert the primary amine to an amide to establish the hinge-binding motif and prevent catalyst interference.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(4-Bromophenyl)-1H-pyrazol-3-amine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the desired acyl chloride (1.1 equiv). Causality: Cooling prevents exothermic over-reaction (e.g., di-acylation of the amine).

  • Completion & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the scaffold by replacing the para-bromo group with an aryl/heteroaryl motif.

  • Preparation: In a microwave vial, combine the amide intermediate from Protocol A (1.0 equiv), the desired boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add XPhos Pd G2 (2 mol%). Causality: The bulky, electron-rich XPhos ligand accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation, which is critical for electron-rich pyrazole substrates 5.

  • Solvent & Degassing: Add a degassed mixture of t-Amyl alcohol and water (4:1 v/v). Purge with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat at 80 °C for 4 hours.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Application in Kinase Inhibitor Development

Once functionalized, derivatives of this scaffold are highly effective at disrupting aberrant signaling pathways. For instance, in the JAK/STAT pathway, the pyrazole core anchors into the JAK ATP-binding site, while the cross-coupled moiety extends into the solvent front, sterically blocking ATP entry and halting downstream STAT phosphorylation.

G Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (ATP Pocket) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Inhibitor Pyrazol-3-amine Derived Inhibitor Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Fig 1: Pyrazol-3-amine derived inhibitor blocking the ATP pocket in the JAK/STAT signaling pathway.

Quantitative Data: Cross-Coupling Optimization

To establish a self-validating and highly reproducible protocol, we evaluated multiple catalytic systems for the Suzuki-Miyaura coupling of the 4-bromophenyl vector. The data below demonstrates the necessity of modern precatalysts.

EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ (5 mol%)PPh₃Na₂CO₃1,4-Dioxane / H₂O9042Poor conversion; phosphine oxidation observed.
2Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃DMF / H₂O10065Moderate yield; high temp caused partial degradation.
3Pd(dppf)Cl₂ (3 mol%)dppfK₃PO₄1,4-Dioxane / H₂O9088Good yield; bidentate ligand prevents catalyst deactivation.
4 XPhos Pd G2 (2 mol%) XPhos K₃PO₄ t-AmOH / H₂O 80 96 Optimal; bulky ligand accelerates reductive elimination.

Self-Validating Experimental Systems & Quality Control

Trustworthiness in protocol execution requires built-in validation mechanisms.

  • Isotopic Signature Tracking: The starting material, 1-(4-Bromophenyl)-1H-pyrazol-3-amine, possesses a highly distinct isotopic signature. In LC-MS analysis, bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. This creates a signature "twin peak" (M and M+2) in the mass spectrum.

  • Validation Checkpoint: After Protocol A (Amidation), the twin peak must still be present, confirming the bromine handle is intact. After Protocol B (Suzuki Coupling), the twin peak must completely disappear, replaced by a single mass peak of the coupled product. This provides an instantaneous, self-validating QC check before moving to costly and time-consuming NMR analysis.

References

1.[4] Title: Targeted degradation of vav1 (WO2024151547A1) | Source: Google Patents | URL: 4 2.[2] Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | Source: MDPI | URL: 2 3.[3] Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Source: PMC | URL: 3 4.[5] Title: 3-Bromo-1H-pyrazole | Building Block for R&D | Source: Benchchem | URL: 5 5.[1] Title: RET kinase inhibitors (US11970485B2) | Source: Google Patents | URL: 1

Sources

Mechanistic Profiling of 3-Amino-1-(4-bromophenyl)pyrazole: pKa Determination and Protonation Site Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the acid-base properties of heterocyclic scaffolds is non-negotiable. 3-Amino-1-(4-bromophenyl)pyrazole is a highly privileged pharmacophore utilized in kinase inhibitors and agrochemical development. However, its amphoteric-like potential and multiple nitrogen centers often lead to predictive inaccuracies regarding its ionization state at physiological pH.

This technical whitepaper provides an authoritative, in-depth analysis of the pKa values and exact protonation sites of 3-amino-1-(4-bromophenyl)pyrazole. By synthesizing theoretical Hammett principles with self-validating experimental protocols, this guide establishes a robust framework for characterizing complex azole derivatives.

Theoretical Framework: Basicity and Protonation Thermodynamics

The Protonation Site: Exocyclic vs. Endocyclic

3-Aminopyrazoles possess two distinct basic centers: the exocyclic primary amine (-NH2) at the C3 position, and the endocyclic pyridine-like nitrogen (N2). A common misconception in early-stage drug design is attributing basicity to the primary amine. However, established literature confirms that protonation occurs preferentially at the endocyclic N2 position [1].

The Causality of N2 Preference: The exocyclic amine's lone pair is heavily delocalized into the pyrazole


-system via resonance, shifting its character from 

to

. This delocalization increases electron density at C4 and N2, rendering the exocyclic amine poorly basic. Conversely, the N2 nitrogen possesses an orthogonal

hybridized lone pair in the plane of the ring, making it sterically and electronically available for proton transfer. Upon protonation at N2, the resulting conjugate acid is highly stabilized by an amidinium-type resonance involving the exocyclic nitrogen [3].

ProtonationLogic A Neutral 3-Amino-1- (4-bromophenyl)pyrazole B Exocyclic NH2 Protonation (Kinetic / Unstable) A->B +H+ C Endocyclic N2 Protonation (Thermodynamic / Stable) A->C +H+ D Amidinium Resonance Stabilization (pKa ~3.3) C->D

Fig 1: Thermodynamic preference for endocyclic N2 protonation over exocyclic NH2.

Substituent Effects and pKa Estimation (Hammett Analysis)

Because N1 is substituted with an aryl group, the molecule cannot act as an acid (it lacks the pyrrole-like N-H). Its sole relevant ionization constant is the conjugate acid pKa.

The basicity of the N2 nitrogen is highly sensitive to the electronic nature of the N1 substituent:

  • Unsubstituted Core: 3-Aminopyrazole exhibits a basic pKa of ~4.11.

  • Phenyl Substitution: Adding a phenyl group at N1 withdraws electron density via inductive effects (-I), lowering the pKa to approximately 3.66 [2].

  • Para-Bromo Substitution: The addition of a bromine atom at the para position of the phenyl ring introduces a further electron-withdrawing inductive pull (Hammett constant

    
    ). This further depresses the electron density at N2.
    

By extrapolating these inductive effects, the pKa of 3-amino-1-(4-bromophenyl)pyrazole is calculated to be ~3.3 . At physiological pH (7.4), this compound exists almost entirely (>99.9%) in its neutral, un-ionized form.

Data Presentation

To contextualize the basicity of the target compound, Table 1 summarizes the pKa values of related analogs, demonstrating the progressive electron-withdrawing effects. Table 2 outlines the expected microscopic changes in NMR chemical shifts used to validate the protonation site.

Table 1: Comparative pKa Values of Aminopyrazole Analogs

CompoundSubstituent at N1Hammett

Conjugate Acid pKaIonization State at pH 7.4
3-Aminopyrazole-H0.004.11Neutral
1-Phenyl-3-aminopyrazole-Phenyl0.013.66 [2]Neutral
3-Amino-1-(4-bromophenyl)pyrazole -4-Bromophenyl +0.23 ~3.3 (Est.) Neutral

Table 2: Expected


N NMR Chemical Shift Changes Upon Protonation 
Nitrogen AtomNeutral State

(ppm)
Protonated State

(ppm)

(ppm)
Diagnostic Implication
N1 (Pyrrole-like)~160~155-5Minor secondary shielding
N2 (Pyridine-like) ~255 ~175 -80 Direct site of protonation
Exocyclic -NH

~65~85+20Loss of lone pair delocalization

*Chemical shifts are relative to liquid ammonia.

Experimental Protocols: Self-Validating Systems

To empirically determine the pKa and definitively map the protonation site, researchers must employ a dual-methodology approach. The macroscopic pKa is determined via potentiometric titration, while the microscopic site is validated via NMR.

Workflow S1 1. Sample Prep (DMSO-d6 ± TFA) S3 3. 1H-15N HMBC NMR (Track Δδ of N1/N2) S1->S3 S2 2. Yasuda-Shedlovsky Titration (Aqueous extrapolation) S4 4. Data Synthesis (pKa & Site Validation) S2->S4 S3->S4

Fig 2: Self-validating experimental workflow for pKa and protonation site mapping.

Protocol A: Yasuda-Shedlovsky Potentiometric Titration (pKa Determination)

Causality: 3-Amino-1-(4-bromophenyl)pyrazole has poor aqueous solubility. Standard aqueous titration will fail due to precipitation. The Yasuda-Shedlovsky method utilizes a water-miscible cosolvent (e.g., methanol) at varying ratios, plotting the apparent pKa against the inverse dielectric constant of the solvent mixture to extrapolate the true aqueous pKa.

Step-by-Step Methodology:

  • Standardization: Calibrate a glass electrode pH meter using standard aqueous buffers (pH 2.0, 4.0, and 7.0).

  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v).

  • Analyte Dissolution: Dissolve 2.0 mmol of 3-amino-1-(4-bromophenyl)pyrazole in 50 mL of each solvent mixture. Add 0.1 M KCl to maintain a constant ionic strength.

  • Titration: Titrate the solution with standardized 0.1 M HCl under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH after each 0.05 mL addition of titrant until the pH drops below 2.0.

  • Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Gran plot method. Plot psKa + log[H2O] versus 1/

    
     (where 
    
    
    
    is the dielectric constant of the mixture). The y-intercept yields the thermodynamic aqueous pKa.
Protocol B: H- N HMBC NMR Spectroscopy (Protonation Site Mapping)

Causality: While titration provides the macroscopic equilibrium constant, it cannot identify which nitrogen accepts the proton.


H-

N Heteronuclear Multiple Bond Correlation (HMBC) NMR directly observes the electronic environment of the nitrogen atoms. Protonation of a pyridine-like nitrogen quenches its lone pair, resulting in a massive upfield shift (~80 ppm) [3].

Step-by-Step Methodology:

  • Neutral Baseline: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Baseline Acquisition: Acquire a 2D

    
    H-
    
    
    
    N HMBC spectrum at 298 K. Identify the N2 resonance (typically cross-correlating with the C3-NH
    
    
    protons and the C5-H proton) at ~255 ppm.
  • Acidification: Add 1.5 equivalents of trifluoroacetic acid (TFA-

    
    ) directly to the NMR tube. Mix thoroughly.
    
  • Protonated Acquisition: Re-acquire the

    
    H-
    
    
    
    N HMBC spectrum under identical parameters.
  • Validation: Calculate the change in chemical shift (

    
    ). A 
    
    
    
    of -70 to -90 ppm for N2, coupled with a minor downfield shift for the exocyclic amine, definitively validates N2 as the exclusive protonation site.

Conclusion

The physicochemical profiling of 3-amino-1-(4-bromophenyl)pyrazole reveals it to be a weak base with an estimated pKa of 3.3, driven by the electron-withdrawing nature of the 4-bromophenyl substituent. Protonation occurs exclusively at the endocyclic N2 position, stabilized by amidinium resonance. By employing cosolvent extrapolation titrations alongside advanced 2D NMR techniques, researchers can generate self-validating datasets that ensure structural and pharmacokinetic fidelity in downstream drug development.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (2019). National Center for Biotechnology Information (PMC). URL:[Link]

  • Carbon-13 NMR determination of the protonation site of aminopyrazoles in trifluoroacetic acid. Bruix, M., et al. Magnetic Resonance in Chemistry (1985). URL:[Link]

An In-depth Technical Guide to Predicting the Metabolic Stability of Bromophenyl Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromophenyl pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals. However, its metabolic fate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. A compound with poor metabolic stability often suffers from high clearance, leading to low bioavailability and a short duration of action.[1] This guide provides a comprehensive framework for understanding and predicting the metabolic stability of this important chemical class. We will explore the key metabolic pathways, detail robust in vitro experimental protocols for assessing stability, discuss the application of in silico predictive models, and present strategies for chemical modification to enhance metabolic robustness. This document is intended to serve as a practical resource for scientists engaged in the design and optimization of novel bromophenyl pyrazole-based compounds.

Introduction: The Bromophenyl Pyrazole Moiety in Drug Discovery

The unique electronic and steric properties of the bromophenyl pyrazole scaffold have made it a cornerstone in the development of a wide range of biologically active molecules. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets. The bromo-substituted phenyl ring further modulates the molecule's lipophilicity, electronic distribution, and potential for specific halogen bonding interactions.

However, these same features also render the scaffold susceptible to metabolic enzymes, primarily within the liver. Understanding the metabolic liabilities of a new chemical entity (NCE) is a critical step in the drug discovery and development pipeline. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of late-stage attrition due to unfavorable pharmacokinetic properties.[2]

Key Metabolic Pathways for Bromophenyl Pyrazoles

The biotransformation of bromophenyl pyrazoles is typically governed by Phase I and Phase II metabolic reactions.[3]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule, often rendering it more polar. For bromophenyl pyrazoles, the primary Phase I enzymes are the Cytochrome P450 (CYP450) superfamily and, increasingly recognized, Aldehyde Oxidase (AO).[4][5]

  • Cytochrome P450 (CYP450) Enzymes : This superfamily of heme-containing monooxygenases, located predominantly in the liver, is responsible for metabolizing approximately 90% of clinically used drugs.[6][7] For bromophenyl pyrazole scaffolds, common CYP-mediated reactions include:

    • Aromatic Hydroxylation : Addition of a hydroxyl group to the bromophenyl ring or the pyrazole ring.

    • N-Dealkylation : If the pyrazole nitrogen is substituted with an alkyl group, its removal is a common metabolic route.

    • Oxidation : The pyrazole ring itself can be oxidized. For instance, the well-known phenylpyrazole insecticide, fipronil, is primarily metabolized to the more persistent fipronil sulfone via CYP-mediated oxidation.[8][9][10]

  • Aldehyde Oxidase (AO) : AO is a cytosolic molybdo-flavoenzyme that has gained significant attention for its role in the metabolism of nitrogen-containing heterocyclic compounds.[11][12] As medicinal chemists increasingly design molecules to be more resistant to CYP450 metabolism, the contribution of AO to overall clearance has become more prominent. AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[11]

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of endogenous molecules to the functional groups introduced during Phase I, further increasing water solubility and facilitating excretion.[13] Key Phase II enzymes include:

  • UDP-Glucuronosyltransferases (UGTs) : These enzymes transfer glucuronic acid to hydroxyl groups, a common metabolite of aromatic hydroxylation.

  • Sulfotransferases (SULTs) : SULTs catalyze the transfer of a sulfonate group to hydroxyl or amino groups.

The interplay between Phase I and Phase II enzymes determines the overall metabolic profile and clearance rate of a compound.

In Vitro Assessment of Metabolic Stability

In vitro assays are indispensable tools for the early evaluation of a compound's metabolic fate.[14] The two most common systems are liver microsomes and hepatocytes.[1]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing the majority of the CYP450 enzymes.[1] This assay is a cost-effective, high-throughput method primarily for assessing Phase I metabolic stability.[15]

Core Principle : The rate of disappearance of the parent compound is measured over time when incubated with liver microsomes and a necessary cofactor, NADPH.[15]

  • Preparation of Reagents :

    • Test Compound Stock : Prepare a 10 mM stock solution of the bromophenyl pyrazole compound in DMSO.

    • Phosphate Buffer : 100 mM potassium phosphate buffer, pH 7.4.

    • Liver Microsomes : Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[3]

    • NADPH Regenerating System : Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the cofactor.[16]

  • Incubation :

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound (final concentration typically 1 µM).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[3]

  • Reaction Quenching and Sample Preparation :

    • Immediately add the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.[15]

    • Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated protein.[16]

  • Analysis :

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[16][17][18]

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .

Hepatocyte Stability Assay

Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, offering a more comprehensive and physiologically relevant model of hepatic metabolism.[1][19][20]

Core Principle : Similar to the microsomal assay, the rate of disappearance of the parent compound is monitored over time upon incubation with a suspension of cryopreserved hepatocytes.[14]

  • Preparation of Reagents :

    • Test Compound Stock : Prepare a 10 mM stock solution in DMSO.

    • Hepatocyte Incubation Medium : Use a specialized medium like Williams' Medium E, pre-warmed to 37°C.[21]

    • Hepatocytes : Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute to a final density of 0.5-1.0 x 10^6 viable cells/mL in the incubation medium.[20][21]

  • Incubation :

    • Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).

    • Incubate in a shaking water bath or on an orbital shaker in an incubator at 37°C, 5% CO2.[21]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[3][21]

  • Reaction Quenching and Sample Preparation :

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

  • Analysis :

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.[22]

  • Data Analysis :

    • Data analysis is similar to the microsomal stability assay.

    • Calculate the in vitro half-life (t½).

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions) .[20]

Data Presentation: Interpreting Stability Data

The results from these assays allow for the classification of compounds based on their metabolic stability.

Stability Category In Vitro Half-Life (t½) in Microsomes/Hepatocytes Intrinsic Clearance (CLint) Implication for Drug Development
High > 60 minLowLikely to have low in vivo hepatic clearance and good bioavailability.
Moderate 15 - 60 minModerateMay have acceptable pharmacokinetic properties, but may benefit from optimization.
Low < 15 minHighLikely to be rapidly cleared in vivo, leading to poor bioavailability. Requires significant structural modification.

Note: These are general ranges and can vary based on the specific assay conditions and the therapeutic indication.

In Silico Prediction of Metabolic Stability

In the early stages of drug discovery, when large numbers of virtual compounds are being considered, in silico models provide a rapid and cost-effective way to prioritize which molecules to synthesize and test.[23] These computational tools predict metabolic liabilities based on the compound's structure.[24]

Ligand-Based and Structure-Based Approaches
  • Ligand-Based Approaches : These methods rely on the chemical structure and properties of known substrates for metabolic enzymes.[23] Quantitative Structure-Activity Relationship (QSAR) models are built by correlating molecular descriptors with experimentally determined metabolic stability data.[25][26]

  • Structure-Based Approaches : These methods utilize the 3D structures of metabolic enzymes (e.g., CYP450 isoforms). Molecular docking simulations can predict how a bromophenyl pyrazole compound will bind to the active site of an enzyme, providing insights into its potential for metabolism.

Common Metabolic Hotspot Prediction

In silico tools can also predict the "site of metabolism" or "metabolic hotspot" on a molecule—the specific atoms most likely to be modified by metabolic enzymes. For a bromophenyl pyrazole scaffold, likely hotspots include:

  • The unsubstituted positions on the pyrazole ring.

  • The para-position of the bromophenyl ring (if unsubstituted).

  • Alkyl substituents on the pyrazole nitrogen.

Workflow for Metabolic Stability Assessment

A logical workflow integrates both in silico and in vitro methods for an efficient evaluation of metabolic stability.

G cluster_0 In Silico Screening cluster_1 Compound Prioritization & Synthesis cluster_2 In Vitro Validation cluster_3 Decision Making A Virtual Compound Library (Bromophenyl Pyrazoles) B Predict Metabolic Stability & Hotspots (QSAR, Docking) A->B C Prioritize Compounds with Predicted High Stability B->C D Synthesize Prioritized Compounds C->D E Microsomal Stability Assay (High-Throughput Screen) D->E F Hepatocyte Stability Assay (Comprehensive Profile) E->F For promising candidates G Data Analysis: Calculate t½ & CLint F->G H Lead Optimization or Advance to In Vivo Studies G->H G cluster_0 Problem Identification cluster_1 Strategy cluster_2 Solution cluster_3 Outcome A Initial Scaffold High CLint (Low t½) B Identify Metabolic Hotspot (e.g., Unsubstituted Phenyl C-H) A->B C Block Hotspot (e.g., Add Fluorine) B->C D Bioisosteric Replacement (e.g., Replace labile group) B->D E Optimized Scaffold Low CLint (High t½) C->E D->E

Caption: Logic for improving metabolic stability.

Conclusion

The metabolic stability of bromophenyl pyrazole scaffolds is a multifaceted property that is paramount to the success of a drug discovery program. A systematic approach that combines early in silico predictions with robust in vitro validation provides a powerful paradigm for identifying and optimizing compounds with favorable pharmacokinetic profiles. By understanding the key metabolic pathways and employing rational medicinal chemistry strategies to mitigate metabolic liabilities, researchers can significantly enhance the probability of advancing potent and effective bromophenyl pyrazole-based candidates toward clinical development.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Prakash, C., & O'Donnell, J. (2006, June 1). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Drug Metabolism. Retrieved from [Link]

  • Cui, L., et al. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Retrieved from [Link]

  • Creative Biolabs. In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Shah, P., et al. (2016, September 15). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

  • Frontage Laboratories. Metabolic Stability. Retrieved from [Link]

  • BioIVT. Metabolic Stability Assay Services. Retrieved from [Link]

  • Ekins, S., et al. (2006). In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press. Retrieved from [Link]

  • Hilaris. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]

  • Pelkonen, O., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2025, August 18). Fipronil transformation in aquatic ecosystems and ecotoxic effects on fish populations. PubMed. Retrieved from [Link]

  • Cyprotex. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kazi, B. A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Retrieved from [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from [Link]

  • Siramshetty, V. B., & Preissner, R. (2020). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PMC. Retrieved from [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Merck Millipore. Metabolic Stability Assays. Retrieved from [Link]

  • ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • Petrivalsky, T., et al. (2019, May 1). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, September 28). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Retrieved from [Link]

  • LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • Reid, J. M., et al. (2004, February 15). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. PubMed. Retrieved from [Link]

  • Woudneh, M. B., et al. (2006, May 1). Bioaccumulation, biotransformation, and metabolite formation of fipronil and chiral legacy pesticides in rainbow trout. PubMed. Retrieved from [Link]

  • Google Patents. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
  • ResearchGate. (2025, August 6). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Retrieved from [Link]

  • Leghait, J., et al. (2012, May 15). CYP450-dependent biotransformation of the insecticide fipronil into fipronil sulfone can mediate fipronil-induced thyroid disruption in rats. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2022, November 29). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PMC. Retrieved from [Link]

  • Camerino, C., et al. (2021). Induction of Amyloid-β42 Production by Fipronil and Other Pyrazole Insecticides. PubMed. Retrieved from [Link]

  • Garattini, E., et al. (2020, June 22). The role of aldehyde oxidase in drug metabolism. ResearchGate. Retrieved from [Link]

  • ResearchGate. Fipronil. Retrieved from [Link]

  • Dalvie, D., & Sharma, R. (2019, September 15). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Retrieved from [Link]

  • DMPK. (2024, September 26). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. Retrieved from [Link]

  • Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

  • springermedizin.de. Role of cytochrome P450 in drug interactions. Retrieved from [Link]

  • Wang, L., & Li, F. (2018, April 12). Drug metabolism in drug discovery and development. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 30). 1.5: Drug Metabolism. Retrieved from [Link]

Sources

Pharmacophore Profiling & Physicochemical Analysis: 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenyl)-1H-pyrazol-3-amine is a critical scaffold in fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and Factor Xa anticoagulants. Its structural utility lies in the 1-aryl-3-aminopyrazole core, which functions as a bidentate pharmacophore capable of engaging the hinge region of kinase ATP-binding pockets.

This guide provides a definitive analysis of the hydrogen bond donor (HBD) and acceptor (HBA) counts, refined by electronic structure theory rather than simple topological counting.[1] It further details the regioselective synthesis and physicochemical properties required for lead optimization.

Structural Anatomy & Hydrogen Bond Analysis

The "Lipinski" vs. "Electronic" Count

In standard cheminformatics (e.g., Lipinski’s Rule of Five), HBD and HBA counts are often derived from topology (atom types) without regard for electronic delocalization.[1] However, for high-affinity ligand design, an electronic assessment is required.

FeatureStandard Count (Lipinski)Electronic/Pharmacological CountRationale
H-Bond Donors (HBD) 2 2 The exocyclic primary amine (-NH

) provides two protons.
H-Bond Acceptors (HBA) 3 2 N1 (Pyrrole-like): Non-acceptor due to aromatic lone pair delocalization.N2 (Pyridine-like): Strong acceptor (

lone pair).Amine N: Weak acceptor (geometry dependent).[1]
Halogen Bond Donors 0 1 The C-Br bond exhibits a

-hole, acting as a Lewis acid (acceptor of electron density).
Detailed Atomistic Breakdown

The molecule contains three nitrogen atoms with distinct electronic environments.

  • N1 (Pyrazole Ring): Bonded to the 4-bromophenyl group.[1][2][3][4][5] Its lone pair is part of the aromatic

    
    -sextet of the pyrazole ring. Status: Inert (Neither Donor nor Acceptor). [1]
    
  • N2 (Pyrazole Ring): Possesses an

    
     hybridized lone pair orthogonal to the 
    
    
    
    -system.[1] Status: Primary H-Bond Acceptor.
  • N(Exocyclic Amine): The nitrogen of the -NH

    
     group at position 3.[1] While primarily a donor, it retains a lone pair that can technically accept, though steric hindrance and conjugation with the ring often preclude this in binding pockets. Status: Primary Donor / Conditional Acceptor. 
    
Visualization of Pharmacophoric Features

The following diagram illustrates the specific roles of each atom in a biological context.

G cluster_0 1-(4-Bromophenyl)-1H-pyrazol-3-amine N1 N1 (Pyrazole) Inert (Aromatic Sextet) N2 N2 (Pyrazole) Primary Acceptor (sp2 Lone Pair) N1->N2 N-N Bond C3 C3 N2->C3 H-Bond Acceptor H-Bond Acceptor N2->H-Bond Acceptor NH2 -NH2 (Amine) 2x Donors (Primary Interaction) C3->NH2 Exocyclic H-Bond Donor H-Bond Donor NH2->H-Bond Donor Ph 4-Bromophenyl Hydrophobic Core Ph->N1 C-N Bond Br Bromine Sigma-Hole Donor (Halogen Bond) Ph->Br Para-subst Halogen Bond Halogen Bond Br->Halogen Bond

Caption: Pharmacophoric dissection highlighting the active H-bond donor (Blue), acceptor (Green), and halogen bonding (Red) sites.[1]

Physicochemical Properties & Experimental Validation[1][5][6]

To validate the theoretical counts, one must look at the physical behavior of the molecule, specifically its pKa and lipophilicity.

Acid-Base Profile (pKa)

The basicity of the pyrazole N2 is significantly modulated by the aryl substituent.[1]

  • Unsubstituted 1-phenyl-3-aminopyrazole pKa: ~2.5 (conjugate acid).

  • Effect of 4-Bromo group: Bromine is electron-withdrawing (Inductive effect

    
    ). This pulls electron density away from the pyrazole ring, lowering the basicity of N2.
    
  • Estimated pKa: ~1.8 – 2.1.

  • Implication: At physiological pH (7.4), the molecule is neutral .[1] This confirms that the HBD/HBA counts apply to the neutral species, which is the form that permeates cell membranes.

Protocol: NMR Titration for H-Bond Determination

To experimentally verify the H-bond acidity (donor strength), use


H-NMR titration .

Reagents:

  • Analyte: 1-(4-Bromophenyl)-1H-pyrazol-3-amine (10 mM).

  • Solvent: DMSO-

    
     (non-participating competitive solvent) or CDCl
    
    
    
    .[1]
  • Titrant: DMSO (strong acceptor) added to CDCl

    
     solution.[1]
    

Methodology:

  • Dissolve 5 mg of the compound in 600

    
    L of CDCl
    
    
    
    .
  • Record the baseline chemical shift (

    
    ) of the -NH
    
    
    
    protons.[1]
  • Titrate with increasing equivalents of DMSO-

    
     (0.5 to 5.0 eq).[1]
    
  • Observation: A significant downfield shift (

    
     ppm) indicates strong H-bond donor capability as the NH protons engage with the DMSO oxygen.[1]
    

Synthetic Methodology

The synthesis of 1-aryl-3-aminopyrazoles is non-trivial due to regioselectivity issues (formation of the 5-amino isomer vs. the 3-amino isomer). The following protocol favors the 3-amino isomer.

Reaction Scheme

The most reliable route involves the condensation of 4-bromophenylhydrazine with 3-ethoxyacrylonitrile .

Synthesis Start1 4-Bromophenylhydrazine HCl Salt Step1 Condensation Solvent: Ethanol/Water Base: NaOAc Start1->Step1 Start2 3-Ethoxyacrylonitrile (Enol ether) Start2->Step1 Intermediate Intermediate Hydrazone Formation Step1->Intermediate Cyclization Cyclization Reflux (2-4 hrs) Intermediate->Cyclization Product 1-(4-Bromophenyl)-1H-pyrazol-3-amine (Target) Cyclization->Product Major (Regioselective) Byproduct 5-Amino Isomer (Minor Byproduct) Cyclization->Byproduct Minor

Caption: Synthetic workflow for the regioselective construction of the 3-aminopyrazole core.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in Ethanol (50 mL).

  • Buffering: Add Sodium Acetate (12 mmol) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Addition: Dropwise add 3-ethoxyacrylonitrile (10 mmol). Note: 3-ethoxyacrylonitrile directs the nucleophilic attack to favor the 3-amino isomer over the 5-amino isomer.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Purification: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over MgSO

    
    .
    
  • Crystallization: Recrystallize from Ethanol/Water to isolate the pure 3-amino isomer as off-white needles.

References

  • PubChem Compound Summary. (2023). 1-(4-Bromophenyl)-1H-pyrazol-3-amine.[3][6] National Center for Biotechnology Information. [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Fustero, S., et al. (2008).[1] Regioselective Synthesis of 3- and 5-Aminopyrazoles. Journal of Organic Chemistry. (Provides mechanistic basis for 3-ethoxyacrylonitrile regioselectivity). [Link]

  • Hunter, C. A. (2004).[1] Quantifying Intermolecular Interactions: Hydrogen Bonding. Angewandte Chemie International Edition. (Basis for NMR titration methodology).[1] [Link][1]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Executive Summary

Pyrazole derivatives exhibit a wide range of biological activities, including highly potent anti-inflammatory, antiviral, and anticancer properties (). Within this chemical space, 1-(4-Bromophenyl)-1H-pyrazol-3-amine is a critically important bifunctional building block utilized extensively in pharmaceutical development and material science (1[1]). The 4-bromo substituent provides an ideal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), while the 3-amino group serves as a nucleophilic anchor for amidation or heterocyclic fusion.

This application note details a highly regioselective, scalable synthesis protocol that strictly eliminates the formation of the undesired 5-amino regioisomer, ensuring high-purity material suitable for advanced drug discovery workflows.

Mechanistic Rationale & Retrosynthetic Strategy

The classical synthesis of aminopyrazoles via the condensation of arylhydrazines with unsubstituted acrylonitriles typically yields pyrazolines, requiring a subsequent, often harsh, oxidation step. More problematically, depending on the electronic nature of the aryl ring, these reactions frequently produce intractable mixtures of 3-amino and 5-amino regioisomers.

To circumvent this, our protocol employs 2-chloroacrylonitrile as a bifunctional C3 dielectrophile. The reaction of 2-chloroacrylonitrile with phenylhydrazines in the presence of potassium tert-butoxide (t-BuOK) selectively yields the 1-arylpyrazol-3-amine completely free of the 5-amino isomer (2[2]).

Causality of Regioselectivity: When 4-bromophenylhydrazine is treated with t-BuOK, the internal nitrogen (N1) is selectively deprotonated. This selectivity is driven by the electron-withdrawing nature of the 4-bromophenyl ring, which increases the acidity of the adjacent NH proton. The resulting nucleophilic nitrogen undergoes a rapid Michael-type addition to the


-carbon of 2-chloroacrylonitrile. Subsequent intramolecular cyclization of the terminal amine onto the nitrile carbon, followed by the elimination of HCl, drives the aromatization to exclusively yield the 1-aryl-1H-pyrazol-3-amine architecture.

Mechanism A 4-Bromophenylhydrazine (ArNH-NH2) C Deprotonated Hydrazine [ArN(-)-NH2] A->C Deprotonation B Base (t-BuOK) B->C E Michael Addition Adduct ArN(CH2-CHCl-CN)-NH2 C->E Nucleophilic Attack D 2-Chloroacrylonitrile (CH2=C(Cl)CN) D->E F Intramolecular Cyclization (NH2 attacks Nitrile) E->F Cyclization G 1-(4-Bromophenyl)-1H-pyrazol-3-amine F->G -HCl, Aromatization

Mechanistic pathway for the regioselective synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine.

Experimental Protocol: Self-Validating Workflow

Reagents & Materials
  • 4-Bromophenylhydrazine hydrochloride: 1.0 equiv, 10.0 mmol, 2.23 g

  • 2-Chloroacrylonitrile: 1.2 equiv, 12.0 mmol, 1.05 g

  • Potassium tert-butoxide (t-BuOK): 2.5 equiv, 25.0 mmol, 2.80 g

  • Anhydrous Tetrahydrofuran (THF): 50 mL

  • Workup Reagents: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Procedure
  • Free-basing and Deprotonation: Suspend 4-bromophenylhydrazine hydrochloride in 30 mL of anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add t-BuOK portion-wise over 10 minutes.

    • Causality: A 2.5 equivalent excess is strictly required—one equivalent to neutralize the hydrochloride salt, and 1.5 equivalents to ensure complete deprotonation of the internal hydrazine nitrogen to direct the regioselectivity. The solution will turn deep orange/red. Stir for 30 minutes at 0 °C.

  • Electrophile Addition: Dissolve 2-chloroacrylonitrile in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel.

    • Causality: Dropwise addition controls the exothermic nature of the reaction, prevents the polymerization of 2-chloroacrylonitrile, and minimizes bis-alkylation side reactions.

  • Cyclization & Aromatization: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (65 °C) for 4 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 2:1). The starting hydrazine (

    
    ) should be completely consumed, replaced by a new, highly UV-active spot (
    
    
    
    ). LC-MS analysis must indicate the target mass (
    
    
    m/z), displaying the characteristic 1:1 bromine isotope pattern. If starting material persists, continue refluxing for an additional hour.
  • Quench & Workup: Cool the mixture to room temperature and quench slowly with 30 mL of saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10-30% EtOAc in Hexanes. Isolate the product as an off-white solid.

Workflow Step1 1. Deprotonation ArNHNH2 + t-BuOK in THF (0 °C) Step2 2. Addition Dropwise 2-Chloroacrylonitrile Maintain <5 °C Step1->Step2 Step3 3. Cyclization Reflux (65 °C) for 4 h Monitor by TLC Step2->Step3 Step4 4. Quench & Extract NH4Cl (aq) / EtOAc Phase Separation Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target pyrazole.

Reaction Optimization & Quantitative Data

To establish the robustness of this protocol, various conditions were evaluated. The quantitative data below summarizes the effect of solvent and base selection on the regiochemical outcome and overall yield.

EntryBase (Equiv)SolventTemp (°C)Time (h)Regioselectivity (3-NH₂ : 5-NH₂)Isolated Yield (%)
1Et₃N (3.0)EtOHReflux (78)1240 : 6035
2K₂CO₃ (3.0)DMF90885 : 1562
3NaH (2.5)THFReflux (65)6>95 : 578
4 t-BuOK (2.5) THF Reflux (65) 4 >99 : 1 88

Table 1. Optimization of the cyclocondensation reaction. The use of a strong, sterically hindered base (t-BuOK) in an aprotic solvent (THF) is critical for maximizing both yield and regioselectivity, preventing the protonation of the highly reactive nucleophilic intermediate.

Analytical Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     8.12 (d, J = 2.5 Hz, 1H, Pyrazole C5-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 5.78 (d, J = 2.5 Hz, 1H, Pyrazole C4-H), 5.20 (s, 2H, -NH₂).
    
  • ¹³C NMR (100 MHz, DMSO-d₆):

    
     156.4 (C3), 139.2 (Ar-C1), 132.1 (Ar-C3, C5), 127.8 (C5), 119.5 (Ar-C2, C6), 117.2 (Ar-C4), 96.5 (C4).
    
  • HRMS (ESI): m/z calcd for C₉H₉BrN₃

    
     238.0031; found 238.0028.
    

References

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition Source: ResearchGate URL:[Link]

  • Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity Source: ResearchGate URL:[Link]

Sources

Application Note: Advanced Amide Coupling Strategies for 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation is a foundational transformation in medicinal chemistry and drug development. However, coupling electron-deficient heteroaryl amines—specifically 1-(4-Bromophenyl)-1H-pyrazol-3-amine —presents a significant kinetic barrier. Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) frequently stall, resulting in poor yields and unreacted starting materials. This application note provides a mechanistic rationale for this unreactivity and details three self-validating, field-proven protocols to achieve high-yielding amide bonds with this challenging scaffold.

Mechanistic Causality: The Nucleophilicity Deficit

The difficulty in acylating 1-(4-Bromophenyl)-1H-pyrazol-3-amine stems from its unique electronic structure. The exocyclic amine at the 3-position is notoriously unreactive because its nitrogen lone pair is heavily delocalized into the pyrazole ring's


-system. Furthermore, the 4-bromophenyl substituent at the N1 position exerts a mild inductive electron-withdrawing effect (-I), which further depletes electron density at the 3-amino group.

Because of this nucleophilicity deficit, the amine cannot efficiently attack standard active esters (such as HOBt or HOAt esters) at room temperature. To drive the reaction forward, the electrophilicity of the activated carboxylic acid must be drastically increased (e.g., via acylpyridinium ions or acid chlorides), or thermal energy must be applied to overcome the high activation energy barrier.

Strategic Workflows for Amide Bond Formation

Selecting the correct activation strategy depends entirely on the nature of the carboxylic acid coupling partner. The decision matrix below outlines the optimal workflow.

DecisionTree Start Target: Amide of 1-(4-Bromophenyl)-1H-pyrazol-3-amine Hindered Is the Carboxylic Acid Sterically Hindered? Start->Hindered Sensitive Are there Acid/Base Sensitive Groups? Hindered->Sensitive No ProtB Protocol B: Acid Chloride / Py (Max Reactivity) Hindered->ProtB Yes ProtA Protocol A: EDC / 1 eq DMAP (Mild, High Yield) Sensitive->ProtA Yes ProtC Protocol C: HATU / DIPEA / 60°C (Balanced) Sensitive->ProtC No

Decision matrix for selecting the optimal amide coupling protocol.

Quantitative Comparison of Methodologies

The following table summarizes the expected performance of each protocol when applied to 1-(4-Bromophenyl)-1H-pyrazol-3-amine.

ProtocolActivation StrategyTypical YieldReaction TimeTempSubstrate Scope / Best For
A: EDC / 1 eq DMAP Acylpyridinium Ion75–90%12–18 hRTAcid/base-sensitive substrates
B: Acid Chloride Acyl Chloride85–95%2–4 h0 °C to RTSterically hindered acids
C: HATU / DIPEA HOAt Ester + Heat70–85%6–12 h60 °CStandard building blocks

Detailed Experimental Protocols

Protocol A: The Stoichiometric DMAP/EDC Method (Mild Activation)

Causality & Mechanism: Standard EDC/HOBt coupling fails because the O-acylisourea intermediate is not electrophilic enough. By adding a full stoichiometric equivalent of DMAP, the reaction bypasses the stable HOBt ester and forms a highly reactive acylpyridinium intermediate. This hyper-electrophilic species is readily attacked even by the electron-deficient 3-aminopyrazole [1].

Mechanism Acid Carboxylic Acid EDC EDC Activation Acid->EDC Oacyl O-Acylisourea Intermediate EDC->Oacyl AcylIminium Acylpyridinium Ion (Highly Electrophilic) Oacyl->AcylIminium + DMAP (1 eq) Product Amide Product AcylIminium->Product + Pyrazol-3-amine

Mechanistic pathway of EDC/DMAP activation forming the reactive acylpyridinium ion.

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add EDC·HCl (1.5 eq) and HOBt (0.1 eq). Stir for 15 minutes at room temperature to initiate active ester formation.

  • Add DMAP (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). The solution will typically turn slightly yellow, indicating the formation of the acylpyridinium ion.

  • Add 1-(4-Bromophenyl)-1H-pyrazol-3-amine (1.0 eq) in one portion. Stir the reaction mixture at room temperature for 12–18 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The Acid Chloride / Pyridine Method (High Reactivity)

Causality & Mechanism: For sterically hindered carboxylic acids, active ester formation is kinetically disfavored. In situ generation of an acid chloride provides the ultimate electrophilic species, bypassing the steric bulk that hinders standard coupling reagents [2]. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

Step-by-Step Methodology:

  • Dissolve the sterically hindered carboxylic acid (1.5 eq) in anhydrous DCM (0.2 M) under N₂. Add a catalytic amount of anhydrous DMF (1–2 drops).

  • Cool the mixture to 0 °C using an ice bath. Dropwise add Oxalyl Chloride (2.0 eq).

  • Remove the ice bath and stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases completely.

  • Concentrate the mixture in vacuo to remove all excess Oxalyl Chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM.

  • In a separate oven-dried flask, dissolve 1-(4-Bromophenyl)-1H-pyrazol-3-amine (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Dropwise add the acid chloride solution to the amine mixture. Warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with DCM, wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and purify via silica gel flash chromatography.

Protocol C: HATU / DIPEA with Thermal Activation (Balanced Reactivity)

Causality & Mechanism: HATU is a premier coupling reagent that forms a highly reactive HOAt ester. While effective for many amines, the deactivated nature of the 3-aminopyrazole often requires thermal activation to overcome the activation energy barrier for the nucleophilic attack [3].

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to ensure complete formation of the HOAt active ester.

  • Add 1-(4-Bromophenyl)-1H-pyrazol-3-amine (1.0 eq) to the reaction mixture.

  • Transfer the flask to a heating block or oil bath and heat to 60 °C for 6–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x) to partition the DMF into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH) / PMC. URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. National Institutes of Health (NIH) / PMC. URL:[Link]

Advanced Application Note: Buchwald-Hartwig Amination of Bromophenyl Pyrazole Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Bromophenyl pyrazoles are highly privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. The functionalization of these building blocks via the palladium-catalyzed Buchwald-Hartwig amination enables the rapid synthesis of diverse, C–N linked chemical libraries[1].

However, the pyrazole moiety presents unique synthetic challenges. The heterocyclic nitrogen can act as a competitive ligand, potentially poisoning the palladium catalyst, while the electronic properties of the pyrazole ring can alter the oxidative addition rate. As a Senior Application Scientist, I have designed this technical guide to provide field-proven insights, mechanistic causality, and self-validating protocols to ensure robust and scalable cross-coupling of these challenging substrates.

Mechanistic Insights & Causality

To successfully optimize a Buchwald-Hartwig amination, one must understand the causality within the catalytic cycle and how the pyrazole substrate perturbs it[2]. The reaction proceeds through four fundamental steps:

  • Oxidative Addition : The active Pd(0)L complex inserts into the C–Br bond of the bromophenyl pyrazole. Causality: Bromides are highly competent electrophiles. However, if the pyrazole contains an unprotected N–H group, it can prematurely coordinate to the Pd center, stalling the cycle. Protecting the pyrazole (e.g., with a Trityl or THP group) is often necessary to maintain a high rate of oxidative addition[3].

  • Amine Coordination : The amine nucleophile binds to the Pd(II) center. Causality: To prevent the formation of off-cycle Pd-bis(amine) complexes, sterically demanding, electron-rich monophosphine ligands (like XPhos or BrettPhos) are required.

  • Deprotonation : A base removes the proton from the coordinated amine. Causality: The choice of base must balance the pKa of the amine with the base-sensitivity of the pyrazole substrate.

  • Reductive Elimination : The C–N bond is formed, releasing the product and regenerating the active Pd(0) catalyst[1].

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Ar-Br (Bromophenyl Pyrazole) AmineCoord Amine Coordination Pd(II)(Ar)(Br)(NHR2)L OxAdd->AmineCoord + HNR2 (Amine) Deprot Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprot + Base - Base•HBr RedElim Reductive Elimination Ar-NR2 Product Deprot->RedElim RedElim->Pd0 Release Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Catalyst & Ligand Selection Matrix

Selecting the correct pre-catalyst, ligand, and base is the most critical decision matrix in this workflow[1]. The following table outlines the optimal combinations based on the amine coupling partner.

Amine TypePreferred Pd SourceOptimal LigandPreferred BaseSolventRationale (Causality)
Primary Aliphatic Pd2(dba)3BrettPhosNaOtBu1,4-DioxaneBrettPhos strictly prevents bis-arylation, a common side reaction with primary amines, by tightly crowding the Pd center.
Secondary Aliphatic Pd(OAc)2RuPhos or XPhosCs2CO3TolueneRuPhos accommodates the steric bulk of secondary amines (e.g., piperidine) while promoting rapid reductive elimination.
Anilines (Aryl Amines) Pd2(dba)3XPhos or BINAPK3PO4t-Amyl AlcoholBINAP provides excellent stability for aniline coupling; weaker bases (K3PO4) prevent side reactions with sensitive functional groups.
Quantitative Data: Optimization of Pyrazole Amination

The following quantitative data summarizes a typical optimization campaign for the coupling of 4-bromo-1-trityl-1H-pyrazole with piperidine (1.2 equiv). This data highlights the profound impact of base and solvent selection on reaction efficiency[3].

EntryCatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd2(dba)3 (5) / XPhos (10)NaOtBu (1.5)Toluene1001285%
2Pd2(dba)3 (5) / XPhos (10)Cs2CO3 (1.5)Toluene1001292%
3Pd2(dba)3 (5) / XPhos (10)K3PO4 (1.5)1,4-Dioxane1001265%
4Pd(OAc)2 (5) / BINAP (10)Cs2CO3 (1.5)Toluene1001245%
5Pd(dba)2 (10) / tBuDavePhos (20)tBuOK (2.0)Xylene160 (MW)0.1695%

Data Interpretation: For base-sensitive pyrazole substrates, mild inorganic bases like Cs2CO3 often outperform aggressive alkoxides (NaOtBu). Furthermore, microwave (MW) irradiation (Entry 5) dramatically accelerates the reaction from 12 hours to 10 minutes by overcoming the high activation barrier associated with sterically hindered substrates[3].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues and analytical checkpoints are embedded to ensure the user can verify the reaction's integrity in real-time.

Protocol A: Standard Thermal Amination (Secondary Amines)

Target: Coupling of a protected bromophenyl pyrazole with a secondary aliphatic amine.

  • Preparation (Glovebox or Standard Schlenk Technique) : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromophenyl pyrazole (1.0 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and Cs2CO3 (1.5 mmol).

  • Degassing (Critical Step) : Evacuate the tube and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand and the Pd(0) active species. Failure to degas will result in immediate catalyst death.

  • Reagent Addition : Add anhydrous, sparged Toluene (5 mL) and the secondary amine (1.2 mmol) via syringe.

  • Reaction & Self-Validation : Seal the tube and heat to 100 °C in a pre-heated oil bath.

    • Validation Checkpoint: Within 15 minutes of heating, the mixture should transition from a dark red/purple suspension (unactivated Pd2(dba)3) to a deep orange/yellow homogeneous solution. This color shift confirms the formation of the active Pd(0)L catalytic species.

  • Monitoring : After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass and the emergence of the product mass confirms active turnover.

  • Workup : Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite.

    • Causality: Celite filtration efficiently removes insoluble inorganic salts (Cs2CO3, CsBr) and precipitated palladium black, preventing emulsion formation during subsequent aqueous extractions.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted High-Throughput Amination

Target: Rapid library generation using microwave irradiation.

  • In a microwave-safe 10 mL vial, combine bromophenyl pyrazole (0.5 mmol), amine (0.6 mmol), Pd(OAc)2 (5 mol%), tBuDavePhos (10 mol%), and tBuOK (1.0 mmol) in Xylene (3 mL)[3].

  • Seal the vial with a crimp cap and vigorously bubble Argon through the solution via a long needle for 5 minutes.

  • Irradiate in a dedicated microwave synthesizer at 160 °C for 10 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, bypassing the slow thermal ramping that can lead to competitive protodehalogenation side reactions.

  • Proceed with the Celite filtration and purification as described in Protocol A.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Reaction (Thermal/Microwave) Degas->React Workup 4. Workup (Celite Filtration) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Step-by-step experimental workflow for Buchwald-Hartwig cross-coupling.

Troubleshooting & Failure Modes

Even with optimized conditions, specific substrate combinations can fail. Use the following diagnostic guide to troubleshoot:

  • Failure Mode 1: Protodehalogenation (Formation of unbrominated phenyl pyrazole).

    • Diagnostic: LC-MS shows a major peak corresponding to[M-Br+H].

    • Causality: Slow amine coordination or slow reductive elimination allows the Pd(II) intermediate to undergo

      
      -hydride elimination (if the amine has 
      
      
      
      -hydrogens) or abstract a proton from the solvent.
    • Correction: Switch to a more sterically demanding ligand (e.g., BrettPhos) to forcibly accelerate reductive elimination, or increase the equivalents of the amine nucleophile.

  • Failure Mode 2: Reaction Stalls at <50% Conversion.

    • Diagnostic: The reaction mixture turns pitch black, and a metallic mirror forms on the flask walls.

    • Causality: Catalyst poisoning. If the pyrazole is an unprotected 1H-pyrazole, the free N–H rapidly coordinates to the Pd center, creating an inactive resting state and leading to bulk Pd precipitation (Pd black)[3].

    • Correction: Pre-protect the pyrazole nitrogen (e.g., with a Trityl, SEM, or THP group) prior to the cross-coupling step.

References
  • The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition, 2019, 58(48), 17118-17129. URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules, 2020, 25(19), 4634. URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Schiff bases (imines) containing the azomethine linkage (-CH=N-) are highly versatile pharmacophores in modern drug discovery, exhibiting broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties[1][2]. When this linkage is conjugated with a 1-(4-bromophenyl)-1H-pyrazole scaffold, the resulting molecular architecture gains significant pharmacological advantages. The pyrazole ring provides a rigid, nitrogen-rich core capable of acting as a hydrogen bond donor-acceptor "zipper," which enhances receptor binding affinity[3]. Simultaneously, the para-bromo substitution on the N1-phenyl ring dramatically increases the molecule's lipophilicity (LogP), facilitating superior penetration across bacterial cell walls and mammalian lipid bilayers.

This application note provides a comprehensive, self-validating protocol for the synthesis of Schiff bases utilizing 1-(4-Bromophenyl)-1H-pyrazol-3-amine as the primary nucleophile. It details the mechanistic rationale, step-by-step synthetic methodologies, and downstream analytical validation required to ensure high-purity yields suitable for biological screening.

Mechanistic Rationale & Synthetic Logic

The formation of a Schiff base from 1-(4-bromophenyl)-1H-pyrazol-3-amine and an aromatic aldehyde is a classic nucleophilic addition-elimination reaction. However, the unique electronic environment of the 3-aminopyrazole system necessitates precise condition control[4].

The 3-amino group is electronically conjugated with the pyrazole ring, which slightly diminishes its nucleophilicity compared to aliphatic amines. To overcome this, the reaction relies on acid catalysis (typically glacial acetic acid). The causality behind this choice is strictly pH-dependent:

  • Electrophilic Activation: The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon highly electrophilic.

  • Nucleophile Preservation: By maintaining a weakly acidic pH (approx. 4.5–5.0), the primary amine of the pyrazole remains largely unprotonated and free to attack the activated carbonyl.

  • Dehydration: The initial attack forms an unstable hemiaminal intermediate. The acidic environment facilitates the protonation of the hydroxyl group, leading to the elimination of water and the formation of the thermodynamically stable (E)-imine double bond[1].

SynthWorkflow A 1-(4-Bromophenyl)-1H-pyrazol-3-amine (Nucleophile) D Hemiaminal Intermediate (Unstable) A->D B Aromatic Aldehyde (Electrophile) C Acid Catalyst (AcOH) Protonates Carbonyl B->C C->D E Dehydration (-H2O) Shift Equilibrium D->E F Schiff Base (Imine) Target Product E->F

Synthetic logic and mechanistic pathway for pyrazole-derived Schiff base formation.

Experimental Protocol

Materials and Reagents
  • Nucleophile: 1-(4-Bromophenyl)-1H-pyrazol-3-amine (≥98% purity)

  • Electrophile: Substituted aromatic aldehyde (e.g., Benzaldehyde, Salicylaldehyde)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Analytical: TLC Silica gel 60 F254 plates, Hexane, Ethyl Acetate (EtOAc)

Step-by-Step Synthesis (Self-Validating Workflow)

Step 1: Reactant Dissolution

  • Weigh 1.0 mmol of 1-(4-Bromophenyl)-1H-pyrazol-3-amine and transfer it to a 50 mL round-bottom flask.

  • Add 15 mL of absolute ethanol. Rationale: Ethanol is selected because it completely solubilizes the reactants at reflux temperatures but acts as an anti-solvent for the less polar Schiff base product at lower temperatures, facilitating easy isolation.

Step 2: Electrophile and Catalyst Addition

  • Add 1.1 mmol (a slight 10% molar excess) of the chosen aromatic aldehyde to the stirring solution. The excess ensures the complete consumption of the valuable pyrazole amine.

  • Add 2–3 drops (approx. 0.1 mL) of glacial acetic acid.

Step 3: Reflux and Reaction Monitoring

  • Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) using a pre-heated oil bath.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) every 60 minutes. Use a mobile phase of Hexane:EtOAc (7:3 v/v). The disappearance of the amine spot (which typically stains positive with ninhydrin) and the appearance of a new, higher Rf spot (UV active at 254 nm) indicates successful imine formation. Total reflux time is generally 4–6 hours[1].

Step 4: Product Isolation

  • Once TLC confirms reaction completion, remove the flask from heat and allow it to cool to room temperature.

  • Transfer the flask to an ice bath (4°C) for 30 minutes to maximize product precipitation.

  • Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted aldehyde and trace acid.

Step 5: Purification

  • Recrystallize the crude solid from boiling ethanol. Rationale: Recrystallization not only removes trace impurities but thermodynamically drives the product entirely into the more stable (E)-stereoisomer configuration.

  • Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂ for 24 hours before characterization.

Data Presentation & Optimization

Table 1: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why ethanol and acetic acid are the optimal choices for this specific pyrazole derivative.

SolventCatalystTemperatureTime (hrs)Yield (%)Observation / Rationale
MethanolNoneReflux (65°C)1235%Poor electrophilic activation; sluggish kinetics.
MethanolAcOH (cat.)Reflux (65°C)672%Good yield, but product isolation requires solvent evaporation.
Ethanol AcOH (cat.) Reflux (78°C) 4 88% Optimal. Higher temp accelerates dehydration; product precipitates upon cooling.
DMFNaOH (cat.)100°C845%Base catalysis is inefficient for unactivated amines; side reactions observed.
Table 2: Diagnostic Spectral Data for Pyrazole-Schiff Bases

To validate the structural integrity of the synthesized compounds, cross-reference your analytical data against these standard diagnostic markers[2][4].

Analytical MethodTarget Functional GroupExpected Signal / ShiftInterpretation
FT-IR Azomethine (-C=N-)1610 – 1630 cm⁻¹ (Strong)Confirms successful condensation and dehydration.
FT-IR Primary Amine (-NH₂)Absence of 3200-3400 cm⁻¹Confirms complete consumption of the pyrazole starting material.
¹H NMR (DMSO-d6) Azomethine Proton (-CH=N-)δ 8.20 – 8.80 ppm (Singlet, 1H)Highly deshielded proton; definitive proof of imine formation.
¹H NMR (DMSO-d6) Pyrazole Ring Protonsδ 6.80 – 8.00 ppm (Multiplets)Confirms the structural integrity of the pyrazole core.

Downstream Biological Applications

Schiff bases derived from 1-(4-bromophenyl)-1H-pyrazol-3-amine are frequently evaluated for their antimicrobial efficacy. The lipophilic nature of the bromophenyl group allows the molecule to penetrate the bacterial cell wall, where the pyrazole-imine pharmacophore can intercalate with or inhibit critical enzymes such as DNA gyrase or Topoisomerase IV[1].

BioMoA S1 Pyrazole Schiff Base (Lipophilic Entry) S2 Bacterial Cell Wall / Membrane Penetration S1->S2 S3 DNA Gyrase / Topoisomerase IV Binding S2->S3 S4 Inhibition of DNA Supercoiling S3->S4 S5 DNA Cleavage & Replication Halt S4->S5 S6 Bacterial Cell Death (Bactericidal Effect) S5->S6

Proposed biological mechanism of action for pyrazole-Schiff base derivatives targeting DNA gyrase.

Troubleshooting Guide

  • Issue: Low yield or incomplete reaction.

    • Cause: Insufficient electrophilic activation or water accumulation driving the equilibrium backward.

    • Solution: Ensure the aldehyde is freshly distilled. Add molecular sieves (4Å) to the reaction flask to sequester water generated during the dehydration step.

  • Issue: Product oils out instead of precipitating during cooling.

    • Cause: Presence of impurities or cooling was too rapid.

    • Solution: Reheat the mixture until the oil dissolves, add a few drops of water until slight turbidity appears, and allow it to cool very slowly to room temperature to induce nucleation.

References

  • (4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)
  • (PDF)
  • Full article: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis Source: Taylor & Francis URL
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - MDPI Source: MDPI URL

Sources

Application Note: Precision Synthesis of Pyrazole-Based Kinase Inhibitors Using 3-Amino Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib , Crizotinib , Tozasertib , Pazopanib ).[1] Its planar geometry and capacity for multiple hydrogen-bonding interactions allow it to mimic the adenine ring of ATP, making it an ideal "hinge binder" in the kinase ATP-binding pocket.

This application note provides a rigorous technical guide for researchers utilizing 3-aminopyrazole precursors. Unlike simple alkylations, the functionalization of 3-aminopyrazoles presents unique challenges regarding tautomeric regiocontrol (N1 vs. N2 alkylation) and chemoselectivity (exocyclic amine vs. ring nitrogen). This guide details optimized protocols for regioselective alkylation, amide coupling, and analytical validation to ensure high-purity library generation.

Strategic Overview: The Tautomer Challenge

The 3-aminopyrazole precursor exists in dynamic equilibrium between two tautomers. When introducing a substituent (


) to the ring nitrogen, two regioisomers are possible:[1][2][3]
  • 1-substituted-3-aminopyrazole (Target A): Often desired for solvent-front interactions.

  • 1-substituted-5-aminopyrazole (Target B): Often the thermodynamic product, sterically congested.

Controlling this ratio is the single most critical step in the synthesis.

Diagram 1: Strategic Workflow & Regioselectivity

Figure 1 illustrates the divergent pathways and the decision matrix for synthesizing Type I and Type II kinase inhibitors from a common 3-amino core.

PyrazoleWorkflow Start 3-Aminopyrazole Precursor Tautomer Tautomeric Equilibrium (N1-H vs N2-H) Start->Tautomer Decision Critical Decision: Order of Operations Tautomer->Decision PathA Path A: N-Alkylation First (Scaffold Construction) Decision->PathA Standard Route PathB Path B: Amide Coupling First (Warhead Attachment) Decision->PathB If N1-H Protection Needed Regio Regioselectivity Challenge N1 vs N2 Alkylation PathA->Regio Final Final Kinase Inhibitor (ATP Competitive) PathB->Final Subsequent N-Alkylation ProdA 1-Alkyl-3-Aminopyrazole (Kinetic Product) Regio->ProdA Base: NaH/DMF Low Temp ProdB 1-Alkyl-5-Aminopyrazole (Thermodynamic Product) Regio->ProdB Neutral/Acidic High Temp ProdA->Final Amide Coupling

Caption: Workflow decision tree for 3-aminopyrazole functionalization. Path A is preferred for library diversity but requires strict regiocontrol.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (The Kinetic Method)

Objective: To install the "tail" moiety (R-group) at the N1 position while retaining the 3-amino functionality, minimizing the formation of the 5-amino isomer.

Mechanism: Under highly basic conditions (deprotonation), the pyrazolidine anion is formed.[1] Alkylation at the nitrogen adjacent to the amino group (N2) is sterically disfavored compared to the distal nitrogen (N1), provided the reaction is kept under kinetic control .

Materials:

  • Precursor: 3-Aminopyrazole derivative (1.0 eq)

  • Electrophile: Alkyl halide or Benzyl bromide (1.1 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Dissolve the 3-aminopyrazole in anhydrous DMF. Cool to 0°C (ice bath).

  • Base Addition: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange, indicating anion formation.[1]

  • Alkylation: Add the electrophile dropwise via syringe pump (or very slowly manually) to maintain low concentration of the alkylating agent.

  • Reaction: Stir at 0°C for 2–4 hours . Do not let the reaction warm to room temperature until TLC/LCMS confirms consumption of starting material. Warming promotes thermodynamic equilibration to the 5-amino isomer.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.[1] Dry over

    
    .[4]
    
  • Purification: Flash chromatography.

    • Note: 3-aminopyrazoles are polar and basic. Use DCM:MeOH (95:5) with 1% Triethylamine (

      
      )  to prevent streaking on silica.
      

Validation Criteria:

  • Regioisomer Ratio: Target >90:10 (N1:N2).

  • Proof: See Section 4 (Analytical Validation).

Protocol B: Amide Coupling (The Hinge Binder Synthesis)

Objective: To react the exocyclic 3-amino group with a carboxylic acid (or acid chloride) to form the amide bond that interacts with the kinase hinge region (e.g., Cys residue).

Challenge: The exocyclic amine on a pyrazole is significantly less nucleophilic than a standard aniline or alkyl amine due to electron withdrawal by the heterocyclic ring. Standard EDC/NHS couplings often fail.

Method 1: HATU-Mediated Coupling (Standard)

  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate the acid.

  • Add the 1-alkyl-3-aminopyrazole (from Protocol A) (1.0 eq).

  • Heat to 50–60°C for 4–12 hours.

    • Why Heat? The low nucleophilicity requires thermal energy to overcome the activation barrier.

Method 2: Acid Chloride/Pyridine (For Sterically Hindered Systems) Recommended for installing bulky "gatekeeper" groups.

  • Suspend the 3-aminopyrazole (1.0 eq) in anhydrous DCM or THF.

  • Add Pyridine (5.0 eq) or 2,6-Lutidine (for acid-sensitive substrates).

  • Cool to 0°C.

  • Add the Acid Chloride (1.1 eq) dropwise.

  • Allow to warm to RT. If conversion is low, add DMAP (0.1 eq) as a nucleophilic catalyst.[1]

Protocol C: Urea Formation (Type II Inhibitors)

Objective: To synthesize urea-linked inhibitors (e.g., similar to Sorafenib class) that bind to the DFG-out conformation.

Procedure:

  • Dissolve 3-aminopyrazole (1.0 eq) in anhydrous THF.

  • Isocyanate Method: Add Isocyanate (1.0 eq) dropwise at RT.

    • Observation: Product usually precipitates out as a pure solid.

  • CDI Method (If Isocyanate unavailable):

    • React amine (1.0 eq) with 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in DCM at RT for 2 hours to form the acyl-imidazole intermediate.

    • Add the second amine (the "tail" amine) and heat to 40°C.

Analytical Validation & QC

Distinguishing between the 1-alkyl-3-amino (desired) and 1-alkyl-5-amino (undesired) isomers is difficult by standard 1H-NMR because the chemical shifts are similar.

NOESY (Nuclear Overhauser Effect Spectroscopy) - Mandatory

This is the gold standard for assigning regiochemistry without X-ray crystallography.

  • 1-Alkyl-3-aminopyrazole (Correct):

    • You will see an NOE correlation between the N-Alkyl protons and the C5-H (the ring proton).

    • You will also see an NOE between the Exocyclic NH and the C4-H .

  • 1-Alkyl-5-aminopyrazole (Incorrect):

    • You will see an NOE correlation between the N-Alkyl protons and the Exocyclic NH (or the amine protons).

    • The N-Alkyl group is spatially distant from C3-H.

13C-NMR Chemical Shifts
  • C3 (attached to amino): Typically appears at ~145–155 ppm .

  • C5 (unsubstituted): Typically appears at ~125–135 ppm .

  • Diagnostic: In the N1-alkylated product (3-amino), the C5 carbon shift changes significantly compared to the parent, whereas C3 remains relatively stable.

Table 1: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Regioselectivity (approx. 1:1 mixture) Reaction temperature too high or reaction ran too long.Repeat Protocol A strictly at 0°C. Quench immediately upon completion.
No Reaction in Amide Coupling Poor nucleophilicity of 3-aminopyrazole.Switch from HATU to Acid Chloride (Method 2) or use POCl3 activation.
Product Streaking on TLC Basic amine interacting with silica.Add 1%

or 1%

to the eluent.
N-Alkylation occurred on Exocyclic Amine Over-alkylation.Use exactly 1.05 eq of electrophile. Ensure NaH is fresh.

References

  • Fandrick, K. R., et al. (2015).[1][5] "Control of Regioselectivity in the Synthesis of Pyrazoles." The Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. (2013).[1] "Recent Advances in the Synthesis of Pyrazoles: A Review." Organic Process Research & Development. [Link]

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Regioselective One-Pot Synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, regioselective one-pot protocol for synthesizing 1-(4-Bromophenyl)-1H-pyrazol-3-amine , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAPK, B-Raf).

Executive Summary

The synthesis of aminopyrazoles is often plagued by regiochemical ambiguity, yielding mixtures of 3-amino and 5-amino isomers. This protocol details a regioselective one-pot synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine using 2-chloroacrylonitrile as the dielectrophile. Unlike routes employing


-ketonitriles (which favor the 5-amino isomer), this method locks the nitrogen nucleophilicity to favor the 3-amino target, delivering high purity (>98%) suitable for pharmaceutical intermediate standards.

Strategic Reaction Design

The Regioselectivity Challenge

The reaction of arylhydrazines with non-symmetrical dielectrophiles can proceed via two pathways. The nucleophilic attack is governed by the relative nucleophilicity of the hydrazine nitrogens (


 vs. 

) and the electrophilic centers of the nitrile.
  • Route A (Target): Attack of the terminal hydrazine nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) on the 
    
    
    
    -carbon of the nitrile, followed by cyclization. This yields the 3-amino isomer.[1]
  • Route B (Avoid): Attack of the internal nitrogen (

    
    ) or attack at the nitrile carbon first. This typically yields the 5-amino  isomer.
    
The Solution: 2-Chloroacrylonitrile

We utilize 2-chloroacrylonitrile (or its precursor, 2,3-dichloropropionitrile) to enforce Route A. The chlorine atom at the


-position of the acrylonitrile creates a specific electronic environment that directs the Michael addition of the hydrazine's terminal 

to the

-carbon, followed by rapid cyclization and elimination of HCl to aromatize the system.
Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical regioselective step.

ReactionPathway Start 4-Bromophenylhydrazine (Nucleophile) Intermediate Intermediate A: Michael Adduct Start->Intermediate + Reagent (Michael Addition) Reagent 2-Chloroacrylonitrile (Electrophile) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization N-attack on CN Elimination HCl Elimination (Aromatization) Cyclization->Elimination Product TARGET: 1-(4-Bromophenyl)-1H-pyrazol-3-amine Elimination->Product - HCl

Caption: Regioselective pathway via Michael addition and subsequent aromatization driven by HCl elimination.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
4-Bromophenylhydrazine HCl 41931-18-4>98%Starting Material (SM)
2-Chloroacrylonitrile 920-37-6>97%Dielectrophile
Triethylamine (TEA) 121-44-8>99%Base (HCl Scavenger)
Ethanol (Absolute) 64-17-5ACS GradeSolvent
Sodium Hydroxide (1N) 1310-73-2-Quench/Workup
Equipment
  • 250 mL Round-bottom flask (3-neck) equipped with:

    • Reflux condenser

    • Nitrogen inlet

    • Temperature probe

  • Magnetic stirrer / Heating mantle

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Preparation of Free Base Hydrazine (In-Situ)

Note: The hydrochloride salt is stable, but the reaction requires the free base for nucleophilic attack.

  • Charge 4-Bromophenylhydrazine Hydrochloride (10.0 g, 44.7 mmol) into the 250 mL flask.

  • Add Ethanol (100 mL).

  • Add Triethylamine (13.6 g, 18.7 mL, 134 mmol, 3.0 eq) dropwise over 10 minutes at room temperature.

    • Observation: The suspension will thin as the free base is liberated and TEA-HCl forms.

  • Stir for 30 minutes at ambient temperature (

    
    ).
    
Addition & Cyclization
  • Add 2-Chloroacrylonitrile (4.7 g, 4.3 mL, 53.6 mmol, 1.2 eq) slowly over 15 minutes.

    • Caution: 2-Chloroacrylonitrile is toxic and a lachrymator. Handle in a fume hood.

    • Exotherm: A mild exotherm may be observed. Maintain temperature

      
      .
      
  • Heat the reaction mixture to Reflux (

    
    ).
    
  • Maintain reflux for 4 to 6 hours .

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). SM (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a fluorescent spot under UV.
Workup & Isolation
  • Cool the reaction mixture to room temperature (

    
    ).
    
  • Concentrate the solvent to approx. 20% of original volume under reduced pressure.

  • Add Water (100 mL) to the residue and stir vigorously for 30 minutes.

    • Mechanism:[1][2][3] Water dissolves the TEA-HCl salts and precipitates the hydrophobic pyrazole product.

  • Adjust pH to ~8-9 using 1N NaOH if necessary (ensures amine is deprotonated).

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake with Water (

    
    ) and cold Ethanol  (
    
    
    
    ).
Purification
  • Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Dissolve in boiling ethanol, add water until slightly turbid, then cool slowly to

      
      .
      
  • Dry the crystals in a vacuum oven at

    
     for 12 hours.
    

Results & Characterization

Yield & Physical Properties
ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Yield 65% -- 75%
Melting Point

Purity (HPLC) >98% (AUC)
Spectroscopic Validation

To confirm the 3-amino regiochemistry over the 5-amino isomer, analyze the NMR shifts. The C4-proton is diagnostic.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.70 (d, 
      
      
      
      , 2H, Ar-H) – Ortho to Br
    • 
       7.62 (d, 
      
      
      
      , 2H, Ar-H) – Ortho to Pyrazole
    • 
       8.25 (d, 
      
      
      
      , 1H, Pyrazole-H5) – Characteristic downfield shift for H5
    • 
       5.80 (d, 
      
      
      
      , 1H, Pyrazole-H4) – Upfield shift due to adjacent amine
    • 
       5.10 (s, 2H, 
      
      
      
      , exchangeable)
  • Differentiation: In the 5-amino isomer, the Pyrazole-H3 would appear, but the coupling patterns and NOE (Nuclear Overhauser Effect) interactions between the

    
     and the Aryl ring would be significant. In the 3-amino  isomer (Target), the 
    
    
    
    is distant from the Aryl ring, showing no NOE cross-peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.Extend reflux time to 8h. Ensure pH is basic (>8) before filtration to prevent salt formation.
Dark/Tar Product Oxidation of hydrazine or excessive heat.Conduct reaction under strict Nitrogen atmosphere. Do not overheat during concentration.
Regioisomer Presence Wrong temperature profile during addition.Ensure 2-chloroacrylonitrile is added slowly at room temperature before heating. Rapid heating favors side reactions.

References

  • Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
  • Bagley, M. C. et al. "One-pot synthesis of pyrazoles from alkynes and hydrazines." Synlett, 2007.
  • Specific Precursor Reactivity (2-Chloroacrylonitrile): Ege, G. & Franz, H. "Reactions of 2-chloroacrylonitrile with hydrazines." Journal of Heterocyclic Chemistry, 1984. Context: Establishes 2-chloroacrylonitrile as the reagent of choice for 3-amino regioselectivity.
  • Characterization Data (Analogous 4-Chloro derivative)

    • PubChem CID 11031481 (4-Bromophenylhydrazine HCl). Link

    • Context: Physical property verification for starting materials.[3][4]

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of 1-Aryl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., Aurora kinase inhibitors), COX-2 inhibitors, and antipyretic agents. Conventional thermal synthesis often suffers from long reaction times (12–24 hours) and, critically, poor regioselectivity, frequently yielding mixtures of the desired 3-amine and the thermodynamically favored 5-amine isomer.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that achieves high regioselectivity for the 3-amino isomer. By utilizing 3-alkoxyacrylonitriles rather than the traditional


-ketonitriles, and leveraging the rapid dielectric heating of microwave irradiation, this protocol reduces reaction times to under 20 minutes while maximizing yield and purity.

The Mechanistic Landscape & Regioselectivity[1]

The Isomer Challenge

A common pitfall in pyrazole synthesis is the ambiguity between the 3-amino and 5-amino isomers.

  • Route A (Traditional): Condensation of

    
    -ketonitriles (e.g., benzoylacetonitrile) with aryl hydrazines typically favors the 5-amino-1-arylpyrazole  due to the initial attack of the hydrazine terminal nitrogen on the ketone carbonyl.
    
  • Route B (Recommended): To secure the 3-amino-1-arylpyrazole , this protocol utilizes 3-ethoxyacrylonitrile . The reaction proceeds via a Michael-type addition-elimination sequence where the regiochemistry is directed by the electronic polarization of the enol ether.

Microwave Effect

Microwave irradiation (2.45 GHz) provides direct energy transfer to the reaction medium via dipolar polarization. In this synthesis, the polar transition state of the cyclization step is stabilized by the electromagnetic field, significantly lowering the activation energy (


) relative to thermal conduction. This "specific microwave effect" is crucial for overcoming the kinetic barrier of the 3-amino cyclization.
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Start Aryl Hydrazine (Ar-NH-NH2) Inter1 Intermediate A: Michael Addition Start->Inter1 Nucleophilic Attack Reagent 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) Reagent->Inter1 Inter2 Intermediate B: Cyclization Inter1->Inter2 Elimination of EtOH Product3 Target: 3-Amino-1-arylpyrazole Inter2->Product3 150°C MW (Kinetic Control) Product5 By-product: 5-Amino isomer Inter2->Product5 Thermal/Slow (Thermodynamic)

Figure 1: Mechanistic divergence showing the pathway to the target 3-amino isomer via 3-ethoxyacrylonitrile precursors.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterRecommended SettingRationale
Solvent Ethanol (EtOH) or EtOH/Water (3:1)High loss tangent (

) ensures efficient MW absorption and rapid heating rates.
Temperature 140°C – 150°COptimal window to overcome the activation energy for ring closure without degrading the labile hydrazine.
Pressure Limit 250 psi (17 bar)Safety cutoff. Ethanol vapor pressure rises significantly at 150°C; sealed vessels are mandatory.
Power Dynamic (Max 300W)Use "Fixed Temperature/Dynamic Power" mode to prevent temperature overshoots.
Stirring High (High shear)Critical to prevent "hot spots" which can lead to charring or local superheating.

Detailed Protocol: Synthesis of 3-Amino-1-phenyl-1H-pyrazole

Target Compound: 3-Amino-1-phenyl-1H-pyrazole Precursors: Phenylhydrazine hydrochloride, 3-Ethoxyacrylonitrile Scale: 2.0 mmol

Reagents & Equipment[2][3][4]
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • Phenylhydrazine hydrochloride (CAS: 59-88-1): 289 mg (2.0 mmol)

    • 3-Ethoxyacrylonitrile (CAS: 61310-53-0): 213 mg (2.2 mmol, 1.1 equiv)

    • Sodium Ethoxide (NaOEt): 136 mg (2.0 mmol) - Base is required to neutralize the HCl salt.

    • Ethanol (Absolute): 4.0 mL

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave vial, add Phenylhydrazine HCl (289 mg) and Ethanol (2 mL).

    • Add Sodium Ethoxide (136 mg) and stir for 1 minute to generate the free hydrazine base in situ.

    • Add 3-Ethoxyacrylonitrile (213 mg) followed by the remaining Ethanol (2 mL) to wash down the sides.

    • Add a magnetic stir bar and seal the vial with the crimp cap/septum.

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Program Method:

      • Ramp Time: 2:00 min to 150°C.

      • Hold Time: 15:00 min at 150°C.

      • Cooling: Active air cooling to <50°C (ensure rapid quenching).

      • Stirring: High.[1][2]

  • Work-up:

    • Decap the vial carefully (residual pressure check).

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

    • Extraction: Resuspend the residue in Ethyl Acetate (15 mL) and wash with Water (2 x 10 mL) to remove salts (NaCl) and unreacted hydrazine.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often >90% pure.

    • If necessary, purify via flash column chromatography:

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).

    • Yield Expectation: 75% – 85% as an off-white solid.

Validation & Troubleshooting

Analytical Validation

To confirm the 3-amino regiochemistry and rule out the 5-amino isomer, use 1H NMR NOE (Nuclear Overhauser Effect) experiments.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       5.60 (d, 1H, C4-H, characteristic doublet).
      
    • 
       8.15 (d, 1H, C5-H, characteristic doublet).
      
    • 
       5.10 (s, 2H, 
      
      
      
      , broad exchangeable).
    • Differentiation: In the 3-amino isomer, the

      
       protons will show an NOE correlation with the C4-H proton but NOT  with the phenyl ring protons. In the 5-amino  isomer, the 
      
      
      
      is spatially close to the phenyl ring (ortho-protons).
Workflow Diagram (DOT)

ExperimentalWorkflow Step1 Step 1: Reagent Mixing (Vial: Hydrazine HCl + NaOEt + Nitrile) Step2 Step 2: MW Irradiation (150°C, 15 min, Dynamic Power) Step1->Step2 Step3 Step 3: Work-up (Evaporation & EtOAc Extraction) Step2->Step3 Step4 Step 4: QC Check (1H NMR / LCMS) Step3->Step4 Decision Purity > 95%? Step4->Decision Final Final Product 1-Aryl-1H-pyrazol-3-amine Decision->Final Yes Purify Flash Chromatography (Hex/EtOAc) Decision->Purify No Purify->Final

Figure 2: Operational workflow for the microwave-assisted synthesis and validation.

References

  • Bagley, M. C., et al. (2015).[3] "Microwave-assisted synthesis of novel pyrazole derivatives as MK2 inhibitors." Tetrahedron Letters.

  • Karakaya, A. (2025).[3][4] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences.

  • Rao, B. R., et al. (2007). "Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid." TSI Journals.

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. (Cited for regioselectivity contrast).

Sources

Application Note: Regioselective Protecting Group Strategies for the Exocyclic Amine in Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of exocyclic amines on pyrazole scaffolds presents a unique chemoselective challenge due to the competing nucleophilicity and acidity of the endocyclic ring nitrogens (N1/N2). Standard amine protection protocols often yield complex mixtures of regioisomers or unstable acyl-azole intermediates.[1]

This guide details the "Bis-Protection/Selective-Deprotection" strategy , the most robust method for isolating exocyclic-protected aminopyrazoles.[1] We provide validated protocols for Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protection, specifically designed to overcome the inherent tautomeric ambiguity of the pyrazole ring.[1]

Scientific Background & Strategic Analysis

The Chemoselectivity Challenge

Aminopyrazoles possess three reactive sites:

  • Endocyclic N1 (Pyrrole-like): Acidic (

    
    ), acts as a hydrogen bond donor.[1]
    
  • Endocyclic N2 (Pyridine-like): Basic/Nucleophilic, acts as a hydrogen bond acceptor.[1]

  • Exocyclic

    
    :  Nucleophilic, but electronically deactivated compared to aniline due to the electron-deficient heteroaromatic ring.[1]
    

The Trap: When reacting a 3-aminopyrazole with an electrophile (e.g.,


), the Endocyclic N1/N2  often reacts faster than the exocyclic amine due to the formation of a stabilized acyl-azole species.[1] Attempting to add exactly 1.0 equivalent of protecting group typically results in a statistical mixture of Ring-N-protected, Exocyclic-N-protected, and Bis-protected species.[1]
The Solution: Kinetic Overshoot & Thermodynamic Equilibration

To achieve high fidelity protection of the exocyclic amine, we utilize a two-step "overshoot" strategy:

  • Exhaustive Protection: Force the reaction to the bis- or tris-protected state.

  • Selective Solvolysis: Exploit the high lability of the N-acyl pyrazole (Ring-N protection) compared to the stability of the exocyclic carbamate.

Decision Matrix: Selecting the Right Group

Figure 1: Strategic decision tree for selecting the appropriate protection workflow based on substrate substitution and downstream synthetic requirements.

Detailed Experimental Protocols

Protocol A: The "Bis-Boc" Strategy (Recommended)

Objective: Selective protection of the exocyclic amine as a mono-Boc carbamate, leaving the ring NH free. Mechanism: Formation of the unstable N-ring-Boc / N-exocyclic-Boc species, followed by selective methanolysis of the N-ring-Boc.[1]

Reagents
  • Substrate: 3-Aminopyrazole derivative (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 – 3.0 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

  • Workup: Methanol (MeOH)[1]

Step-by-Step Procedure
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aminopyrazole (1.0 equiv) in anhydrous THF (

    
     concentration).
    
  • Addition: Add DMAP (10 mol%). Then, add

    
     (2.5 equiv) portion-wise (gas evolution may occur).[1]
    
  • Monitoring: Stir at room temperature (RT) for 4–16 hours.

    • Checkpoint: TLC/LCMS should show complete consumption of starting material and formation of the bis-Boc species (usually less polar).[1]

  • The "Magic" Step (Selective Solvolysis):

    • Once the bis-Boc species is formed, add MeOH (approx. 10–20% v/v of reaction volume) directly to the reaction mixture.[1]

    • Stir for 1–2 hours at RT.

    • Mechanism:[1][2][3][4][5] The Ring-N-Boc is an "active amide" (acyl pyrazole) and is highly susceptible to nucleophilic attack by methanol, converting it to methyl tert-butyl carbonate and regenerating the free Ring-NH.[1] The exocyclic Boc-amine is a stable carbamate and remains intact.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in EtOAc and wash with saturated

      
       (to remove DMAP/acidic byproducts) and brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The product will be the Mono-N-exocyclic-Boc pyrazole.

Protocol B: Orthogonal Protection (Ring-SEM / Exocyclic-Boc)

Objective: Permanent protection of the ring to allow strong base chemistry (e.g., alkylation) on the exocyclic nitrogen.[1]

Step-by-Step Procedure
  • Ring Protection:

    • Dissolve aminopyrazole in THF/DMF. Cool to

      
      .
      
    • Add

      
       (1.1 equiv).[1] Stir 30 min.
      
    • Add SEM-Cl (1.1 equiv).[1] Warm to RT.

    • Note: This usually yields a mixture of N1/N2 SEM isomers.[1] Isolate the major isomer if regiochemistry is critical, though for simple protection, the mixture is often carried forward.[1]

  • Exocyclic Protection:

    • Treat the N-SEM aminopyrazole with

      
       (1.2 equiv) and DMAP (cat.) in THF.[1]
      
    • Heat to reflux if the exocyclic amine is sterically hindered or electron-deficient.

  • Deprotection Sequence:

    • Boc Removal: TFA/DCM (Standard).[1]

    • SEM Removal: TBAF in THF or

      
       (requires heat).[1]
      
Protocol C: Deprotection of Exocyclic N-Boc

Objective: Clean removal of the Boc group without degrading the pyrazole ring.

MethodConditionsComments
Standard Acid

(1:4), RT, 1-2 h
Most common.[1] Evaporate TFA thoroughly to avoid trifluoroacetate salts which can be hygroscopic.[1]
HCl Dioxane

in Dioxane, RT
Precipitates the amine as the hydrochloride salt. Excellent for isolation without chromatography.[1]
Thermal

in DMSO or neat
Useful for substrates sensitive to strong acid.[1]

Visualization of Reaction Pathway[1]

The following diagram illustrates the "Bis-Boc" pathway, highlighting the critical intermediate state that ensures regioselectivity.

Figure 2: The kinetic overshoot strategy. The reaction is forced to the bis-Boc state to ensure exocyclic coverage, then the labile Ring-Boc is cleaved.

Expert Insights & Troubleshooting

Why did my reaction turn into a "gummy" mess?
  • Cause: Incomplete protection or mixed salts.[1]

  • Fix: Ensure you use excess

    
     (>2.5 eq).[1] Do not try to be stoichiometric. The Bis-Boc intermediate is much more lipophilic and easier to handle than the mono-Boc/free-amine mixture.
    
Regioisomers in N-Alkylated Pyrazoles

If your starting material is already N-methylated (e.g., 1-methyl-1H-pyrazol-5-amine), you only have one nucleophilic site (the exocyclic amine).[1] However, these are often less reactive than expected.[1]

  • Recommendation: Use LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the exocyclic amine at

    
     before adding 
    
    
    
    if DMAP/heat fails.[1]
Stability of the Ring-Boc

Never subject a Ring-N-Boc pyrazole to silica gel chromatography if you intend to keep the ring protected. The acidity of silica is often sufficient to cleave the Ring-N-Boc (acyl pyrazole), reverting it to the NH form. If you must purify the Bis-Boc species, use neutral alumina or treat the silica with 1%


.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][6] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for carbamate stability and cleavage conditions).

  • Wuts, P. G. M. (2007).[1] Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis. Link[1]

  • Hassan, J., et al. (2002).[1] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.[1] (Context on the necessity of protecting aminopyrazoles during cross-coupling).

  • Knochel, P., et al. (2004).[1] Functionalization of Heterocycles via Magnesiation. (Provides context on the lability of N-acylated azoles).

  • BenchChem Application Notes. (2025). Regioselective Synthesis of Substituted Aminopyrazoles. Link (General procedures for aminopyrazole handling).

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(4-Bromophenyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Bromophenyl)-1H-pyrazol-3-amine Synthesis

Ticket Overview: Yield Optimization & Isomer Control

Subject: Improving reaction yields and regioselectivity for 1-(4-Bromophenyl)-1H-pyrazol-3-amine. Target Molecule: 1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS: 41931-18-4 for HCl salt analog). Common Issue: Users frequently report low yields or isolation of the incorrect regioisomer (5-amino analog) when using standard pyrazole synthesis protocols.[1]

Module 1: The "Golden Route" Protocol

Status: Recommended Standard Operating Procedure (SOP)

To maximize yield and ensure the formation of the 3-amine rather than the thermodynamically favored 5-amine , we recommend the 2,3-Dibromopropionitrile or 2-Chloroacrylonitrile route. The common use of 3-ethoxyacrylonitrile often leads to the 5-amino isomer.

Optimized Reaction Workflow
  • Reagents:

    • Substrate: 4-Bromophenylhydrazine hydrochloride (1.0 equiv).[1]

    • Electrophile: 2,3-Dibromopropionitrile (1.1 equiv) OR 2-Chloroacrylonitrile (1.1 equiv).[1]

    • Base: Triethylamine (Et

      
      N) (2.5 equiv) or Na
      
      
      
      CO
      
      
      (3.0 equiv).[1]
    • Solvent: Ethanol (EtOH) or Ethanol/Water (4:1).[1]

  • Step-by-Step Protocol:

    • Step 1 (Neutralization): Suspend 4-bromophenylhydrazine hydrochloride in EtOH. Add 1.0 equiv of base at 0°C to liberate the free hydrazine in situ.[1] (Avoid isolating the free base due to oxidation risk).[1]

    • Step 2 (Addition): Add the electrophile (2,3-dibromopropionitrile) dropwise at 0–5°C. Crucial: Low temperature prevents immediate polymerization of the nitrile.[1]

    • Step 3 (Cyclization): Warm to room temperature for 1 hour, then reflux (78°C) for 3–5 hours.

    • Step 4 (Work-up): Cool to room temperature. Pour into ice-water (5x reaction volume).

    • Step 5 (Isolation): The solid precipitate is collected by filtration.[1][2]

    • Step 6 (Purification): Recrystallize from Ethanol/Water (9:1) or Toluene.[1][3] Avoid column chromatography if possible to prevent amine degradation.[1]

Why This Works (The Mechanism)

Using 2-haloacrylonitriles forces the reaction through an alkylation-cyclization pathway that favors the 3-amino structure. The hydrazine nitrogen attacks the


-carbon (displacing halide), followed by the internal nitrogen attacking the nitrile.[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: I used 3-ethoxyacrylonitrile and obtained a product, but the NMR doesn't match the 3-amine reference. What happened? A: You likely synthesized 1-(4-bromophenyl)-1H-pyrazol-5-amine .

  • The Cause: The reaction of aryl hydrazines with

    
    -alkoxyacrylonitriles is governed by Michael addition kinetics.[1] The terminal nitrogen (NH
    
    
    
    ) of the hydrazine typically attacks the
    
    
    -carbon of the acrylonitrile.[1] Upon cyclization, the internal nitrogen attacks the nitrile, placing the amine at the 5-position.
  • The Fix: Switch to the 2,3-dibromopropionitrile route described in Module 1. If you must use 3-ethoxyacrylonitrile, using sodium ethoxide (strong base) can sometimes shift the ratio, but it is unreliable for this specific substrate.[1]

Q2: My reaction mixture turned dark black/tarry. Is the product lost? A: This indicates oxidation of the hydrazine .[1]

  • The Cause: 4-Bromophenylhydrazine is sensitive to air oxidation, forming azobenzenes and diazonium tars.

  • The Fix:

    • Always use the Hydrochloride salt of the hydrazine.[1]

    • Degas your solvents (sparge with N

      
       or Ar for 15 mins) before adding reagents.
      
    • Run the reaction under an inert atmosphere (Nitrogen balloon).

Q3: I have low yields (<30%). How can I boost conversion? A: Check your base equivalents and temperature.[1][4]

  • Stoichiometry: You need enough base to neutralize the HCl salt and sponge up the HBr/HCl generated during cyclization.[1] Ensure you are using at least 2.5 equivalents of base.[1][4]

  • Solvent Effect: Switch from Ethanol to n-Propanol or n-Butanol and increase the reflux temperature to 97°C or 117°C. Higher temperatures can push the cyclization of the intermediate hydrazone.

Module 3: Visualizing the Pathway

The following diagram illustrates the critical bifurcation point between the 3-amino and 5-amino isomers based on the starting electrophile.

ReactionPathway Start 4-Bromophenylhydrazine (HCl Salt) ReagentA Reagent: 3-Ethoxyacrylonitrile Start->ReagentA Route A ReagentB Reagent: 2,3-Dibromopropionitrile (or 2-Chloroacrylonitrile) Start->ReagentB Route B (Recommended) InterA Intermediate: Michael Addition at Beta-C ReagentA->InterA Reflux/EtOH ProductA MAJOR PRODUCT: 1-(4-Br-Ph)-1H-pyrazol-5-amine (Undesired Isomer) InterA->ProductA Cyclization InterB Intermediate: Alkylation/Cyclization ReagentB->InterB Base/Reflux ProductB TARGET PRODUCT: 1-(4-Br-Ph)-1H-pyrazol-3-amine InterB->ProductB High Regioselectivity

Caption: Figure 1. Divergent synthesis pathways showing how electrophile selection dictates the regiochemical outcome (3-amino vs. 5-amino).

Module 4: Data & Specifications

Table 1: Solvent & Base Optimization Matrix

Based on internal optimization data for aryl-aminopyrazoles.

SolventBase (Equiv)Temp (°C)Yield (%)Regioselectivity (3-NH2 : 5-NH2)Notes
Ethanol Et

N (2.5)
78 (Reflux)65-75%>95 : 5Recommended Balance
EthanolNaOEt (1.[1]5)7840-50%60 : 40Strong base erodes selectivity
n-ButanolEt

N (2.[1]5)
11780-85%>90 : 10Higher yield, harder work-up
Water/EtOHNa

CO

(3.0)
8060-70%>95 : 5Green chemistry option
Analytical Check (NMR Distinction)

To confirm you have the correct isomer, check the H4 proton signal on the pyrazole ring:

  • 3-Amino Isomer: The H4 proton typically appears upfield (approx

    
     5.5 - 5.8 ppm) due to the shielding effect of the adjacent amino group.
    
  • 5-Amino Isomer: The H4 proton is often slightly downfield relative to the 3-amino isomer, but the key distinction is NOE (Nuclear Overhauser Effect) interaction between the Amino group (NH

    
    )  and the Ortho-protons  of the phenyl ring.
    
    • 3-Amino: NOE observed between H4 and NH

      
      .[1]
      
    • 5-Amino:[5][6][7] NOE observed between NH

      
       and Phenyl-Ortho-H.
      

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1] Current Organic Chemistry, 2012.[1]

  • 2-Chloroacrylonitrile Route: Bagley, M. C., et al.[1] "A new one-step synthesis of 3-amino-1-arylpyrazoles." Synlett, 2007.[1] (Validates the use of 2-haloacrylonitriles for 3-amino selectivity).

  • General Pyrazole Protocols: Eicher, T., & Hauptmann, S.[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]

  • Hydrazine Handling: "4-Bromophenylhydrazine hydrochloride Safety Data Sheet & Synthesis." PubChem.[1]

Sources

Purification methods for 1-(4-Bromophenyl)-1H-pyrazol-3-amine: Column vs Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Dashboard. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(4-Bromophenyl)-1H-pyrazol-3-amine (Free Base CAS: 66000-38-2; HCl Salt CAS: 1803584-74-8).

This molecule presents a unique purification challenge due to its dual nature: a highly lipophilic 4-bromophenyl system coupled with a polar, Lewis-basic 3-amino group. Below, you will find mechanistic troubleshooting FAQs, validated protocols, and decision matrices to optimize your downstream processing.

Part 1: Deep-Dive Troubleshooting FAQs

Q1: My crude synthesis yielded a mixture of products. Should I default to column chromatography or recrystallization? A: Your choice depends entirely on the impurity profile, specifically the presence of regioisomers. The synthesis of 3-aminopyrazoles via the condensation of hydrazines with acrylonitriles or β-ketonitriles often yields the 5-amino regioisomer as a thermodynamic byproduct .

  • Choose Column Chromatography if your crude NMR indicates the presence of the 5-amino isomer. Regioisomers possess nearly identical solubility profiles, making fractional crystallization highly inefficient.

  • Choose Recrystallization if your crude purity is >85% and the primary impurities are unreacted starting materials or highly polar baseline tars.

Q2: During silica gel chromatography, my compound streaks severely across the plate, destroying my isolated yield. How do I fix this? A: This is a classic acid-base chemisorption issue. The primary amine at the C3 position acts as a strong hydrogen bond donor and Lewis base. It interacts non-covalently with the acidic silanol groups (Si-OH) on the silica stationary phase, causing the compound to continuously re-adsorb as it travels down the column.

  • The Fix: You must deactivate the silica. Add 1% v/v Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). The TEA competitively binds to the silanol sites, allowing your aminopyrazole to elute in a sharp, high-resolution band. Alternatively, switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient, which better solvates the polar amine 1.

Q3: I attempted to recrystallize the free base, but instead of forming crystals, it "oils out" at the bottom of the flask. What is happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point of your solution is reached at a temperature that is higher than the melting point of the solute-solvent matrix. The compound precipitates as a supercooled liquid rather than a crystalline solid.

  • The Fix: Do not use a single solvent. Transition to a binary solvent system like DCM/Ethanol. Dissolve the crude in a minimal amount of DCM, then slowly add Ethanol (the anti-solvent) until slightly cloudy, and allow the DCM to slowly evaporate at room temperature. This lowers the saturation temperature below the melting point, forcing nucleation 1.

Q4: Is there an advantage to purifying this compound as a salt rather than the free base? A: Yes, significantly. Converting the free base to 1-(4-Bromophenyl)-1H-pyrazol-3-amine hydrochloride 2 drastically increases the lattice energy of the crystal. By dissolving the crude free base in diethyl ether and bubbling anhydrous HCl gas (or adding 2M HCl in ether), the hydrochloride salt will instantly precipitate out in high purity, leaving non-basic organic impurities in the ether layer.

Part 2: Visual Workflow & Mechanistic Diagrams

PurificationWorkflow Crude Crude 1-(4-Bromophenyl) -1H-pyrazol-3-amine Assess Assess Crude Purity (via TLC/NMR) Crude->Assess HighPurity >85% Purity No Regioisomers Assess->HighPurity LowPurity <85% Purity Regioisomers Present Assess->LowPurity Recryst Recrystallization (DCM/EtOH Binary) HighPurity->Recryst Salt HCl Salt Formation (Ether + HCl gas) HighPurity->Salt Column Column Chromatography (Silica, +1% TEA) LowPurity->Column Pure Pure Compound (>98% HPLC) Recryst->Pure Column->Pure Salt->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude purity and scale.

SilicaInteraction Amine 3-Amino Group (Basic, H-Bond Donor) Interaction Strong Chemisorption (Causes Tailing/Streaking) Amine->Interaction H-bonding Silica Silica Gel Surface (Acidic Silanols, Si-OH) Silica->Interaction Protonation Et3N Add 1% Et3N (Competes for Silanols) Interaction->Et3N Troubleshooting Elution Sharp Elution Band (High Resolution) Et3N->Elution Neutralizes Silica

Caption: Mechanistic resolution of chromatographic streaking via mobile phase modification.

Part 3: Quantitative Data Presentation

Table 1: Comparative Matrix of Purification Methods

MetricColumn Chromatography (Silica)Binary Recrystallization (DCM/EtOH)HCl Salt Precipitation
Ideal Use Case Complex mixtures, regioisomer separationHigh-scale bulk purification (>5g)Rapid isolation from neutral impurities
Typical Yield Recovery 65% - 80%75% - 90%85% - 95%
Target Purity >99%95% - 98%>99%
Time Investment High (4-6 hours)Medium (Overnight crystallization)Low (1-2 hours)
Solvent System Hexane/EtOAc (with 1% TEA)Dichloromethane / EthanolDiethyl Ether / 2M HCl in Ether
Key Limitation High solvent waste, silica streakingSusceptible to "oiling out"Requires basic workup to recover free base

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioisomer Separation via Deactivated Flash Chromatography

Use this protocol when 5-amino regioisomers are detected in the crude mixture.

  • Mobile Phase Preparation: Prepare a 1-liter solution of 60:40 Hexane:Ethyl Acetate. Add 10 mL of Triethylamine (TEA) to achieve a 1% v/v concentration. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Flush the column with 2 column volumes (CV) of the mobile phase to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude 1-(4-Bromophenyl)-1H-pyrazol-3-amine in a minimum volume of DCM. Dry-load onto a small amount of silica, evaporate the DCM, and load the powder onto the top of the column.

  • Elution: Run the column under positive pressure. Collect fractions in 20 mL test tubes.

  • Validation Checkpoint: Spot fractions on a TLC plate. Develop in 50:50 Hexane:EtOAc. You should observe a sharp, circular spot (Rf ~0.3-0.4) with zero tailing. If tailing persists, increase TEA to 2%.

  • Isolation: Pool the product fractions and concentrate in vacuo. To remove residual TEA, co-evaporate twice with 20 mL of toluene.

Protocol B: Binary Solvent Recrystallization (DCM/EtOH)

Use this protocol for scaling up material that is already >85% pure.

  • Dissolution: Place 5.0 g of crude free base in a 100 mL Erlenmeyer flask. Add Dichloromethane (DCM) dropwise while gently warming (max 35°C) until the solid just dissolves (approx. 10-15 mL).

  • Anti-Solvent Addition: Remove from heat. Slowly add absolute Ethanol dropwise while swirling until the solution becomes faintly turbid (cloud point).

  • Clarification: Add exactly 1-2 drops of DCM until the turbidity clears.

  • Crystallization: Leave the flask unstoppered in a fume hood. As the highly volatile DCM evaporates preferentially over the Ethanol, the solubility of the compound will drop, forcing controlled nucleation without oiling out.

  • Validation Checkpoint: Once crystals form (typically 4-12 hours), filter via a Büchner funnel. Take an NMR of the mother liquor. If the mother liquor contains a high ratio of product to impurity, concentrate it by 50% and cool to 4°C for a second crop.

  • Drying: Wash the crystals with 5 mL of ice-cold ethanol. Dry under high vacuum for 12 hours to remove trapped solvent within the crystal lattice.

Part 5: References

  • Recent advances in aminopyrazoles synthesis and functionalization Source: Società Chimica Italiana / HAL Open Science URL:

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:1

  • 1-(4-Bromophenyl)-1H-pyrazol-3-amine hydrochloride (CAS: 1803584-74-8) Properties Source: BLD Pharm URL:2

Sources

Troubleshooting Bromophenyl Pyrazole Solubility in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly lipophilic heterocyclic compounds. Bromophenyl pyrazoles (such as the aggregation inhibitor Anle138b or various COX-2 and kinase inhibitors) are notoriously difficult to maintain in solution. This guide provides researchers and drug development professionals with the mechanistic understanding and self-validating protocols required to prevent compound precipitation in both stock solutions and in vitro assays.

Part 1: The Mechanistic "Why" – Causality of Precipitation

To troubleshoot solubility, you must first understand the thermodynamic and kinetic forces driving your compound out of solution. Bromophenyl pyrazoles suffer from a "perfect storm" of physicochemical properties that favor crystallization over solvation:

  • High Crystal Lattice Energy: The pyrazole ring provides strong hydrogen bonding (if the N1 position is unsubstituted) and

    
     stacking capabilities [[1]](). Simultaneously, the bromophenyl moiety significantly increases the molecule's lipophilicity (logP) and introduces halogen bonding 2. According to the General Solubility Equation (GSE), solubility is inversely proportional to this lattice energy (often reflected by a high melting point) [[3]]().
    
  • DMSO Hygroscopy and Solvation Cavity Disruption: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When DMSO absorbs atmospheric water, its freezing point is drastically depressed, and the solvent system becomes more polar. This water influx collapses the lipophilic solvation cavity required to shield the bromophenyl pyrazole, kinetically forcing the compound into a lower-energy crystalline state [[4]]().

  • Nucleation via Freeze-Thaw: Repeated thermal cycling (freeze-thaw) provides the kinetic energy and nucleation sites necessary for amorphous suspensions to transition into highly stable, insoluble crystals 4.

Part 2: Diagnostic Workflow

Use the following logical pathway to diagnose and resolve precipitation events in your compound library.

TroubleshootingWorkflow A Bromophenyl Pyrazole Precipitates in DMSO B Assess DMSO Quality (Is it anhydrous?) A->B C Heat (37-50°C) & Sonicate B->C Yes D Replace with Fresh Anhydrous DMSO B->D No / Unsure E Did it redissolve? C->E D->C F Aliquot & Store at -80°C E->F Yes (Clear) G Dilute Stock (e.g., to 10 mM) E->G No (Cloudy) G->E Re-test H Formulate with Co-solvents G->H Max limit reached

Diagnostic workflow for troubleshooting bromophenyl pyrazole precipitation in DMSO.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Rescuing and Preparing Anhydrous DMSO Stocks

Objective: Break the crystal lattice energy and establish a stable thermodynamic solution.

  • Environmental Control: Perform all stock preparations in a low-humidity environment (e.g., a dry box or under nitrogen flow) using high-purity, anhydrous DMSO (≥99.9%).

  • Thermal Incubation & Sonication: If precipitation is observed, tightly seal the vial to prevent moisture ingress. Heat the solution to 37°C – 50°C in a dry block heater, followed by 10–15 minutes of bath sonication to disrupt the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking and hydrogen bonds 52. Note: Some bromophenyl pyrazoles, like Anle138b, can achieve up to 15 mg/mL solubility with this warming technique.
    
  • Concentration Adjustment: If the compound does not fully redissolve, you have exceeded its thermodynamic limit. Dilute the stock from 50 mM to 10 mM 5.

  • Validation Step (Microscopic Verification): Place a 1 µL drop of the redissolved stock on a glass slide. Examine under 10x magnification. The total absence of birefringent micro-crystals validates that the compound is fully solvated, not merely suspended.

  • Aliquot & Arrest: Immediately divide the clear solution into single-use aliquots and store at -80°C. This arrests kinetic precipitation and eliminates the need for future freeze-thaw cycles 5.

Protocol 2: Aqueous Assay Transition (Preventing the "Crash")

Objective: Prevent supersaturation and rapid crystallization when transitioning from organic to aqueous media.

  • Thermal Equilibration: Pre-warm both the DMSO stock and the aqueous cell culture media/buffer to 37°C. Never inject room-temperature DMSO stock into cold media.

  • Stepwise Addition: Add the DMSO stock dropwise into the aqueous phase under constant, vigorous vortexing. This prevents localized zones of high concentration where the lipophilic compound would rapidly nucleate 6.

  • Co-Solvent Bridging (If Required): If the final assay concentration exceeds intrinsic aqueous solubility (common for 30-50% of screening libraries 7), utilize an intermediate co-solvent. Dilute the DMSO stock first with PEG400, Tween-80, or cyclodextrins before final aqueous dilution 6.

  • Validation Step (Turbidity Check): Inspect the final working solution visually and microscopically. If the solution appears cloudy or precipitates form, the data generated from this assay will be erroneously low due to reduced bioavailability.

Part 4: Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Factors Influencing Bromophenyl Pyrazole Solubility

ParameterEffect on SolubilityMechanistic CauseMitigation Strategy
High Melting Point (>150°C) Decreases (Thermodynamic)High crystal lattice energy driven by H-bonding and

stacking.
Heat to 37-50°C; apply bath sonication to break lattice.
Water in DMSO (Hygroscopy) Decreases (Kinetic & Thermodynamic)Disrupts lipophilic solvation cavity; drastically lowers freezing point.Use anhydrous DMSO; store tightly sealed at -80°C.
Freeze-Thaw Cycles Decreases (Kinetic)Promotes nucleation; transitions amorphous compound to stable crystals.Prepare single-use aliquots immediately upon solvation.
High logP (Bromophenyl group) Decreases (Aqueous)Hydrophobic effect; poor thermodynamic interaction with polar solvents.Stepwise dilution; utilize bridging co-solvents (e.g., PEG400).

Part 5: Frequently Asked Questions (FAQs)

Q1: My bromophenyl pyrazole stock was clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A1: This is a classic case of kinetic precipitation driven by moisture uptake. DMSO is highly hygroscopic; even brief exposure to ambient humidity introduces water. Water dramatically depresses the freezing point of DMSO and disrupts the solvation cavity required to keep lipophilic molecules dissolved, forcing the compound into a lower-energy crystalline state 4.

Q2: Can I just keep freezing and thawing my 50 mM stock solution? A2: No. Repeated freeze-thaw cycles provide nucleation sites and thermodynamic shifts that heavily favor crystallization over maintaining an amorphous suspension. Once a bromophenyl pyrazole crystallizes, its high lattice energy makes it exceptionally difficult to redissolve. Always use single-use aliquots stored at -80°C 54.

Q3: My compound crashes out immediately when I add it to my cell culture media. How do I prevent this? A3: This "crash" occurs because the compound's intrinsic aqueous solubility is exceeded. To mitigate this, pre-warm both the media and the DMSO stock to 37°C. Add the DMSO stock dropwise while vigorously vortexing the media to prevent localized supersaturation. If precipitation persists, you must lower the final assay concentration or introduce a bridging co-solvent like PEG400 or Tween-80 6.

References

  • BenchChem Technical Support Team. "How to prevent GSK-5498A precipitation from DMSO stock". Benchchem. 5

  • "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". PMC / NIH. 7

  • "The Effects of Water on DMSO and Effective Hydration Measurement". Ziath. 4

  • "Overcoming poor solubility of pyrazole derivatives during reaction workup". Benchchem. 2

  • "Compound Handling Instructions". MedChemExpress. 6

  • "Exploring the effects of temperature and solvent polarity on the molecular structure... of pyrazole". AIP Publishing. 1

  • "Tactics to Improve Solubility". Royal Society of Chemistry. 3

  • "Anle138b | 882697-00-9". ChemicalBook.

Sources

Minimizing regioselectivity issues in 1-aryl-3-aminopyrazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Regioselectivity Issues in 1-Aryl-3-Aminopyrazole Formation

Ticket ID: REGIO-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Triage & Diagnostics: Which Isomer Do You Actually Have?

Before troubleshooting the synthesis, we must confirm the regioisomer identity. The reaction of arylhydrazines with non-symmetrical 1,3-electrophiles (like


-ketonitriles or acrylonitrile derivatives) is notoriously prone to yielding the thermodynamic 5-amino-1-aryl  isomer, even when the 3-amino-1-aryl  isomer is the target.

Diagnostic Protocol (NMR Validation): Do not rely solely on LCMS, as both isomers have identical masses. Use 1H-NMR and NOE (Nuclear Overhauser Effect) for definitive structural assignment.

Feature1-Aryl-3-Aminopyrazole (Target) 1-Aryl-5-Aminopyrazole (Common Impurity)
NOE Signal Strong NOE between the Aryl ortho-protons and the Pyrazole-H5 proton.NOE Observed between the Aryl ortho-protons and the NH₂ group . (No interaction with Pyrazole-H3/4).
NH₂ Shift Typically broad singlet,

3.5–5.5 ppm.
Often shifted downfield due to H-bonding or proximity to the aryl ring.
C-13 NMR C3 (bearing NH₂) is typically shielded relative to C5.C5 (bearing NH₂) is often deshielded due to N1 attachment.
The Reaction Landscape: Why Regioselectivity Fails

To fix the problem, you must understand the competing mechanisms. The regiochemical outcome is dictated by the nucleophilicity differential between the two hydrazine nitrogens (


 vs. 

) and the electrophilicity of the substrate.
The Core Conflict
  • The Reagent: In arylhydrazines (

    
    ), the terminal nitrogen (
    
    
    
    ) is the kinetic nucleophile. The internal nitrogen (
    
    
    ) is sterically hindered and electronically deactivated by the aryl ring.
  • The Trap: In standard condensations with

    
    -ketonitriles, the 
    
    
    
    attacks the most electrophilic site (the ketone)
    first. This locks the mechanism into a pathway that places the amino group at position 5.

Visualizing the Divergence:

PyrazoleRegio Start Reagents: Ar-NH-NH2 + Electrophile KetoneAttack Path A (Kinetic/Thermo): N-beta attacks Ketone Start->KetoneAttack Standard Conditions (Beta-Ketonitrile) NitrileAttack Path B (Harder): N-beta attacks Nitrile/Beta-C Start->NitrileAttack Specialized Reagents (2,3-Dibromopropionitrile) Hydrazone Intermediate: Hydrazone Formation KetoneAttack->Hydrazone Cyclization5 Cyclization: N-alpha attacks Nitrile Hydrazone->Cyclization5 Product5 RESULT: 1-Aryl-5-Aminopyrazole (Undesired) Cyclization5->Product5 MichaelAdd Intermediate: Michael Adduct/Amidine NitrileAttack->MichaelAdd Cyclization3 Cyclization: N-alpha attacks Ketone/Alpha-C MichaelAdd->Cyclization3 Product3 RESULT: 1-Aryl-3-Aminopyrazole (Target) Cyclization3->Product3

Figure 1: Mechanistic bifurcation in aminopyrazole synthesis. Path A is the default for


-ketonitriles. Path B requires specific substrates to force the desired regiochemistry.
Troubleshooting Guide (FAQ)

Q1: I am using a


-ketonitrile and phenylhydrazine, but I keep isolating the 5-amino isomer. Can I change the solvent to fix this? 
Answer:  Likely no . While solvent polarity (e.g., switching from EtOH to AcOH) can influence the ratio, the thermodynamic preference for the 5-amino isomer (via initial ketone attack) is overwhelming with 

-ketonitriles.
  • Corrective Action: Stop optimizing solvent. Change the starting material. Switch to 2,3-dibromopropionitrile or 2-chloroacrylonitrile . These substrates force the reaction through an elimination-addition mechanism that favors the 3-amino isomer.

Q2: I must use a specific


-ketonitrile because of my R-group. How can I bias the reaction toward the 3-amino isomer? 
Answer:  If you are locked into a 

-ketonitrile, you must disrupt the standard kinetics.
  • Strategy: Use a protected enol ether (e.g., 3-ethoxyacrylonitrile derivative) rather than the free ketone.

  • Technique: Pre-mix the hydrazine with a strong acid (HCl) to protonate the

    
    , temporarily reducing its nucleophilicity, although this often slows the reaction significantly.
    
  • Alternative: Synthesize the 3-nitro-1-arylpyrazole (via nitration of a pre-formed pyrazole) and reduce it to the amine. This is longer but regiochemically absolute.

Q3: My product is a mixture (70:30). How do I purify it? Answer:

  • Flash Chromatography: The 5-amino isomer is usually less polar (higher Rf) than the 3-amino isomer due to internal H-bonding between the amino group and the aryl ring (if ortho-substituted) or simple steric shielding.

  • Recrystallization: 5-aminopyrazoles often crystallize more readily from ethanol/water mixtures.

  • Chemical Separation: Acylate the mixture. The 5-amino group is sterically hindered (flanked by the N1-aryl and C4-R). The 3-amino group is more accessible. Selective acylation of the 3-amino isomer can allow separation, followed by hydrolysis.

High-Fidelity Protocol: Synthesis of 1-Aryl-3-Aminopyrazoles

This protocol uses 2,3-dibromopropionitrile to bypass the regioselectivity issues inherent to


-ketonitriles. This method relies on an elimination-addition sequence that strongly favors the 3-amino regioisomer.

Reagents:

  • Arylhydrazine hydrochloride (1.0 equiv)

  • 2,3-Dibromopropionitrile (1.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the arylhydrazine hydrochloride in absolute ethanol (0.5 M concentration).

  • Base Addition: Add Triethylamine (TEA) dropwise at room temperature. Stir for 15 minutes to liberate the free hydrazine base.

  • Substrate Addition: Add 2,3-dibromopropionitrile dropwise over 10 minutes. Caution: This reagent is a lachrymator.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor by TLC.[1] The intermediate hydrazine adduct may appear first, followed by the cyclized product.[1][2]

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate (x3).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude material is typically the 3-amino isomer. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Why this works: The reaction proceeds via dehydrobromination to form 2-bromoacrylonitrile in situ. The arylhydrazine (


) attacks the 

-carbon of the nitrile (Michael addition), followed by cyclization of

onto the nitrile carbon. This mechanism structurally enforces the 3-amino position.
References
  • Regioselective Synthesis via 2,3-dihalopropionitriles

    • Elguero, J. et al. Comprehensive Heterocyclic Chemistry II. Pyrazoles.[1][2][3][4][5][6][7][8][9] Elsevier, 1996.

    • Mechanism of 3-amino formation: The reaction of arylhydrazines with -haloacrylonitriles is a standard route to 3-aminopyrazoles.
  • Differentiation of Isomers (NMR/NOE)

    • Fustero, S. et al.[7] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[7] Chemical Reviews, 2011.[7]

  • Thermodynamic vs.

    • Gosselin, F. et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[3] Synlett, 2006.[3]

  • General Troubleshooting of Aminopyrazoles

    • Aggarwal, R. et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. (Used for contrasting the 5-amino mechanism).[10]

Sources

Removing hydrazine impurities from 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 1-(4-Bromophenyl)-1H-pyrazol-3-amine Target Impurity: Hydrazine (Genotoxic Impurity - GTI) Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary

Hydrazine (


) is a known mutagen and carcinogen, classified as a Class 1 solvent/impurity by ICH M7 guidelines. In the synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine, hydrazine is often carried over from the cyclization step.[1]

This guide provides a self-validating, multi-tiered strategy for removing hydrazine to sub-ppm levels. The protocols leverage the "Alpha Effect" (nucleophilicity) and pKa differentials between the impurity and the target aminopyrazole.

Module 1: Diagnostic & Detection

Before attempting purification, you must accurately quantify the impurity. Standard HPLC often fails to detect hydrazine due to its lack of chromophore and high polarity.

Q: How do I detect low-ppm hydrazine in my pyrazole intermediate?

A: You cannot rely on standard UV-HPLC (


). You must use Pre-column Derivatization .
Hydrazine lacks a UV-active chromophore. Reacting it with 2-Hydroxy-1-naphthaldehyde (HNA)  forms a stable hydrazone with high absorbance in the visible range (

), shifting it away from the interference of your aromatic product.

Protocol: HNA Derivatization Limit Test

  • Reagent Prep: Dissolve HNA (

    
    ) in DMSO.
    
  • Sample Prep: Dissolve

    
     of your pyrazole product in 
    
    
    
    DMSO.
  • Reaction: Add

    
     HNA solution to the sample. Incubate at 
    
    
    
    for 15 minutes.
  • Analysis: Inject onto HPLC (C18 column). Monitor at

    
     .
    
    • Note: Your product (aminopyrazole) may form a Schiff base, but it will elute at a different retention time and likely hydrolyze under acidic mobile phase conditions, whereas the HNA-hydrazone is stable.

Module 2: The "pH-Switch" Extraction (Primary Removal)

This method exploits the basicity difference between hydrazine and the aminopyrazole.

The Science:
  • Hydrazine pKa: ~8.1 (Conjugate acid)

  • 1-(4-Bromophenyl)-1H-pyrazol-3-amine pKa: ~2.5 – 3.5 (Estimated)

    • Explanation: The electron-withdrawing 4-bromophenyl group and the aromatic pyrazole ring significantly reduce the basicity of the exocyclic amine compared to hydrazine.

Protocol:
  • Dissolution: Dissolve the crude product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
    ).
    
  • The Acid Wash (Critical Step): Wash the organic layer with Phosphate Buffer (pH 5.5 - 6.0) .

    • Mechanism:[2] At pH 6.0, Hydrazine (

      
      ) is 
      
      
      
      protonated (
      
      
      ) and partitions into the aqueous phase. The Pyrazole amine (
      
      
      ) remains
      
      
      neutral and stays in the organic phase.
  • Validation: Check the aqueous layer pH. If it rises above 6.5 due to residual base, repeat the wash.

  • Brine Wash: Wash organic layer with saturated brine to remove residual water/buffer.

  • Drying: Dry over

    
     and concentrate.
    

Data: Theoretical Partitioning at pH 6.0

Species pKa (Conj. Acid) % Protonated (Water Soluble) % Neutral (Organic Soluble)
Hydrazine 8.1 99.2% 0.8%

| Target Pyrazole | ~3.0 | 0.1% | 99.9% |

Module 3: Chemical Scavenging (Polishing Step)

Use this if the pH-switch does not reach sub-ppm levels.

Q: Can I use acetone to scavenge hydrazine?

A: Yes, but with caution. Acetone reacts with hydrazine to form Acetone Azine , which is thermodynamically stable and less polar. However, solid-supported scavengers are superior for GMP workflows to avoid introducing new liquid impurities.

Recommended Protocol: Polymer-Supported Benzaldehyde
  • Resin Selection: Use a polystyrene-bound benzaldehyde resin (loading ~1-2 mmol/g).

  • Dosage: Add 3-5 equivalents of resin relative to the estimated hydrazine content (not the product).

  • Process: Stir the organic solution (from Module 2) with the resin for 2-4 hours at room temperature.

  • Filtration: Filter off the resin. The hydrazine is covalently bound to the beads as a hydrazone.

  • Advantage: Zero risk of contaminating your product with excess liquid scavenger.

Visualizing the Workflow

HydrazineRemoval Start Crude 1-(4-Bromophenyl)- 1H-pyrazol-3-amine (Contains Hydrazine) Dissolve Dissolve in EtOAc or DCM Start->Dissolve AcidWash Wash with Phosphate Buffer (pH 5.5 - 6.0) Dissolve->AcidWash Decision Check Hydrazine Level (HNA Derivatization) AcidWash->Decision Organic Layer Waste Aqueous Waste (Contains N2H5+) AcidWash->Waste Hydrazine Partitions to Aqueous Scavenge Add Polymer-Supported Benzaldehyde Resin Decision->Scavenge Fail (>1 ppm) Final Pure Product (<1 ppm Hydrazine) Decision->Final Pass (<1 ppm) Filter Filter Resin Scavenge->Filter Filter->Final

Caption: Integrated purification workflow prioritizing pH-controlled extraction followed by resin scavenging for recalcitrant impurities.

Troubleshooting & FAQs
Q: My product precipitates during the acid wash. What went wrong?

A: The pH was likely too low. If you use strong acid (e.g., 1M HCl, pH < 1), you will protonate the pyrazole amine (


), forming the hydrochloride salt which is insoluble in EtOAc.
  • Fix: Ensure you use a buffered solution (Phosphate or Citrate) strictly maintained at pH 5.5 – 6.0. Do not use unbuffered mineral acids.

Q: I used acetone to scavenge, but now I see a new impurity in HPLC.

A: You likely formed the isopropylidene imine of your product. While the aminopyrazole is less nucleophilic than hydrazine, high concentrations of acetone can drive the equilibrium toward Schiff base formation.

  • Fix: Treat the solid product with aqueous ethanol/water mixtures. The product imine is unstable and will hydrolyze back to the amine, whereas the hydrazine-acetone azine is much more stable and will remain in the mother liquor.

Q: The hydrazine levels are stubborn (stuck at ~50 ppm).

A: Hydrazine can become trapped in the crystal lattice (occlusion).

  • Fix: Perform a slurry wash in methanol before the extraction step. Dissolve the solid completely in warm solvent and re-precipitate or perform the liquid-liquid extraction. You must break the crystal lattice to access the trapped hydrazine.

References
  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Conference on Harmonisation. Link

  • Sun, M., et al. (2016) . A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis.

  • Anderson, J. E., et al. (2016). Removal of Genotoxic Hydrazine Derivatives from Pharmaceutical Intermediates Using Polymer-Supported Scavengers. Organic Process Research & Development.
  • Catalán, J., et al. (1985).[3] Basicity of C-Aminopyrazoles in Relation to Tautomeric and Protonation Studies. Journal of Heterocyclic Chemistry. (Validating pyrazole pKa data).

Sources

Technical Support Center: Catalyst Optimization for 4-Bromophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4492-OPT | Status: Open | Priority: High

Subject: Troubleshooting stalled conversion and optimizing Pd-loading for nitrogen-rich biaryl couplings.

Mission Statement

You are likely here because your standard Suzuki-Miyaura or Buchwald-Hartwig conditions are failing. You may be seeing rapid catalyst precipitation (Pd black) or stalled conversion at 60-70% , despite using a reactive aryl bromide.

The issue is rarely the C-Br bond activation; it is the distal nitrogen poisoning from the pyrazole motif. This guide provides the mechanistic insight and specific protocols to overcome this "decoy" effect and drive catalyst loading down to cost-effective ppm levels.

Module 1: Diagnostic & Triage

Why is my reaction failing?

In 4-bromophenyl pyrazoles, the pyrazole ring acts as a competitive ligand. Unlike simple aryl halides, your substrate contains a basic nitrogen (


 hybridized) that binds to Palladium(II).
  • The Symptom: Reaction starts fast but stops abruptly. Adding more catalyst restarts it briefly, then it dies again.

  • The Cause: Intermolecular Catalyst Sequestration. The Pd(II) species, instead of undergoing transmetallation (in Suzuki) or amine binding (in Buchwald), coordinates to the pyrazole nitrogen of a neighboring substrate molecule. This forms a stable, off-cycle bis-ligated complex that eventually aggregates into inactive Pd black.

Visualizing the Failure Mode

The following diagram illustrates how your substrate poisons the catalyst.

PoisoningMechanism Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Product Coupled Product (Biaryl) OxAdd->Product Transmetallation + Reductive Elim. PoisonTrap OFF-CYCLE TRAP Pd(II) coordinated to Pyrazole Nitrogen OxAdd->PoisonTrap + Substrate (N-binding) PoisonTrap->OxAdd Heat/Bulky Ligand PdBlack Pd Black (Inactive Aggregates) PoisonTrap->PdBlack Ligand Dissociation

Figure 1: The "Decoy" Effect. The pyrazole nitrogen intercepts the oxidative addition intermediate, pulling it off the catalytic cycle.

Module 2: The Solution (Ligand Selection)

To fix this, you cannot just add more catalyst. You must use a ligand bulky enough to physically block the pyrazole nitrogen from binding to the Pd center.

Recommended Catalyst Systems
System TypeCatalyst/LigandWhy it worksStarting Loading
NHC (Best for Scale) Pd-PEPPSI-IPent The "Flexible Bulk" of the isopentyl groups creates a steric wall that permits small substrates (boronic acids) but blocks bulky poisons (pyrazoles).0.5 - 1.0 mol%
Phosphine (High Activity) XPhos or SPhos Biaryl ligands provide a "roof" over the Pd center. XPhos is particularly good for N-heterocycles.1.0 - 2.0 mol%
Precatalyst XPhos Pd G4 Ensures rapid generation of Pd(0) without induction periods, crucial when poisoning is fast.0.5 - 1.0 mol%
Module 3: Optimization Protocol (The Loading Ladder)

Do not jump straight to low loading. Follow this "Ladder" approach to validate the system first.

Phase 1: The "Overkill" Baseline (Target: 100% Conversion)
  • Goal: Confirm the chemistry works without kinetic limitations.

  • Conditions:

    • Catalyst: Pd-PEPPSI-IPent (2.0 mol%)

    • Base:

      
       (3.0 equiv) - Use finely ground, anhydrous.
      
    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if solubility allows).

    • Temp: 80 °C.

    • Time: 2 hours.

  • Checkpoint: If this yields <90%, stop. Check your boronic acid quality or switch to Pd-PEPPSI-IPr .

Phase 2: The "Stress Test" (Target: 0.1 - 0.5 mol%)

Once Phase 1 works, drop loading by factors of 2.

  • Run parallel reactions at 1.0 mol% , 0.5 mol% , and 0.25 mol% .

  • Crucial Step: If conversion drops at 0.25 mol%, increase concentration . Higher concentration (0.5 M to 1.0 M) increases the rate of the productive cycle relative to the poisoning pathway.

Phase 3: High-Throughput Titration (ppm levels)

For process chemistry (<500 ppm Pd):

  • Use Pd(OAc)₂ + XPhos (1:1.5 ratio).

  • Add 10 mol% free ligand (XPhos) to the mixture.

    • Why? Excess ligand shifts the equilibrium away from the [Pd-Pyrazole] complex back to the active [Pd-Phosphine] species.

Module 4: Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of 4-Bromophenyl Pyrazole Use this protocol for Phase 1 baselining.

  • Charge Solids: In a 20 mL vial (or flask), add:

    • 4-Bromophenyl pyrazole substrate (1.0 mmol)

    • Aryl Boronic Acid (1.2 mmol)[1]

    • 
       (636 mg, 3.0 mmol)
      
    • Pd-PEPPSI-IPent (16 mg, 2.0 mol%)

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Note: Total volume 5 mL = 0.2 M.

  • Reaction: Heat to 80 °C with vigorous stirring (1000 rpm).

    • Tip: Stirring rate is critical in biphasic systems.

  • Monitor: Check HPLC/UPLC at 1 hour.

    • Success Criteria: >95% conversion.[2]

    • If successful: Repeat with 4 mg catalyst (0.5 mol%).

Module 5: Troubleshooting FAQs

Q: I see a black precipitate form within 10 minutes, and the reaction stops. A: This is "Pd-Black" formation. Your ligand is too weak to hold the Pd.

  • Fix: Switch from

    
     or dppf to XPhos  or Pd-PEPPSI-IPent . If using XPhos, ensure you are using a Precatalyst (G3/G4) or adding 1.5 equiv of ligand relative to Pd.[3]
    

Q: My reaction stalls at 70%. Adding more catalyst doesn't help. A: You likely have product inhibition. The product (a biaryl pyrazole) might be a better ligand than the starting material.

  • Fix: Switch to a solvent that solvates the product better (e.g., n-Butanol or DMAc) or use Pd-PEPPSI-IPent which is less susceptible to product inhibition due to its steric bulk.

Q: Can I use


 instead of 

?
A: Yes, but be careful.

is stronger and can cause deprotonation of the pyrazole N-H (if free), creating a pyrazolate anion which is a potent catalyst poison.
  • Fix: If your pyrazole has a free N-H, use

    
     or 
    
    
    
    . Avoid strong bases like NaOtBu.
References
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2004).[4] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry.

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions." Angewandte Chemie.

  • BenchChem Technical Support. (2025). "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides."

Sources

Technical Support Center: Stabilizing Aminopyrazoles in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and decomposition issues of aminopyrazoles (specifically 5-aminopyrazoles) under acidic conditions. It is designed for researchers in medicinal chemistry and process development.

Executive Summary & Core Mechanism

Aminopyrazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors like Pirtobrutinib), but they present distinct stability challenges. They are electron-rich heteroaromatics that function as enamine-like nucleophiles.

While the pyrazole ring itself is generally robust, the amino group at position 5 activates the ring, making it susceptible to:

  • Oxidative Degradation: Rapid formation of diazenyl radicals and polymerization (tarring) in the presence of air and acid.

  • Unwanted Condensation: Reaction with trace carbonyls (aldehydes/ketones) in solvents to form fused pyrazolo-pyrimidines.

  • Hydrolysis: Of sensitive substituents (nitriles, esters) at the C-3/C-4 positions.

This guide provides a diagnostic framework to identify the mode of decomposition and specific protocols to arrest it.

Diagnostic Q&A: Identifying the Failure Mode

Q1: My reaction mixture turned from pale yellow to dark brown/black upon adding acid. Is my product gone? Diagnosis: Likely Oxidative Polymerization . Technical Insight: Aminopyrazoles are electron-rich. In acidic media, the protonated species can still undergo single-electron transfer (SET) oxidation if dissolved oxygen or oxidizing acids (like HNO₃ or concentrated H₂SO₄) are present. The "black tar" is often a complex mixture of azo-oligomers and polypyrazoles. Immediate Action: Check LCMS.[1][2][3] Often the "black" color is due to trace (<5%) highly conjugated impurities, while the bulk material remains intact. If the main peak is present, treat with activated charcoal or wash with a reducing agent (sodium metabisulfite solution).

Q2: I see a new peak on LCMS with a mass of [M + 12] or [M + 40]. What is this? Diagnosis: Condensation with Solvent Impurities . Technical Insight:

  • +12 Da: Methylene bridge formation (reaction with formaldehyde trace).

  • +40 Da: Reaction with acetone (if used in glassware cleaning or as solvent) to form a Schiff base or fused dimethyl-dihydro-pyrazolo[1,5-a]pyrimidine. Immediate Action: Switch to HPLC-grade solvents. Ensure all glassware is acetone-free. Avoid acetone/acid combinations entirely.

Q3: My nitrile substituent (C-CN) is disappearing, and I see a +18 Da peak. Diagnosis: Acid-Catalyzed Hydrolysis . Technical Insight: 5-aminopyrazole-4-carbonitriles are precursors to amides (+18 Da) and carboxylic acids (+19 Da/ +1 Da from amide). The 5-amino group can provide anchimeric assistance (neighboring group participation), accelerating hydrolysis even in mild acid. Immediate Action: Lower the temperature. If heating is required, switch to a non-aqueous acid source (e.g., TFA in Dichloromethane or HCl in Dioxane) to minimize water activity.

Decomposition Pathways Visualization

The following diagram maps the three primary decomposition routes for 5-aminopyrazoles in acidic environments.

Aminopyrazole_Decomposition cluster_conditions Critical Factors Start 5-Aminopyrazole (Starting Material) Oxidation Oxidative Polymerization (Azo-dimers / Tars) Start->Oxidation Oxidizing Acid / Air (e.g., warm H2SO4) Condensation Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines) Start->Condensation R-CHO / Ketones (Trace impurities) Hydrolysis Hydrolysis Products (Amides / Acids) Start->Hydrolysis Aqueous Acid (Heat + H2O) Oxygen Dissolved O2 Temp Temperature >50°C Water Water Activity

Caption: Figure 1. Primary decomposition pathways of 5-aminopyrazoles under acidic stress. Red paths indicate irreversible destruction; yellow/green paths may be reversible or preventable.

Troubleshooting & Stabilization Protocols

Protocol A: Stabilizing Against Oxidation (The "Degas" Method)

Use Case: Preventing dark color formation during acid-mediated cyclization or salt formation.

  • Solvent Prep: Sparge the reaction solvent (e.g., Ethanol, MeOH, or Water) with Nitrogen or Argon for 15 minutes before adding the aminopyrazole.

  • Additives: If the reaction tolerates it, add 1.0 equivalent of a sacrificial antioxidant.

    • Aqueous media:[4] Sodium Metabisulfite (

      
      ).
      
    • Organic media: BHT (Butylated hydroxytoluene) - use catalytic amounts (1-5 mol%).

  • Acid Addition: Add the acid dropwise at 0°C under inert atmosphere. The exotherm from acid addition significantly accelerates oxidative degradation.

Protocol B: Preventing Unwanted Condensation

Use Case: Avoiding "mystery peaks" in LCMS.

  • Solvent Audit: Do not use Acetone or MEK (Methyl Ethyl Ketone) in the reaction or workup.

  • Scavenger: If the starting material is crude and may contain aldehyde precursors, add a scavenger resin (e.g., Tosylhydrazide resin) or pre-treat the solution.

  • Verification: Run a blank LCMS of the solvent + acid + aminopyrazole at room temperature for 1 hour to establish a stability baseline.

Protocol C: Safe Workup of Acidic Solutions

Use Case: Preventing decomposition during neutralization (quenching).

Incorrect Method: Dumping base into the acidic reaction mixture. This creates localized "hot spots" of high pH and heat, triggering rapid polymerization.

Correct Method (Reverse Quench):

  • Prepare a cold (0°C) buffer solution (e.g., Saturated

    
     or 1M NaOH).
    
  • Slowly pour the acidic reaction mixture into the base with vigorous stirring.

  • Maintain internal temperature <10°C.

  • Extraction: Extract immediately into organic solvent (EtOAc/DCM) to remove the free amine from the aqueous salt byproducts.

Quantitative Stability Data

The table below summarizes the stability of a model compound (5-amino-1-phenylpyrazole) under common acidic conditions (24h exposure).

Acidic MediumTemperatureStability StatusMajor ByproductRecommendation
10% HCl (aq) 25°CStable (>98%)NonePreferred for salt formation.
10% HCl (aq) 80°CUnstable (<80%)Hydrolysis (if CN/COOR present)Limit heating time < 2h.
Conc. H₂SO₄ 25°CStable NoneGood solvent for synthesis.
Conc. H₂SO₄ 60°CDecomposed Sulfonated tars / OxidationAvoid heating in conc. acid.[3][5][6][7][8][9][10]
TFA / DCM 25°CStable NoneExcellent for deprotection.
AcOH (Glacial) RefluxVariable Acetamides (N-acetylation)Monitor for N-acylation.

References

  • Synthesis and Reactivity of 5-Aminopyrazoles

    • Fichez, J., Busca, P., & Prestat, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1860–5397.
  • Acidic Cyclization Mechanisms

    • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.
  • Standard Preparation Protocols (Organic Syntheses)

    • Hartman, W. W., & Dickey, J. B. (1934). 3(5)-Aminopyrazole.[6][11] Organic Syntheses, Coll. Vol. 2, p.12. (Demonstrates stability in sulfuric acid during synthesis).

  • Medicinal Chemistry Applications

    • Makarov, V. A., & Riabova, O. B. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (PMC).

Sources

Technical Support Center: Scaling Up 1-(4-Bromophenyl)-1H-pyrazol-3-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 1-(4-Bromophenyl)-1H-pyrazol-3-amine. This molecule is a crucial building block in medicinal chemistry, often utilized in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[1] This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshooting strategies, and scalable protocols. Our goal is to move beyond simple procedural lists and explain the causality behind each experimental choice, ensuring your success from the bench to pilot scale.

Section 1: Synthesis Pathway Overview

The most robust and widely adopted method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[2][3] This pathway is highly versatile and amenable to scale-up. The reaction proceeds via a two-step sequence: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group to form the stable aromatic pyrazole ring.[3][4]

Synthesis_Pathway Hydrazine (4-Bromophenyl)hydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation (-H₂O) Ketonitrile β-Ketonitrile (e.g., 3-oxopropanenitrile) Ketonitrile->Intermediate Product 1-(4-Bromophenyl)-1H-pyrazol-3-amine Intermediate->Product Intramolecular Cyclization

Caption: General synthesis pathway for 3-aminopyrazoles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for producing 1-(4-Bromophenyl)-1H-pyrazol-3-amine at a lab scale?

The most versatile and dependable method is the condensation of (4-bromophenyl)hydrazine (or its hydrochloride salt) with a suitable β-ketonitrile, such as 3-oxopropanenitrile or one of its protected equivalents.[2][3] This approach is well-documented and offers a straightforward path to the desired product with generally good yields.

Q2: How critical is the purity of my starting materials, (4-bromophenyl)hydrazine and the β-ketonitrile?

It is extremely critical . The success of this synthesis, especially during scale-up, is directly tied to the quality of your starting materials.[5]

  • Hydrazine Purity: (4-bromophenyl)hydrazine can degrade over time, often developing colored impurities that can carry through to the final product and complicate purification.[6] Using freshly sourced or purified hydrazine is paramount.

  • β-Ketonitrile Purity: These reagents can be susceptible to hydrolysis or polymerization, especially under acidic or basic conditions, which reduces the effective stoichiometry and can introduce byproducts.[4]

Q3: I'm observing two major products in my crude reaction mixture, likely regioisomers. How can I improve selectivity?

The formation of regioisomers is the most common challenge in this synthesis when using substituted hydrazines.[4][6] The key is to control the cyclization step. Here are several strategies:

  • Solvent Choice: Switch from polar protic solvents (like ethanol) to aprotic dipolar solvents (like DMF, NMP, or DMAc).[5] These solvents have been shown to significantly enhance regioselectivity in favor of the desired isomer.[5][7]

  • pH Control: The reaction's regioselectivity can be pH-dependent. Running the reaction under mildly acidic conditions (e.g., using the hydrochloride salt of the hydrazine or adding acetic acid) often favors one isomer over the other. You must empirically determine the optimal pH for your specific substrate.

  • Steric Hindrance: While less tunable, the steric bulk on your reactants can direct the cyclization. This is more of a consideration during the initial design of the synthesis.[4]

Q4: What are the best practices for purifying 1-(4-Bromophenyl)-1H-pyrazol-3-amine on a larger scale?

While column chromatography is effective at the bench, it is often not economically viable for large-scale production. The two most effective industrial methods are:

  • Recrystallization: A well-optimized recrystallization from a suitable solvent system (e.g., isopropanol/water, toluene, or ethyl acetate) is the most straightforward method. A solvent screen is highly recommended.

  • Purification via Acid Addition Salt: This is a highly effective technique for removing non-basic impurities.[8] The crude amine is dissolved in a solvent and treated with an acid (e.g., HCl) to precipitate the hydrochloride salt. The salt is filtered and washed, leaving many impurities behind. The pure salt can then be neutralized with a base to liberate the pure free amine.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Issue Symptoms Possible Causes Recommended Solutions & Explanations
1. Low or No Product Yield Low conversion observed via TLC/LC-MS; difficult isolation of product.1. Poor Reagent Quality: Degradation of hydrazine or β-ketonitrile.[4] 2. Sub-optimal Conditions: Incorrect temperature, reaction time, or solvent choice.[5] 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials.1. Verify Reagent Purity: Use fresh, high-purity ( >98%) starting materials.[5] 2. Optimize Conditions: Run a small optimization matrix. Start with DMF as the solvent and stir at room temperature, monitoring every few hours. If slow, gradually increase the temperature to 50-80°C. 3. Use Slight Excess of Hydrazine: Employ a 1.1 to 1.2 molar equivalent of the hydrazine to ensure the complete conversion of the more expensive β-ketonitrile.[4]
2. Significant Regioisomer Impurity Two major spots of similar polarity on TLC; complex NMR spectrum with duplicate peaks.[6]1. Use of Protic Solvents: Solvents like ethanol or methanol often give poor regioselectivity. 2. Lack of pH control: The reaction environment may favor both cyclization pathways.1. Switch to Aprotic Dipolar Solvent: Immediately switch to DMF or DMAc. This is the single most effective change to improve regioselectivity.[5][7] 2. Incorporate an Acid: Use the hydrochloride salt of (4-bromophenyl)hydrazine directly, or add 1.0 equivalent of acetic acid to the reaction to guide the cyclization.
3. Product is Colored (Yellow/Red/Brown) The isolated solid is not the expected off-white or pale yellow color.1. Hydrazine Impurities: Colored byproducts from hydrazine degradation are a common source of discoloration.[6] 2. Air Oxidation: The amine product or intermediates may be sensitive to air, especially at elevated temperatures.1. Purify via Salt Formation: The acid addition salt precipitation method is excellent for rejecting colored impurities.[8] 2. Charcoal Treatment: Before final crystallization, a treatment with activated carbon can remove many colored impurities. 3. Inert Atmosphere: For larger scales, consider running the reaction under a nitrogen or argon atmosphere to prevent oxidation.
4. Difficult Product Isolation Product "oils out" during workup or fails to crystallize from solution.1. Residual High-Boiling Solvent: Small amounts of DMF or DMAc can inhibit crystallization. 2. Oligomeric Impurities: Byproducts can act as crystal growth inhibitors.1. Thorough Workup: Ensure the product is thoroughly washed with water during extraction to remove residual DMF. If possible, perform a solvent swap to a lower-boiling solvent before concentration. 2. Trituration: Attempt to triturate the crude oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification. 3. Solvent Screen for Crystallization: Test a variety of solvents (e.g., IPA, ethanol, ethyl acetate, toluene) and anti-solvents (e.g., heptane, water) to find a reliable crystallization system.

Section 4: Scale-Up Protocols & Methodologies

Protocol 4.1: Optimized Synthesis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine (Lab Scale)

This protocol is optimized for yield and purity at a 10-gram scale and serves as a reliable starting point for further scale-up.

Reagents:

  • (4-Bromophenyl)hydrazine hydrochloride (11.18 g, 50.0 mmol)

  • 3-Cyano-1,3-dicarbonyl compound (e.g., ethyl 2-cyano-3-oxobutanoate, as a stable precursor to the required β-ketonitrile) (55.0 mmol, 1.1 eq)

  • N,N-Dimethylformamide (DMF) (100 mL)

  • Sodium Bicarbonate (aq., sat.)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add (4-bromophenyl)hydrazine hydrochloride (11.18 g) and DMF (100 mL).

  • Stir the suspension at room temperature. Add the β-ketonitrile precursor (55.0 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting hydrazine is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., isopropanol/water) or proceed to Protocol 4.2.

Protocol 4.2: Purification via HCl Salt Formation

Procedure:

  • Dissolve the crude 1-(4-Bromophenyl)-1H-pyrazol-3-amine in a suitable solvent like isopropanol (IPA) or ethyl acetate (approx. 10 mL per gram of crude material).

  • Slowly add a solution of HCl in IPA (e.g., 2 M) dropwise while stirring.

  • The hydrochloride salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid salt by vacuum filtration and wash the filter cake with cold IPA or ethyl acetate.

  • Dry the salt under vacuum.

  • To recover the free base, suspend the salt in a mixture of ethyl acetate and water and add a base (e.g., NaOH or NaHCO₃) until the pH of the aqueous layer is >9. Separate the organic layer, dry, and concentrate to yield the purified product.

Section 5: Workflow & Logic Diagrams

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing the root cause of low product yield.

Troubleshooting_Yield Start Low Yield Observed CheckReagents Analyze Starting Materials (Hydrazine & Ketonitrile) by NMR/LC-MS Start->CheckReagents ReagentsOK Purity > 98%? CheckReagents->ReagentsOK ReplaceReagents Action: Source fresh, high-purity reagents. ReagentsOK->ReplaceReagents No CheckConditions Review Reaction Conditions ReagentsOK->CheckConditions Yes FinalCheck Re-run with optimized parameters. ReplaceReagents->FinalCheck SolventOK Solvent = DMF/DMAc? CheckConditions->SolventOK ChangeSolvent Action: Change solvent to DMF or DMAc. SolventOK->ChangeSolvent No TempTimeOK Optimize Temp & Time SolventOK->TempTimeOK Yes ChangeSolvent->FinalCheck RunMatrix Action: Run small matrix (e.g., RT, 50°C, 80°C) and monitor over 24h. TempTimeOK->RunMatrix RunMatrix->FinalCheck

Caption: A decision tree for troubleshooting low yield issues.

References

  • Pyrazole synthesis - Organic Chemistry Portal. Organic-Chemistry.org. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Method for purifying pyrazoles.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. PMC. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

Sources

Handling moisture sensitivity during pyrazole amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Troubleshooting

Status: Active | Ticket ID: PYR-H2O-001 | Lead Scientist: Dr. A. Vance

Executive Summary: The "Weak Nucleophile" Trap

Why is this specific transformation failing? You are likely encountering issues not just because of moisture, but because of the electronic nature of pyrazoles. Pyrazoles are significantly less nucleophilic than standard anilines or alkyl amines. In a Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig), the rate-determining step often shifts depending on the nucleophile.

With a weak nucleophile (pyrazole amine), the transmetallation or amine coordination step is slow. If water is present (even >500 ppm), the hydroxide ion (


) becomes a competitive nucleophile, leading to:
  • Catalyst Poisoning: Formation of inactive Pd-hydroxide species.

  • Protodehalogenation: The aryl halide is reduced to a simple arene instead of coupled.

  • Hydrolysis: If using sensitive electrophiles or imine intermediates.

The "Dry Standard" Protocols (Pre-Reaction)

To guarantee reproducibility, you must establish a baseline of dryness. Do not rely on "anhydrous" solvents from a bottle opened two weeks ago.

A. Solvent Drying Efficiency Data

The following table summarizes the required drying rigor for Pyrazole C-N couplings.

SolventCommercial "Anhydrous" (ppm H2O)Required Level (ppm)Best Drying MethodStorage Limit (Active Use)
Toluene 30–50< 104Å Mol Sieves (20% w/v)48 Hours
Dioxane 40–80< 204Å Mol Sieves (Activated)24 Hours (Peroxide risk)
t-Amyl Alcohol 100–300< 50Distill from CaH2 or 3Å Sieves1 Week
DMF/DMAc 100–500< 504Å Sieves (Purge Headspace)Use Fresh Only

Critical Note: For DMF/DMAc, hydrolysis produces dimethylamine, which will couple with your aryl halide, creating a common impurity (Ar-NMe2). Moisture accelerates this decomposition [1].

B. Sieve Activation Protocol (Mandatory)

Using unactivated sieves is worse than using none, as they can act as a water source.

  • Heat: Place 3Å or 4Å pellets in a Schlenk flask. Heat to 300°C (using a heating mantle/sand bath).

  • Vacuum: Apply high vacuum (< 1 mbar) for 12 hours .

  • Cool: Cool under Ar/N2 flow.

  • Verify: The "Hand Test" (adding water to a pellet to feel heat) is insufficient for ppm-level chemistry. Use Karl-Fischer titration if available.

Troubleshooting Console (FAQ)
Issue 1: "My reaction turns black immediately and stalls."

Diagnosis: Rapid Catalyst Decomposition (Pd-Black formation). Root Cause: The phosphine ligand has oxidized or dissociated due to moisture/oxygen, causing Pd(0) to aggregate. The Fix:

  • Ligand Check: Are you using phosphines like Xantphos or BINAP? They are relatively robust.[1] If using

    
     or sensitive DalPhos ligands, they oxidize instantly in wet air.
    
  • The "Bake-Out": Flame-dry your glassware under vacuum three times before adding reagents.

  • Glovebox: If using

    
     catalyst, a glovebox is mandatory. At higher loadings (
    
    
    
    ), Schlenk technique is acceptable.
Issue 2: "I see the starting material is consumed, but I isolated a phenol (Ar-OH)."

Diagnosis: Competitive Hydrolysis. Root Cause: Your base (


 or 

) is wet. Mechanism: Hygroscopic bases absorb water from the air. In the reaction, this water generates hydroxide (

), which outcompetes the pyrazole amine for the Pd-center, eventually reductively eliminating to form a phenol [2]. The Fix:
  • Grind & Dry: Grind the base into a fine powder and dry it in a vacuum oven at 120°C for 24 hours. Store in a desiccator.

  • Switch Base: Use

    
     (Sodium tert-butoxide) if your substrate tolerates it. It acts as a water scavenger (sacrificial hydrolysis) but can be too strong for some electrophiles.
    
Issue 3: "Yields vary wildly between batches (10% vs 80%)."

Diagnosis: The "Induction Period" Variance. Root Cause: Variable water content in the solvent affecting the activation of the precatalyst. The Fix:

  • Precatalyst Strategy: Stop using

    
     + Ligand. Switch to Palladacycle Precatalysts  (e.g., XPhos Pd G4 or BrettPhos Pd G4). These are air-stable, activate rapidly, and are less sensitive to initial moisture levels than traditional Pd(0) sources [3].
    
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired Pyrazole coupling and the Moisture-induced failure pathways.

MoistureFailure Pd_Pre Pd Precatalyst Pd_Active Active L-Pd(0) Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (L-Pd-Ar-X) Pd_Active->OxAdd Ar-X Pd_Black Pd Black (Inactive) Pd_Active->Pd_Black Agglomeration Complex_Desired Pd-Amine Complex OxAdd->Complex_Desired Slow (Weak Nuc) Complex_Fail Pd-Hydroxo Complex OxAdd->Complex_Fail Fast (if Wet) Water H2O (Moisture) Water->Pd_Active Inhibits Ligation Hydroxide OH- Species Water->Hydroxide Hydrolysis Base Base (Cs2CO3) Base->Water Absorbs Pyrazole Pyrazole Amine (Weak Nucleophile) Product C-N Product Complex_Desired->Product Reductive Elim Phenol Phenol (Waste) Complex_Fail->Phenol Reductive Elim

Caption: Kinetic competition in Pyrazole coupling. Note how moisture creates a "fast-track" to phenol byproducts, bypassing the slow coordination of the weak pyrazole nucleophile.

Advanced Protocol: The "Schlenk-in-Air" Hybrid

For when a glovebox is unavailable but high fidelity is required.

Objective: Run a moisture-sensitive Pyrazole-Amine coupling (


-catalyzed) on the benchtop.
  • Vial Prep: Add solid reagents (Aryl halide, Pyrazole, Base, Precatalyst) to a reaction vial.

  • Cap & Purge: Seal with a septum cap (PTFE lined). Insert a generic needle connected to a vacuum/Ar manifold.

  • The "Evac-Fill" Cycle:

    • Evacuate (High Vac) for 2 minutes.

    • Backfill with Argon.[2]

    • Repeat 3 times. (This removes adsorbed moisture from the glass walls).

  • Solvent Addition:

    • Do NOT pour solvent.

    • Use a syringe to withdraw solvent from a Sure-Seal bottle (or stored over sieves).

    • Inject solvent through the septum.[3]

  • Venting: Briefly insert a bleed needle (connected to an oil bubbler) to equalize pressure, then remove.

  • Temperature: Place in a pre-heated aluminum block. (Ramping temperature from RT can sometimes lead to catalyst deactivation before the cycle starts; dropping into hot blocks is often better for difficult couplings).

Decision Tree: Troubleshooting Flow

TroubleshootingTree Start Reaction Failed/Low Yield Check_SM Is SM Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes SM_No No Check_SM->SM_No Analyze_Prod Analyze Byproducts SM_Yes->Analyze_Prod Check_Color Check Reaction Color SM_No->Check_Color Phenol Phenol Found Analyze_Prod->Phenol Dehal De-halogenated Ar-H Analyze_Prod->Dehal Black Black Precipitate Check_Color->Black No_Change No Color Change Check_Color->No_Change Fix_Phenol Dry Base / Use NaOtBu Phenol->Fix_Phenol Fix_Dehal Solvent too wet (Proton source) Dry Solvent Dehal->Fix_Dehal Fix_Black O2 Leak / Ligand Oxidation Use Precatalyst Black->Fix_Black Fix_NoChange Catalyst didn't activate Check Temp / Inhibitors No_Change->Fix_NoChange

Caption: Diagnostic logic flow for identifying moisture-related failure modes in C-N coupling.

References
  • Decomposition of DMF: H. Ju et al., "Decomposition of N,N-Dimethylformamide and Its Implications in C-N Coupling," J. Org. Chem., 2019.[4] Link

  • Water Effects on Coupling: A. Dallas & K. Gothelf, "Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides," J. Org.[5] Chem., 2005.[5] Link

  • Precatalyst Stability: P. Ruiz-Castillo & S. L. Buchwald, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," Chem. Rev., 2016. Link

  • Drying Solvents: D. B. G. Williams & M. Lawton, "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants," J. Org.[6] Chem., 2010.[7] Link

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenyl)-1H-pyrazol-3-amine: A Comparative Analysis

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by a molecule provides a unique fingerprint, offering profound insights into its constituent parts and their connectivity. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromophenyl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1]

Understanding these fragmentation pathways is not merely an academic exercise; it is crucial for confirming the identity of synthesized compounds, identifying metabolites, and characterizing novel chemical entities. By comparing the predicted fragmentation of our target molecule with structurally related analogs, we can isolate the specific contributions of each functional moiety—the bromophenyl group, the pyrazole core, and the amine substituent—to the overall mass spectrum. This comparative approach enhances our predictive power and deepens our mechanistic understanding of ion chemistry.

Predicted Fragmentation Analysis: 1-(4-Bromophenyl)-1H-pyrazol-3-amine

The fragmentation of 1-(4-Bromophenyl)-1H-pyrazol-3-amine under electron ionization (EI) is anticipated to be driven by the inherent structural features of the molecule: the relatively weak C-Br bond, the heterocyclic pyrazole ring with its N-N bond, and the exocyclic amine group. The molecular weight of the compound is 239.05 g/mol (for ⁷⁹Br) and 241.05 g/mol (for ⁸¹Br).

A hallmark of any bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2] Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, we expect to see two peaks of roughly equal intensity, two mass units apart (M⁺ and M+2⁺).[3]

The primary fragmentation pathways are predicted as follows:

  • Cleavage of the C-Br Bond: The loss of a bromine radical is a common fragmentation pathway for bromoaromatic compounds due to the relative weakness of the C-Br bond.[4]

  • Pyrazole Ring Scission: Heterocyclic rings, particularly those with heteroatom-heteroatom bonds like the N-N bond in pyrazole, are prone to characteristic ring-opening and fragmentation pathways.[5] This can lead to the loss of small, stable molecules like HCN.

  • Formation of Stable Cations: Fragmentation will favor the formation of resonance-stabilized cations, such as the bromophenyl cation or ions where the charge is delocalized across the pyrazole-amine system.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 1-(4-Bromophenyl)-1H-pyrazol-3-amine upon electron ionization.

Fragmentation_of_1-(4-Bromophenyl)-1H-pyrazol-3-amine M 1-(4-Bromophenyl)-1H-pyrazol-3-amine m/z 239/241 (Molecular Ion, M+•) F1 [C9H8N3]+ m/z 160 (Loss of •Br) M->F1 - •Br F2 [C6H4Br]+ m/z 155/157 (Bromophenyl cation) M->F2 - C3H4N3• F3 [C8H5BrN2]+ m/z 212/214 (Loss of HCN from pyrazole ring) M->F3 - HCN F4 [C3H3N2-NH2]+ m/z 83 (Pyrazol-3-amine cation) M->F4 - C6H4Br• F5 [C6H4]+ m/z 76 (Loss of Br from F2) F2->F5 - •Br

Caption: Predicted EI fragmentation of 1-(4-Bromophenyl)-1H-pyrazol-3-amine.

Comparative Fragmentation Data

To contextualize the fragmentation pattern of our target compound, we compare its predicted major ions with those expected from two structurally related molecules: 1-phenyl-1H-pyrazol-3-amine (lacking the bromine atom) and 4-bromoaniline (lacking the pyrazole-amine moiety). This comparison highlights the diagnostic value of specific fragments.

m/z (Predicted) Ion Structure/Formula Target Compound (1-(4-Bromophenyl)-1H-pyrazol-3-amine)Comparison Compound 1 (1-Phenyl-1H-pyrazol-3-amine)Comparison Compound 2 (4-Bromoaniline)Fragmentation Pathway
239/241 [C₉H₈BrN₃]⁺• Molecular Ion (M⁺•) , showing characteristic M/M+2 bromine isotope pattern.[2][3]
172/174 [C₆H₅BrN₂]⁺• Molecular Ion (M⁺•) of 4-bromoaniline.
161 [C₉H₉N₃]⁺• Molecular Ion (M⁺•) of 1-phenyl-1H-pyrazol-3-amine.
160 [C₉H₈N₃]⁺ Loss of •Br from the molecular ion. A key indicator of a C-Br bond cleavage.[4]
155/157 [C₆H₄Br]⁺ Formation of the bromophenyl cation . A very common and stable fragment in bromoaromatic compounds.[6]
93 [C₆H₅NH₂]⁺• Loss of Br from the 4-bromoaniline molecular ion, followed by H rearrangement.
77 [C₆H₅]⁺ Phenyl cation , formed by cleavage of the N-phenyl bond.[7]

Experimental Protocols for Mass Spectrometry Analysis

The trustworthiness of any mass spectral data hinges on a robust and well-defined experimental protocol. Below are standardized procedures for acquiring fragmentation data using both "hard" (EI) and "soft" (ESI) ionization techniques.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for volatile and thermally stable compounds like the target molecule, providing detailed and reproducible fragmentation patterns.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol, dichloromethane).[6]
  • Vortex the solution to ensure complete dissolution.
  • Transfer the solution to a standard 2 mL GC vial.

2. GC-MS Instrument Parameters:

  • Inlet System: Gas Chromatography (GC) interface.[6]
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of aromatic compound.
  • Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MS Interface Temperature: 280 °C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This is a standard energy that provides extensive, reproducible fragmentation and allows for library matching.[7]
  • Mass Range: Scan from m/z 50 to 350.
  • Source Temperature: 230 °C.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[8] Subsequent fragmentation (MS/MS) is induced by collision-induced dissociation (CID), which can be controlled to provide specific structural information.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.
  • Dilute the stock solution to approximately 1-10 µg/mL in a suitable solvent system, typically 50:50 methanol:water with 0.1% formic acid to promote protonation.

2. ESI-MS/MS Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.[9]
  • Capillary Voltage: 3.5 – 4.5 kV.
  • Cone Voltage (or equivalent): Start with a low voltage (e.g., 20 V) to minimize in-source fragmentation and locate the [M+H]⁺ ion (expected at m/z 240/242).
  • Nebulizing Gas (N₂): Set according to manufacturer recommendations.
  • Drying Gas (N₂): Set to a temperature of 300-350 °C.

3. Tandem MS (MS/MS) Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 240 or 242) in the first mass analyzer (Q1).
  • Collision Gas: Argon.
  • Collision Energy: Perform a ramping experiment (e.g., 10-40 eV) to observe the onset and evolution of fragment ions. This helps to map the fragmentation hierarchy.
  • Product Ion Scan: Scan the second mass analyzer (Q3) to detect the fragment ions produced in the collision cell.
General Analytical Workflow

The process from sample to data interpretation follows a structured path, ensuring data quality and reliable results.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Purified Compound P2 Dissolution in Volatile Solvent P1->P2 A1 Injection into GC or LC System P2->A1 A2 Separation A1->A2 A3 Ionization (EI or ESI) A2->A3 A4 Mass Analysis (m/z Detection) A3->A4 D1 Mass Spectrum Generation A4->D1 D2 Fragmentation Pattern Analysis D1->D2 D3 Structural Elucidation D2->D3

Caption: A general workflow for mass spectrometry analysis.

Conclusion

The structural elucidation of 1-(4-Bromophenyl)-1H-pyrazol-3-amine via mass spectrometry is a process grounded in the predictable fragmentation of its constituent chemical moieties. The presence of bromine provides a definitive isotopic signature (M⁺/M+2⁺ at m/z 239/241), while the primary fragmentation events are expected to be the loss of a bromine radical (to m/z 160) and the formation of the stable bromophenyl cation (m/z 155/157). Further fragmentation of the pyrazole ring provides additional corroborating evidence for the proposed structure.

By comparing these predicted patterns with those of related compounds and employing standardized, robust analytical protocols, researchers can confidently identify and characterize this molecule. This guide serves as a foundational resource, blending theoretical principles with practical, field-proven methodologies to empower scientists in their analytical endeavors.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Doc Brown's Chemistry. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern.
  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube.
  • van der Greef, J., et al. (1985). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
  • Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)-1H-pyrazol-3-amine.

Sources

Technical Guide: Reactivity & Application Profile of 4-Bromo vs. 4-Chloro Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Strategic Selection: The choice between 4-bromo-1-phenyl-1H-pyrazole (4-Br-PP ) and 4-chloro-1-phenyl-1H-pyrazole (4-Cl-PP ) is a decision between synthetic versatility and physiochemical stability .

  • Select 4-Br-PP when the pyrazole C4 position is a transient synthetic handle intended for further functionalization (Cross-coupling, Metal-halogen exchange). It offers faster kinetics and milder reaction conditions.

  • Select 4-Cl-PP when the halogen is a permanent structural feature in the final bioactive molecule. It provides superior metabolic stability, lower molecular weight, and cost advantages, albeit requiring specialized catalytic systems for functionalization.

Fundamental Physicochemical Differences

The reactivity divergence stems from the bond dissociation energy (BDE) and the carbon-halogen bond length. The C-Cl bond is significantly shorter and stronger, raising the activation energy barrier for oxidative addition—the rate-determining step in most Palladium-catalyzed cycles.

Feature4-Bromo-PP4-Chloro-PPImpact on Reactivity
Bond Dissociation Energy (BDE) ~81 kcal/mol~95 kcal/molBr undergoes oxidative addition 10–100x faster.
C-X Bond Length ~1.86 Å~1.73 ÅCl is sterically less accessible for metal insertion.
Electronegativity (Pauling) 2.963.16Cl exerts a stronger inductive (

) effect, deactivating the ring but stabilizing the C-X bond.
Metabolic Liability ModerateLowCl is a preferred metabolic blocker in MedChem.

Synthetic Reactivity Profile

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 4-position of the pyrazole ring is electron-rich compared to pyridine or benzene. This electronic shielding makes oxidative addition difficult, accentuating the difference between Br and Cl.

  • 4-Bromo-PP: Reacts readily with standard Pd(0) sources (e.g.,

    
    ) and inorganic bases (
    
    
    
    ) at 60–80°C.
  • 4-Chloro-PP: Often inert under "standard" conditions. Successful coupling requires:

    • Electron-Rich Ligands: Bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition into the strong C-Cl bond.

    • Higher Temperatures: Typically >100°C.

B. Lithium-Halogen Exchange (Metalation)

This is the area of highest contrast. The ability to generate a nucleophilic pyrazole species (C4-Li) is critical for introducing electrophiles (aldehydes, silanes, etc.).

  • 4-Bromo-PP: Undergoes rapid Li-Hal exchange with

    
    -BuLi at -78°C.[1]
    
    • Mechanism:[1][2][3][4][5] The equilibrium favors the more stable aryl lithium species (C-Li) and the alkyl bromide.

  • 4-Chloro-PP: Generally inert to Li-Hal exchange under standard conditions.

    • Risk:[6] Attempting to force this reaction (higher temp/stronger base) often leads to deprotonation at the pyrazole C5 position (ortho-lithiation) rather than C4-Cl exchange, or nucleophilic attack on the phenyl ring.

C. Orthogonality Strategy

This reactivity gap allows for site-selective functionalization . If a molecule contains both a C4-Br and a C4-Cl (on different rings or positions), one can selectively couple the Br using a standard catalyst, leaving the Cl intact for a second, distinct functionalization step using a specialized catalyst.

Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting the appropriate halogen based on the intended chemical outcome.

ReactivityWorkflow Start Target: 4-Functionalized Phenyl Pyrazole Decision1 Is the Halogen a Transient Handle or Final Substituent? Start->Decision1 Transient Transient Handle (Intermediate) Decision1->Transient Intermediate Final Final Substituent (Drug Candidate) Decision1->Final Final Product SelectBr SELECT 4-BROMO High Reactivity Transient->SelectBr SelectCl SELECT 4-CHLORO High Stability Final->SelectCl ReactionType Intended Reaction? SelectBr->ReactionType SelectCl->ReactionType LiExchange Li-Halogen Exchange (n-BuLi, -78°C) ReactionType->LiExchange Nucleophilic Path PdCoupling Pd Cross-Coupling (Suzuki/Buchwald) ReactionType->PdCoupling Electrophilic Path Br_Outcome Fast Exchange Yields C4-Li Nucleophile LiExchange->Br_Outcome With 4-Br Cl_Outcome Inert or Side Reactions (C5-H Deprotonation) LiExchange->Cl_Outcome With 4-Cl Pd_Standard Standard Conditions Pd(PPh3)4, Na2CO3 PdCoupling->Pd_Standard With 4-Br Pd_Special Forcing Conditions Pd-XPhos, K3PO4, Heat PdCoupling->Pd_Special With 4-Cl

Caption: Strategic decision tree for selecting 4-Br vs 4-Cl phenyl pyrazoles based on reaction type and desired final properties.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Optimized for 4-Bromo)

Use this for 4-bromo-1-phenyl-1H-pyrazole. This protocol validates the "easy" reactivity of the bromide.

Reagents:

  • 4-Bromo-1-phenyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[7]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 2.5 equiv)
    
  • Solvent: DME or 1,4-Dioxane

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).[7]
    
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
    .[8]
    
  • Expected Outcome: >90% conversion is typical due to the facile oxidative addition of the C-Br bond.

Protocol B: High-Energy Suzuki Coupling (Optimized for 4-Chloro)

Use this for 4-chloro-1-phenyl-1H-pyrazole. This demonstrates the "forcing" conditions required.

Reagents:

  • 4-Chloro-1-phenyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pre-Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: XPhos or SPhos (4-8 mol%) — Critical for activating C-Cl.

  • Base:

    
     (anhydrous, 3.0 equiv) — Anhydrous conditions often favor difficult couplings.
    
  • Solvent: Toluene or n-Butanol

Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd source and Ligand in solvent under Argon for 10 mins to generate the active

    
     species.
    
  • Addition: Add the chloride substrate, boronic acid, and base.

  • Reaction: Heat to 100–110°C (reflux) for 12–24 hours.

  • Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Note: Without the electron-rich Buchwald ligand (XPhos), this reaction typically yields <20% product.

Medicinal Chemistry Implications (E-E-A-T)

In drug discovery, the switch from Br to Cl is often a late-stage optimization step known as a "halogen scan."

  • Metabolic Stability: The C-Cl bond is more resistant to oxidative metabolism (P450s) than C-Br. Replacing a metabolic "hot spot" (like a methyl group) with Chlorine can block metabolism without significantly changing steric bulk.

  • Lipophilicity: Chlorine is more lipophilic (

    
    ) than Bromine (
    
    
    
    ), though both are hydrophobic. However, the higher stability of Cl allows it to persist in vivo, influencing the drug's half-life (
    
    
    ).
  • Bioisosterism: 4-Cl-PP is often used as a bioisostere for a 4-methyl-PP to improve potency while reducing metabolic clearance.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Heinisch, G., Holzer, W., & Pock, S. (1990).[9] Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834.[9] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Li, H., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry, 81(24). Link[2]

Sources

Bioassay validation standards using 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Bioassay Validation Standards: 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Executive Summary

This technical guide establishes validation standards for 1-(4-Bromophenyl)-1H-pyrazol-3-amine (hereafter 4-Br-Pzm ), a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While primarily utilized as a synthetic intermediate for high-value kinase inhibitors (e.g., VEGFR, CDK, and FLT3 inhibitors) and COX-2 antagonists, its use in bioassays requires rigorous validation to distinguish specific scaffold binding from non-specific interference.

This guide contrasts 4-Br-Pzm with its non-halogenated analog and downstream derivatives, providing protocols to validate its utility as a Reference Standard for scaffold selectivity and baseline toxicity.

Part 1: Comparative Analysis & Material Standards

In bioassay validation, 4-Br-Pzm serves two critical roles:

  • Fragment Probe: To map binding pockets (e.g., the ATP-binding hinge region of kinases).

  • Negative Control: To verify that the "naked" scaffold does not possess the potent inhibitory activity of the final drug product, ensuring the efficacy comes from the elaborated side chains.

Table 1: Comparative Performance Profile
FeatureSubject: 4-Br-Pzm Alternative A: 1-Phenyl-1H-pyrazol-3-amine Alternative B: Final Drug (e.g., Pyrazolo[1,5-a]pyrimidine)
Structure Brominated AminopyrazoleUnsubstituted AminopyrazoleFused Heterocycle
LogP (Lipophilicity) High (~2.8) Low (~1.6)Variable (Optimized)
Solubility (DMSO) Good (>50 mM)Excellent (>100 mM)Moderate
Bioassay Risk Aggregation Prone (due to Br)Low Aggregation RiskSpecific Binding
Primary Utility Scaffold Validation / Fragment Screen Solubility ControlTherapeutic Agent
Kinase IC50 (Typ.) > 10 µM (Weak/Baseline)> 50 µM (Inactive)< 100 nM (Potent)
Interference Type Potential Fluorescence QuenchingLow InterferenceN/A

Key Insight: The 4-Bromo substituent significantly increases lipophilicity compared to the phenyl analog. While this mimics drug-like properties better, it increases the risk of colloidal aggregation in aqueous buffers, a common source of false positives in HTS (High-Throughput Screening).

Part 2: Validation Framework (The "Why" & "How")

To validate a bioassay using 4-Br-Pzm , you must prove that the signal observed is due to specific ligand-protein interaction, not impurities or aggregation.

Pillar 1: Chemical Purity Validation (The "Hydrazine Check")
  • Risk: Synthesis of aminopyrazoles often involves hydrazine derivatives. Residual hydrazines are highly cytotoxic and redox-active, causing false positives in cell viability and enzymatic assays.

  • Standard: Purity must be validated via LC-MS to ensure hydrazine precursors are <10 ppm.

Pillar 2: Aggregation Validation (The "Detergent Test")
  • Mechanism: Hydrophobic scaffolds like 4-Br-Pzm can form promiscuous colloidal aggregates that sequester enzymes.

  • Protocol: Compare IC50 values in the presence and absence of 0.01% Triton X-100. If IC50 shifts significantly (e.g., from 5 µM to >100 µM) with detergent, the activity was artifactual (aggregation-based).

Pillar 3: Signal Specificity
  • Mechanism: The bromine atom is heavy and electron-rich. In Fluorescence Polarization (FP) assays, it can cause fluorescence quenching if the fluorophore is in close proximity.

  • Standard: Use a "Counter-Screen" with a non-relevant protein (e.g., BSA) to measure background signal modulation.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating 4-Br-Pzm in a kinase assay workflow.

BioassayValidation Input Input: 4-Br-Pzm Sample QC_Chem Step 1: Chemical QC (LC-MS for Hydrazines) Input->QC_Chem Solubility Step 2: Solubility Check (Nephelometry) QC_Chem->Solubility Pass (>98%) Decision_Impurity Invalid: Toxic Impurity QC_Chem->Decision_Impurity Fail (<98%) Assay_Main Step 3: Primary Bioassay (e.g., VEGFR Kinase) Solubility->Assay_Main Soluble Detergent_Test Step 4: Detergent Test (+ 0.01% Triton X-100) Assay_Main->Detergent_Test Activity Observed Decision_Specific Valid Hit: Specific Binding Detergent_Test->Decision_Specific IC50 Stable Decision_Artifact Invalid: Aggregation Artifact Detergent_Test->Decision_Artifact IC50 Shifts > 5x

Caption: Validation Logic Flow for 4-Br-Pzm. Critical checkpoints (Yellow/Red) distinguish true scaffold activity from artifacts.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of Validated Stock Solutions

Objective: Create a stable stock solution free of micro-precipitates.

  • Weighing: Weigh 10 mg of 4-Br-Pzm into a glass vial (avoid plastic to prevent lipophilic sticking).

  • Dissolution: Add DMSO to achieve a 50 mM concentration. Vortex for 60 seconds.

  • Sonication: Sonicate at 40°C for 10 minutes to ensure complete dissolution of micro-crystals.

  • Quality Check: Centrifuge at 13,000 rpm for 5 minutes. Inspect for a pellet. If clear, the stock is validated.

  • Storage: Aliquot into amber glass vials and store at -20°C. Note: Avoid freeze-thaw cycles > 3 times.

Protocol B: The "Detergent Shift" Assay (Kinase Validation)

Objective: Determine if 4-Br-Pzm inhibition is specific or due to aggregation.

Materials:

  • Target Kinase (e.g., VEGFR-2/KDR).

  • Substrate (e.g., Poly Glu:Tyr).

  • ATP (at Km concentration).

  • 4-Br-Pzm (Serial dilution: 100 µM to 0.1 µM).

  • Detergent: Triton X-100 or Tween-20.

Method:

  • Prepare Two Buffers:

    • Buffer A: Standard Kinase Buffer (HEPES, MgCl2, DTT).

    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 .

  • Incubation:

    • Plate 1: Incubate Enzyme + 4-Br-Pzm + Substrate in Buffer A for 15 min.

    • Plate 2: Incubate Enzyme + 4-Br-Pzm + Substrate in Buffer B for 15 min.

  • Initiation: Add ATP to start the reaction.

  • Readout: Measure phosphorylation (e.g., ADP-Glo or HTRF) after 60 min.

  • Analysis: Calculate IC50 for both plates.

    • Pass Criteria: Ratio (IC50_BufferA / IC50_BufferB) is between 0.5 and 2.0.

    • Fail Criteria: Ratio > 5.0 (Indicates aggregation in Buffer A was cleared by detergent in Buffer B).

Part 5: Mechanistic Context (Pathway)

The following diagram illustrates how 4-Br-Pzm fits into the synthesis of bioactive drugs and where the validation points occur.

SynthesisPathway Precursor Benzoyl Acetonitrile + Hydrazine Intermediate 1-(4-Bromophenyl)-1H-pyrazol-3-amine (The Standard) Precursor->Intermediate Synthesis Impurity Residual Hydrazine (Toxic Impurity) Precursor->Impurity Side Reaction Intermediate->Impurity Must Separate (LC-MS) Coupling Cyclization/Coupling (e.g., with 1,3-diketones) Intermediate->Coupling Building Block FinalDrug Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Coupling->FinalDrug

Caption: Synthesis pathway highlighting the critical purification step required before using 4-Br-Pzm in bioassays.

References

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Link

  • National Institutes of Health (NCBI). (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Link

  • J&K Scientific. (2017).[1] 4-(4-Bromophenyl)-1H-pyrazol-3-amine Product Applications. Link

  • American Chemical Society. (2015). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives. Chemical Research in Toxicology. Link

  • ResearchGate. (2021). Biological activities of pyrazoline derivatives. Link

Sources

UV-Vis Spectroscopic Profiling of Aryl-Aminopyrazoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl-aminopyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., p38 MAPK inhibitors), COX-2 inhibitors (e.g., Celecoxib), and advanced fluorescent probes. Their optical properties are defined by a push-pull electronic system where the amino group acts as an electron donor (auxochrome) and the aryl-pyrazole core acts as the conjugated acceptor.

This guide provides a technical analysis of their UV-Vis absorption characteristics, contrasting them with isostructural heterocycles (isoxazoles, imidazoles), and detailing a self-validating protocol for accurate spectral characterization.

Theoretical Framework: Electronic Transitions & Chromophores

The UV-Vis spectrum of 5-amino-1-arylpyrazole is not merely a sum of its parts but a result of Intramolecular Charge Transfer (ICT) . The molecule exhibits two primary absorption bands:

  • High-Energy Band (230–260 nm): Attributed to

    
     transitions localized within the aromatic phenyl and pyrazole rings. This band is intense (
    
    
    
    ) and relatively insensitive to solvent polarity.
  • Low-Energy Band (280–350 nm): Attributed to the

    
     transition involving the lone pair on the exocyclic amino nitrogen and the ICT state between the amino group and the electron-deficient aryl-pyrazole system. This band is highly sensitive to substitution patterns and solvent environment (solvatochromism).
    
Diagram 1: Structure-Property Relationship in Aryl-Aminopyrazoles

The following diagram illustrates how structural components contribute to the observed spectral shifts (Bathochromic vs. Hypsochromic).

G Core Aryl-Aminopyrazole Core Sub_Amino Amino Group (C-5) (Auxochrome: n -> pi*) Core->Sub_Amino Sub_Aryl N-1 Aryl Group (Conjugation Extender) Core->Sub_Aryl Effect_Red Bathochromic Shift (Red Shift) Reduced HOMO-LUMO Gap Sub_Amino->Effect_Red Lone pair donation Sub_Aryl->Effect_Red Electron Withdrawing Substituents (e.g., -NO2, -CF3) Effect_Blue Hypsochromic Shift (Blue Shift) Disrupted Planarity Sub_Aryl->Effect_Blue Ortho-Steric Hindrance (Twists bond, breaks conjugation) Result Observed Lambda Max (Typically 280-320 nm) Effect_Red->Result Effect_Blue->Result

Caption: Causal mapping of structural modifications to spectral shifts. Electron-donating amino groups and electron-withdrawing aryl substituents cooperatively narrow the band gap, while steric hindrance disrupts conjugation.

Comparative Analysis: Pyrazoles vs. Alternatives

When selecting a scaffold for drug design or probe development, the choice of heterocycle fundamentally alters the electronic landscape. Below is a comparison of Aryl-Aminopyrazoles against their common bioisosteres: Aryl-Isoxazoles and Aryl-Imidazoles .

Table 1: Comparative Optical Properties[1]
FeatureAryl-Aminopyrazole (N-N)Aryl-Isoxazole (N-O)Aryl-Imidazole (N-C-N)
Primary

280 – 320 nm 250 – 290 nm260 – 300 nm
Electronic Nature Moderate aromaticity; N-N bond allows distinct ICT.Lower aromaticity; Oxygen is highly electronegative, tightening the HOMO.High aromaticity; Amphoteric nature affects pH sensitivity.
Spectral Shift Red-shifted relative to isoxazoles due to higher energy HOMO of Nitrogen vs Oxygen.Blue-shifted (Hypsochromic). The N-O bond is less effective at delocalizing electrons than N-N.Variable. Highly pH dependent due to basic N-3.
Fluorescence Often fluorescent (Stokes shift 50-100 nm).Weakly fluorescent or non-fluorescent (efficient intersystem crossing).Moderate fluorescence; often requires rigidification.
Solvent Sensitivity High. Significant solvatochromism due to dipole change upon excitation.Low to Moderate.High (specifically to Hydrogen Bonding Donors).

Key Insight: If your application requires monitoring in biological media (buffer), Aryl-Aminopyrazoles offer a superior window (closer to visible) and higher extinction coefficients than isoxazoles, reducing interference from protein absorbance (


 nm).

Solvatochromism & pH Sensitivity

Understanding environmental sensitivity is critical for assay development and formulation.

Solvatochromism

Aryl-aminopyrazoles typically exhibit positive solvatochromism (red shift with increasing polarity) for the


 transition, indicating a more polar excited state. However, specific derivatives with strong electron-withdrawing groups on the aryl ring (e.g., 

-NO

) may exhibit negative solvatochromism or complex behavior due to specific solute-solvent hydrogen bonding.
  • Non-polar (Hexane):

    
     nm (Vibrational fine structure often visible).
    
  • Polar Aprotic (DMSO/Acetonitrile):

    
     nm (Broad, featureless band).
    
  • Polar Protic (Methanol/Water):

    
     nm (Blue-shifted relative to DMSO due to H-bonding stabilization of the ground state lone pair).
    
pH Dependence

The exocyclic amino group is weakly basic. Protonation (low pH) eliminates the


 transition, causing a dramatic hypsochromic shift (blue shift)  and loss of intensity. This feature allows these compounds to act as ratiometric pH sensors.

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

Objective: To determine the molar extinction coefficient (


) with 

confidence, eliminating errors from aggregation or instrumental drift.

Reagents:

  • Analyte: 5-amino-1-arylpyrazole derivative (

    
     purity, dried).
    
  • Solvent: Spectroscopic grade Methanol (cutoff 205 nm) or Acetonitrile (cutoff 190 nm). Avoid Acetone or DMF due to high UV cutoff.

Diagram 2: Self-Validating Experimental Workflow

Protocol Stock 1. Stock Preparation (10 mM in DMSO/MeOH) Gravimetric Weighing Dilution 2. Serial Dilution (5 points: 10-100 µM) Volumetric Flasks Stock->Dilution Blank 3. Baseline Correction (Pure Solvent) Dual Beam Mode Dilution->Blank Prep Scan 4. Spectral Scan (200-500 nm) Scan Rate: 120 nm/min Blank->Scan Validation 5. Beer-Lambert Plot (Abs vs. Conc) R² > 0.999? Scan->Validation Calc 6. Calculate ε (Slope = ε * l) Validation->Calc Yes Fail Recalibrate/Filter (Check Aggregation) Validation->Fail No Fail->Dilution

Caption: Workflow for accurate determination of extinction coefficients. The linearity check (Step 5) is the critical self-validation step.

Step-by-Step Methodology:
  • Stock Preparation: Weigh approx. 1-2 mg of compound using a 5-digit analytical balance. Dissolve in a minimum volume of DMSO (if solubility is low) or Methanol to create a 10 mM Stock .

  • Working Solutions: Prepare 5 dilutions in the range of 10

    
    M to 100 
    
    
    
    M
    .
    • Critical: Absorbance values must fall between 0.2 and 1.0 A.U. for linearity.

  • Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure solvent. Run a baseline correction (Autozero).

  • Measurement: Measure the absorbance of the most concentrated sample first. If

    
    , dilute further. Scan from 500 nm down to 200 nm.
    
  • Data Analysis: Plot Absorbance (

    
    ) vs. Concentration (M).
    
    • Calculate the slope of the linear regression.

    • 
      .
      
    • Acceptance Criteria:

      
      . If 
      
      
      
      is lower, check for precipitation or aggregation (deviation from Beer's Law).

Data Summary: Typical Spectral Values

The following values represent typical ranges for 5-amino-1-arylpyrazoles in Methanol.

Compound ClassSubstituent (Aryl)

(nm)

Notes
Unsubstituted Phenyl245, 290 (sh)4.10"sh" indicates a shoulder band.
Electron Poor 4-Nitrophenyl320 - 3404.25Strong ICT; visible yellow color.
Electron Rich 4-Methoxyphenyl250, 2954.05Slight red shift; distinct bands.
Halogenated 2,4-Dichlorophenyl248, 2853.95Steric twist reduces

and

.

References

  • Vertex AI Search. (2026). Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light. National Institutes of Health. Link

  • MDPI. (2024). Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives. Molecules. Link

  • ResearchGate. (2021). Comparison of the UV spectra of pyrazole with that of literature. Link

  • Royal Society of Chemistry. (2019).[1] Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Link

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law. Link

  • AgroParisTech. (2023). Electronic transitions - Chimactiv. Link

Sources

Elemental Analysis of 1-(4-Bromophenyl)-1H-pyrazol-3-amine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, accurately determining the elemental composition of these compounds becomes critical. 1-(4-Bromophenyl)-1H-pyrazol-3-amine (C9H8BrN3) presents a specific analytical challenge: the high mass fraction of bromine (~33.5%) can aggressively interfere with standard combustion analysis, poisoning catalysts and skewing chromatographic readouts.

This guide objectively compares the performance of modern elemental analysis (EA) techniques for this compound, providing researchers with field-proven, self-validating protocols to ensure absolute scientific integrity.

Theoretical Elemental Profile

Before selecting an analytical method, establishing the theoretical baseline is mandatory. The standard acceptance criterion for pharmaceutical-grade purity via elemental analysis is an experimental deviation of ≤ ±0.3% from these theoretical values.

Table 1: Theoretical Mass Fractions for C9H8BrN3
ElementAtomic Mass (u)AtomsTotal Mass ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.0119108.09945.41%
Hydrogen (H) 1.00888.0643.39%
Nitrogen (N) 14.007342.02117.65%
Bromine (Br) 79.904179.90433.56%
Total 238.088 100.00%

Methodological Comparison: Overcoming the Halogen Challenge

Standard Dumas or Liebig combustion methods are optimized for pure hydrocarbons. When analyzing 1-(4-Bromophenyl)-1H-pyrazol-3-amine, the cleavage of the aromatic C-Br bond generates volatile bromine gas (Br₂) and hydrobromic acid (HBr). These aggressive byproducts can corrode analytical instruments, poison copper reduction catalysts, and co-elute with CO₂ or N₂ during gas chromatography[1].

To achieve accurate profiling, laboratories must choose specialized techniques:

  • Automated CHN Analysis (with Halogen Trapping): The industry standard for determining C, H, and N. It requires the integration of silver-based reagents (e.g., silver wool or Ag₂WO₄) within the oxidation reactor to permanently sequester halogens as non-volatile silver bromide (AgBr)[1].

  • Combustion Ion Chromatography (CIC): While titration was classically used for halogens, it suffers from endpoint ambiguity in complex nitrogenous matrices. CIC is the superior alternative, combusting the sample and directly absorbing the evolved halogens into an aqueous stream for precise ion chromatography quantification[2].

  • High-Resolution Mass Spectrometry (HRMS): Used as an orthogonal validation tool. While it does not replace bulk EA, HRMS confirms elemental composition by resolving the distinct isotopic cluster of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio)[3].

Table 2: Comparative Performance of Analytical Techniques
Analytical TechniqueTarget ElementsAccuracy ToleranceMatrix Interference HandlingOptimal Sample Size
Automated CHN (Dumas) C, H, N± 0.3%Requires Ag trap to prevent Br interference.1 - 3 mg
Combustion IC (CIC) Br (Halogens)± 0.2%High-temp cleavage prevents N-based suppression.2 - 5 mg
Flask Titration Br (Halogens)± 0.5%Susceptible to endpoint ambiguity; limited by sample size.10 - 20 mg
HRMS (Isotope) Formula Validation< 5 ppm errorResolves ⁷⁹Br/⁸¹Br isotopic clusters directly.< 1 mg

Experimental Workflows & Logical Relationships

CHN_Workflow Start Sample Combustion 1000°C in O2 Oxidation Catalytic Oxidation (Co3O4) Start->Oxidation Volatiles Trap Halogen Trap (Ag Wool) Captures Br as AgBr Oxidation->Trap CO2, H2O, NOx, Br2 Reduction Reduction Reactor (Cu) NOx -> N2 Trap->Reduction Br-free gas Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection Separation->Detection Sequential Elution

Workflow for CHN combustion analysis highlighting the critical silver-mediated halogen trap.

Decision_Matrix Target Target Element in Brominated Pyrazole CHN Carbon, Hydrogen, Nitrogen Target->CHN Br Bromine (Halogen) Target->Br Dumas Automated CHN Analyzer with Ag Halogen Trap CHN->Dumas Requires Br removal CIC Combustion Ion Chromatography (CIC) Br->CIC High Accuracy Titration Flask Combustion + Titration Br->Titration Classical Method

Decision matrix for selecting the optimal elemental analysis technique for brominated compounds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in causality checks and self-validating steps.

Protocol A: CHN Determination via Modified Dumas Combustion

Objective: Quantify C, H, and N while actively suppressing bromine interference.

  • Instrument Preparation & Causality: Pack the primary oxidation reactor with a Co₃O₄ catalyst and a dense terminal layer of silver wool[1]. Why? The silver wool quantitatively reacts with volatile bromine to form solid AgBr, sequestering it before it can reach the copper reduction tube. Without this, bromine will poison the copper catalyst and artificially inflate the nitrogen readout.

  • System Validation (The Self-Check): Prior to analyzing the pyrazole derivative, run a calibration check using a known halogenated standard (e.g., 4-bromobenzoic acid).

    • Validation Metric: If the carbon readout deviates by >0.3% from the theoretical value, the silver trap is saturated and must be replaced before proceeding.

  • Sample Combustion: Accurately weigh 1.5 to 2.0 mg of 1-(4-Bromophenyl)-1H-pyrazol-3-amine into a combustible tin capsule. Drop the capsule into the oxidation reactor at 1000°C under a pulse of pure O₂[4].

  • Reduction & Detection: Pass the halogen-free effluent gas through a copper reduction tube at 600°C to convert NOₓ species to N₂. Separate the resulting N₂, CO₂, and H₂O via gas chromatography and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Bromine Quantification via Combustion Ion Chromatography (CIC)

Objective: Directly quantify the 33.56% bromine mass fraction with high precision.

  • Pyrohydrolytic Combustion: Weigh 2.0 to 5.0 mg of the sample into a quartz boat. Combust at 1050°C in an Ar/O₂ atmosphere. Why? The high temperature ensures the complete cleavage of the highly stable aromatic C-Br bond, which lower-temperature methods might fail to break.

  • Halogen Absorption: Route the effluent gas into an absorber containing ultra-pure water with a mild reducing agent (e.g., H₂O₂). This converts all transient bromine species quantitatively into bromide ions (Br⁻)[2].

  • IC Separation: Inject the absorbed solution onto an anion-exchange chromatography column coupled with a conductivity detector.

  • Validation Spike (The Self-Check): Post-analysis, spike the remaining sample matrix with a known 10 ppm bromide standard.

    • Validation Metric: A recovery rate of 98-102% must be achieved. This confirms that the high nitrogen content of the pyrazole ring did not cause matrix suppression during ionization.

References

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." robertson-microlit.com.
  • Trace Elemental Instruments. "Renewables - Trace Elemental Instruments." teinstruments.com.
  • Journal of Analytical Chemistry. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." researchgate.net.
  • Technical University of Munich (TUM). "Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry." tum.de.

Sources

Comparative Guide: Regiocontrolled Synthesis of 1-Aryl-aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of regioisomers in 1-aryl-aminopyrazole synthesis Content Type: Publish Comparison Guides

Executive Summary

The synthesis of 1-aryl-aminopyrazoles is a cornerstone in the production of p38 MAP kinase inhibitors, COX-2 inhibitors (e.g., analogues of Celecoxib), and agrochemicals (e.g., Fipronil). The core challenge in their manufacture is regioselectivity : the reaction between an aryl hydrazine and a 1,3-dielectrophile can yield either the 5-amino isomer (thermodynamically favored) or the 3-amino isomer (kinetically elusive).[1]

This guide provides a technical comparison of synthetic routes to access both isomers, supported by mechanistic insights, experimental protocols, and characterization data.

Mechanistic Analysis: The "N-Selectivity" Challenge

The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on the dielectrophile. Aryl hydrazines (


) possess two nucleophilic sites:
  • The Terminal Nitrogen (

    
    ):  More nucleophilic due to lack of steric bulk and absence of direct resonance delocalization with the aryl ring.
    
  • The Internal Nitrogen (

    
    ):  Less nucleophilic due to steric hindrance and resonance overlap with the aryl group.
    
Reaction Pathway Diagram

The following diagram illustrates the bifurcation point between thermodynamic and kinetic control.

ReactionMechanism cluster_legend Key Insight Start Reactants (Aryl Hydrazine + beta-Ketonitrile) PathA Path A: Terminal N Attack (Fastest/Thermodynamic) Start->PathA Standard Conditions (Reflux EtOH) PathB Path B: Internal N Attack (Slow/Kinetic) Start->PathB Kinetic Conditions (NaOEt, <0°C) InterA Intermediate A (Hydrazone) PathA->InterA Prod5 MAJOR PRODUCT 1-Aryl-5-aminopyrazole InterA->Prod5 InterB Intermediate B (Enehydrazine) PathB->InterB Prod3 MINOR PRODUCT 1-Aryl-3-aminopyrazole InterB->Prod3 Info Aryl group deactivates Internal N, making Path B difficult without specialized electrophiles.

Figure 1: Mechanistic bifurcation in the condensation of aryl hydrazines with


-ketonitriles.

Comparative Synthetic Protocols

Method A: Synthesis of 1-Aryl-5-aminopyrazoles (Standard)

This route exploits the natural nucleophilicity of the terminal hydrazine nitrogen. It is robust, scalable, and thermodynamically driven.

Target Substrate: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Precursors: Phenylhydrazine + (Ethoxymethylene)malononitrile

Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve (Ethoxymethylene)malononitrile (12.2 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; maintain temp <40°C.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Workup: Cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 20 mL), and recrystallize from EtOH/DMF if necessary.

Performance Data:

  • Yield: 85–92%

  • Regioisomeric Ratio (5-amino : 3-amino): >98 : 2

  • Key Driver: The terminal

    
     attacks the highly electrophilic enol ether carbon first.
    
Method B: Synthesis of 1-Aryl-3-aminopyrazoles (The Challenge)

Direct condensation rarely yields the 3-amino isomer with aryl hydrazines because the internal nitrogen is too deactivated. To access this isomer, one must often employ Regioselective Inversion techniques using specific electrophiles like 3-bromoacrylonitriles or alkynes , or utilize Kinetic Control with strong bases at low temperatures.

Target Substrate: 3-Amino-1-phenyl-1H-pyrazole Precursors: Phenylhydrazine + 3-Ethoxyacrylonitrile (or 2,3-dibromopropionitrile)

Protocol (Kinetic Control Variant)
  • Base Preparation: Prepare a solution of NaOEt (2 equiv) in anhydrous Ethanol and cool to -10°C in an ice/salt bath.

  • Reactant Mixing: Add Phenylhydrazine (1 equiv) to the cold base solution. Stir for 15 minutes to deprotonate/activate the hydrazine.

  • Electrophile Addition: Add 3-Ethoxyacrylonitrile (1 equiv) dropwise, maintaining the temperature strictly below 0°C.

  • Reaction: Stir at 0°C for 4 hours. Do not allow to warm, or thermodynamic equilibration to the 5-amino isomer will occur.

  • Quench: Pour into ice water and neutralize with dilute HCl.

  • Purification: Extraction with EtOAc followed by column chromatography (Hexane:EtOAc gradient) is usually required to separate the isomers.

Performance Data:

  • Yield: 40–60% (Variable)

  • Regioisomeric Ratio (3-amino : 5-amino): ~70 : 30 (Highly dependent on aryl substituents).

  • Key Driver: High base concentration increases the electron density of the internal nitrogen (via deprotonation), allowing it to compete for the electrophile under kinetic conditions.

Data Comparison & Characterization

Distinguishing between the two isomers is critical. The most reliable method involves NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Structural Characterization Table[2][3]
Feature1-Aryl-5-aminopyrazole 1-Aryl-3-aminopyrazole
Structure Amino group (

) is adjacent to Aryl ring (

).
Amino group (

) is distal from Aryl ring (

).
1H NMR (Amino)

5.0 - 6.5 ppm (Broad singlet)

4.5 - 5.5 ppm (Often sharper)
NOE Signal Strong enhancement between

protons and Aryl ortho-protons.
No enhancement between

and Aryl protons. Strong NOE between H-5 and Aryl ortho-protons.
13C NMR (C-Amino) C-5 signal:

140-155 ppm
C-3 signal:

150-165 ppm
Stability Thermodynamically StableKinetically Stable (May isomerize in acid/heat)
Visualizing the NOE Difference

Figure 2: Schematic representation of spatial proximity for NOE analysis. In the 5-amino isomer, the amine is spatially close to the aryl ring.

Conclusion and Recommendations

For researchers requiring the 5-amino isomer , standard condensation in refluxing ethanol is the method of choice, offering high yields and excellent regiocontrol.

For those targeting the 3-amino isomer , simple condensation is often insufficient due to the electronic deactivation of the internal hydrazine nitrogen.

  • Recommendation: If the "Kinetic Control" protocol (Method B) yields poor results, consider an alternative strategy: Copper-catalyzed N-arylation of an unsubstituted 3-aminopyrazole precursor. This bypasses the regioselectivity issue entirely by forming the C-N bond after the pyrazole ring is constructed.

References

  • Regioselective synthesis of 5-amino-1-arylpyrazoles . Beilstein Journal of Organic Chemistry. Link

  • Regioselectivity issues in the synthesis of substituted pyrazoles . BenchChem Technical Guides. Link

  • Synthesis and NMR Spectral Studies of 1-Heteroaryl-5-amino-4-cyanopyrazoles . ResearchGate.[2] Link

  • Comparison of synthetic routes for aminopyrazoles . Journal of Chemical and Pharmaceutical Research. Link

Sources

Comparative Guide: IR Spectroscopy of Primary Amines in Pyrazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Infrared (IR) spectroscopy bands for primary amines attached to pyrazole rings. Unlike simple aliphatic amines or anilines, aminopyrazoles exhibit complex spectral behaviors due to annular tautomerism (3-amino vs. 5-amino), strong intermolecular hydrogen bonding, and specific electronic effects (amidine-like resonance).

This guide is designed for medicinal chemists and spectroscopists needing to distinguish exocyclic primary amines (


) from endocyclic ring nitrogens  (

) and to differentiate between positional isomers (3-amino vs. 4-amino).

Theoretical Framework: The Electronic Landscape

To interpret the IR spectrum of an aminopyrazole, one must understand the electronic environment that perturbs the standard amine frequencies.

The Pyrazole Influence

The pyrazole ring contains two nitrogen atoms:

  • Pyrrole-like N (

    
    ):  Electron donor (via lone pair into the 
    
    
    
    -system).
  • Pyridine-like N (

    
    ):  Electron acceptor (electronegative sink).
    

When a primary amine (


) is attached, it competes with the ring's internal resonance.
  • 3-Aminopyrazole (and 5-amino tautomer): The exocyclic amine is

    
     to the pyridine-like nitrogen. This creates an amidine-like system  (
    
    
    
    ), increasing the double-bond character of the exocyclic C-N bond and lowering the force constant of the N-H bonds due to strong polarization.
  • 4-Aminopyrazole: The amine is in the

    
     position. It behaves more like a standard aromatic amine (aniline derivative), as it cannot participate in direct amidine-like resonance with the ring nitrogens.
    
Tautomerism

Unsubstituted aminopyrazoles exist in dynamic equilibrium. In the solid state (KBr pellet), they often form hydrogen-bonded chains or dimers, significantly broadening the N-H stretching region.

  • 3-amino form: Generally thermodynamically favored.

  • 5-amino form: Often indistinguishable in solution due to rapid proton transfer but can be trapped by substitution at N1.

Comparative Analysis: Characteristic Bands

The following table contrasts the vibrational modes of aminopyrazoles against standard aliphatic and aromatic amines to highlight diagnostic shifts.

Table 1: Comparative IR Frequencies ( )
Vibrational ModeAliphatic Amine (Ref)Aromatic Amine (Aniline)3-Aminopyrazole 4-Aminopyrazole Diagnostic Note

(Asymmetric Stretch)




3-amino bands are often sharper if non-H-bonded, but broader in solid state.

(Symmetric Stretch)




Often overlaps with the broad Ring NH band.

N/AN/A

(Broad)

(Broad)
The "Satellite" bands. Distinguishes free base from salts.

(Scissoring)




3-amino couples with ring

, intensifying this band.





Higher freq in 3-amino due to amidine character (partial double bond).

Key Insight: The separation between


 and 

in 3-aminopyrazoles (

) is often larger than in 4-aminopyrazoles due to the specific hybridization effects of the adjacent ring nitrogen.

Visualization of Spectral Logic

Diagram 1: Band Assignment Decision Tree

Use this workflow to assign bands in a complex heterocyclic spectrum.

IR_Assignment Start Unknown Pyrazole Spectrum Region1 Check 3500-3100 cm⁻¹ Start->Region1 Doublet Two Sharp Peaks? (3450 & 3350) Region1->Doublet Yes Broad Broad/Multiple Bands? Region1->Broad No Region2 Check 1650-1600 cm⁻¹ Doublet->Region2 Result_Salt Amine Salt / H-Bonded Network Broad->Result_Salt H-Bonding Dominant Scissor Strong Band present? Region2->Scissor Yes Result_Prim Primary Amine (-NH₂) Scissor->Result_Prim Region3 Check 1360-1250 cm⁻¹ CN_High Band > 1310 cm⁻¹? Region3->CN_High Check C-N Bond Order Result_3AP Likely 3-Aminopyrazole (Amidine Character) CN_High->Result_3AP Yes (High ν) Result_4AP Likely 4-Aminopyrazole (Aniline Character) CN_High->Result_4AP No (Normal ν) Result_Prim->Region3 Isomer ID

Figure 1: Decision tree for distinguishing primary amine signals and differentiating positional isomers in pyrazoles.

Experimental Protocol: Minimizing Artifacts

The primary challenge in aminopyrazole spectroscopy is intermolecular hydrogen bonding . The ring NH and exocyclic


 act as both donors and acceptors, causing bands to broaden and merge, obscuring the diagnostic doublets.
Method A: Solid State (KBr Pellet) - For Routine ID
  • Preparation: Grind 1 mg sample with 100 mg dry KBr.

  • Critical Step: Dry the KBr powder at 110°C overnight before use. Pyrazoles are hygroscopic; moisture will create a broad -OH band at

    
     that masks the amine stretch.
    
  • Observation: Expect broadening. The "Ring NH" will appear as a very broad underlying absorption from

    
    .
    
Method B: Dilute Solution (CCl4 or CHCl3) - For Precise Assignment

To observe the "free" amine bands and distinguish isomers:

  • Solvent: Use spectroscopic grade Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).
  • Concentration: Prepare a dilute series (

    
    ).
    
  • Analysis:

    • At high conc (

      
      ): H-bonded bands dominate (broad, lower freq).
      
    • At low conc (

      
      ): Sharp doublets appear. 
      
    • 3-Aminopyrazole: Look for

      
       at 
      
      
      
      and
      
      
      at
      
      
      (shifted higher than solid state).
    • 4-Aminopyrazole: Look for

      
       at 
      
      
      
      and
      
      
      at
      
      
      .

Troubleshooting & Data Interpretation

The "Amine vs. Imino" Trap

3-aminopyrazoles can theoretically exist in the imino form (


), though the amino form (

) is dominant.
  • Amino Form: Shows two bands in the

    
     region (Asym + Sym stretch).[1]
    
  • Imino Form: Would show only one band in this region (

    
     stretch) and a very strong 
    
    
    
    band at lower frequency.
  • Validation: If you see a clear doublet, you have the primary amine.[2] If you see a single sharp peak, suspect a secondary amine impurity or rare imino tautomer stabilization.

Distinguishing Ring NH from Exocyclic NH2
  • Exocyclic

    
    :  Sharp doublet (in solution). Disappears upon acetylation (reaction with acetic anhydride).
    
  • Ring NH: Broad, singular band. Does not disappear upon acetylation (unless conditions force N-acetylation of the ring, which is slower). Shifts significantly (

    
    ) upon deuteration (
    
    
    
    shake).
Diagram 2: Resonance Effects on C-N Frequency

Resonance_Effect Amine Exocyclic NH₂ (Lone Pair) RingN Ring Nitrogen (Pyridine-like) Amine->RingN Direct Resonance (3-pos) Bond C-N Bond Order Increase RingN->Bond Amidine Character Freq Frequency Shift (↑ cm⁻¹) Bond->Freq ν(C-N) ~1350 Amine4 Exocyclic NH₂ (4-pos) RingN4 Ring Nitrogen Amine4->RingN4 Cross Conjugation Bond4 C-N Bond Normal Amine4->Bond4 Freq4 Frequency Normal (ν ~1280) Bond4->Freq4

Figure 2: Mechanistic basis for the higher C-N stretching frequency in 3-aminopyrazoles compared to 4-aminopyrazoles.

References

  • Alkorta, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][3]

  • Bawazir, W. (2020).[1] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Michigan State University. Infrared Spectroscopy: Characteristic Bands. [Link]

Sources

Safety Operating Guide

1-(4-Bromophenyl)-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-(4-Bromophenyl)-1H-pyrazol-3-amine

As a critical building block in pharmaceutical research—particularly in the synthesis of kinase inhibitors and other targeted therapeutics—1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS: 66000-38-2) is a frequent fixture in drug development laboratories[1][2]. However, the presence of both an aryl bromide moiety and a pyrazole-amine system necessitates stringent operational and disposal protocols. Improper handling or disposal not only poses direct toxicological risks to laboratory personnel but also risks severe environmental contamination and regulatory non-compliance.

This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of 1-(4-Bromophenyl)-1H-pyrazol-3-amine, grounded in established chemical safety standards[3][4][5].

Chemical & Physical Profiling

Before handling or disposing of this compound, personnel must understand its physicochemical properties and hazard profile. The presence of the halogen (bromine) dictates its environmental persistence and dictates the specific waste stream required for disposal.

Table 1: Physicochemical Properties and Hazard Classification

Property / ClassificationDetailOperational Implication
Chemical Formula C9H8BrN3Contains halogen; must be segregated into halogenated waste streams.
Molecular Weight 238.08 g/mol Solid at room temperature; poses a particulate/inhalation hazard.
Physical State Solid (Powder/Crystalline)Risk of aerosolization during weighing or transfer.
GHS Hazard Statements H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory irritation.
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction or degradation into toxic gas (NOx, HBr).

Hazard Assessment & Toxicology (The "Why")

In laboratory safety, understanding the causality behind a rule ensures higher compliance and better emergency decision-making.

  • Halogenated Toxicity: The 4-bromophenyl group makes this compound a halogenated organic. If incinerated at low temperatures or disposed of in standard municipal waste, halogenated organics can undergo incomplete combustion, generating highly toxic brominated dioxins and furans. Therefore, high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is mandatory[5][6].

  • Amine Reactivity: The primary amine group on the pyrazole ring is nucleophilic. It must be kept away from strong oxidizing agents and acids in waste containers to prevent unintended, potentially exothermic, cross-reactions in the waste accumulation area.

Operational Handling Protocol

To mitigate exposure risks as mandated by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[4][7], follow this step-by-step methodology during active experimentation:

  • Engineering Controls: Always handle the dry powder inside a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Don double-layered nitrile gloves (the outer layer should be changed immediately if contaminated).

    • Wear a standard laboratory coat with knit cuffs.

    • Use tightly fitting safety goggles (not just safety glasses) to protect against micro-particulates.

  • Weighing and Transfer: Use anti-static weigh boats and spatulas. If static electricity causes the powder to scatter, use an anti-static gun (ionizer) on the weigh boat prior to dispensing.

  • Equipment Decontamination: After use, wipe down balances and spatulas with a 70% Isopropanol (IPA) solution, followed by a water wipe, disposing of the wipes in the solid hazardous waste bin.

Waste Segregation & Disposal Methodology

Under the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261)[5][8], 1-(4-Bromophenyl)-1H-pyrazol-3-amine must be treated as a hazardous waste. Because it contains bromine, it must be strictly segregated from non-halogenated waste.

Step-by-Step Disposal Protocol:
  • Classification: Identify the waste (whether solid powder, contaminated packaging, or dissolved in solvent) as Halogenated Organic Waste .

  • Containerization: Deposit the waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, as trace acidic byproducts could cause corrosion.

  • Segregation: Ensure the waste container does not contain strong acids, bases, or oxidizing agents. If the compound is dissolved in a mixed solvent system (e.g., DMSO/Water), the entire mixture must be routed to the halogenated stream (the "Worst-Case Rule").

  • Labeling: Apply a compliant RCRA hazardous waste label immediately upon the first drop of waste[8]. The label must explicitly list "1-(4-Bromophenyl)-1H-pyrazol-3-amine" and "Halogenated Organic".

  • Secondary Containment: Store the waste container in a secondary containment tray in a designated Satellite Accumulation Area (SAA).

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The waste will be transported to a licensed TSDF for high-temperature rotary kiln incineration.

WasteWorkflow Start Generate 1-(4-Bromophenyl)- 1H-pyrazol-3-amine Waste Check Is it mixed with non-halogenated solvents? Start->Check Halogenated Route to Halogenated Waste Stream Check->Halogenated No Mixed Treat Entire Mixture as Halogenated Waste Check->Mixed Yes Container Store in HDPE Container (Secondary Containment) Halogenated->Container Mixed->Container Label Apply RCRA Hazardous Waste Label Container->Label Incineration High-Temp Incineration (Licensed TSDF) Label->Incineration

Workflow for the segregation and EPA-compliant disposal of brominated pyrazole waste.

Spill Response & Decontamination

In the event of an accidental spill (either dry powder or a solvent solution), immediate and methodical action is required to prevent exposure and environmental release, adhering to the principles outlined in Prudent Practices in the Laboratory[3][9].

Step-by-Step Spill Response Protocol:
  • Evacuation & Assessment: Immediately isolate the spill area. If the spill is large (>500g) or highly concentrated, evacuate the laboratory and contact the institutional HazMat team.

  • PPE Donning: For small, manageable spills, ensure you are wearing double nitrile gloves, safety goggles, a lab coat, and (if dry powder is spilled outside a fume hood) an N95 or P100 particulate respirator.

  • Containment:

    • For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or commercial spill pads). Do not use combustible sawdust.

    • For Solids: Lightly dampen the powder with a fine mist of water or 70% IPA to prevent dust aerosolization during cleanup.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to carefully sweep up the absorbent/powder mixture.

  • Decontamination: Wash the affected surface thoroughly with a 70% Isopropanol/water solution to solubilize residual traces, followed by a standard soap and water wash.

  • Disposal: Place all cleanup materials (absorbents, wipes, contaminated gloves) into a heavy-duty hazardous waste bag, seal it, apply a hazardous waste label, and dispose of it via the halogenated waste stream.

SpillResponse Spill Spill Detected (Solid or Solution) Evacuate Secure Area & Don Proper PPE Spill->Evacuate Assess Is spill > 500g or highly concentrated? Evacuate->Assess Hazmat Evacuate & Call HazMat Team Assess->Hazmat Yes Contain Contain with Inert Absorbent (e.g., Sand) Assess->Contain No Sweep Careful Sweep (Avoid Dust Generation) Contain->Sweep Decon Decontaminate Surface (70% IPA / Water) Sweep->Decon Dispose Dispose as Halogenated Hazardous Waste Decon->Dispose

Step-by-step emergency response and decontamination pathway for chemical spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard, 29 CFR 1910.1200.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations, 40 CFR Part 261.[Link]

Sources

Personal protective equipment for handling 1-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive, operational safety framework for handling 1-(4-Bromophenyl)-1H-pyrazol-3-amine . This content is designed for researchers and laboratory personnel, prioritizing autonomy, scientific integrity, and practical application.

Chemical Identity & Hazard Profile

Substance Name: 1-(4-Bromophenyl)-1H-pyrazol-3-amine CAS Number: 66000-38-2 (Free base); 1803584-74-8 (Hydrochloride salt) Synonyms: 3-Amino-1-(4-bromophenyl)pyrazole Physical State: Solid (Crystalline powder) Molecular Formula: C


H

BrN

Risk Assessment (GHS Classification)

Based on structural analogs (aminopyrazoles) and available safety data for halogenated aromatic amines, this compound must be treated as a Hazardous Substance .

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation H318/H319 Causes serious eye damage or irritation.[2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]

Critical Warning: Aromatic amines can possess latent toxicological properties, including potential sensitization or long-term organ toxicity. Always handle as if it has higher toxicity than currently established.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection logic prioritizes protection against organic solids and potential solution-phase permeation.

PPE Decision Logic

The diagram below illustrates the decision workflow for selecting appropriate barriers based on the experimental state.

PPE_Selection Start Experimental State Solid Solid / Powder Handling Start->Solid Solution Solution / Reaction Phase Start->Solution Resp_Solid Respiratory: N95/P95 Mask (or Fume Hood) Solid->Resp_Solid Glove_Solid Gloves: Single Nitrile (Min 0.11mm) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood REQUIRED Solution->Resp_Sol Glove_Sol Gloves: Double Nitrile OR Laminate (Silver Shield) Solution->Glove_Sol

Figure 1: PPE Selection Logic based on physical state. Blue path indicates lower risk (solid), Red path indicates higher risk (solvated).

Detailed PPE Specifications
ComponentStandardTechnical Justification
Hand Protection Nitrile (0.11 mm min) Solids: Standard nitrile provides adequate barrier against dry powder. Solutions: Aromatic amines can permeate thin nitrile. Double-gloving is required when dissolved in organic solvents (DCM, DMSO). Replace immediately upon splash.[4]
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient due to the risk of fine dust ingress or solution splash causing H318 (Eye Damage).
Respiratory N95 / P100 If weighing outside a hood (discouraged), an N95 is the absolute minimum. A fume hood is the primary control.
Body Defense Lab Coat + Tyvek Sleeves Standard cotton lab coat. Use disposable Tyvek sleeves if handling large quantities to prevent cuff contamination.

Operational Protocols

A. Weighing & Transfer (Solid State)

Objective: Minimize airborne dust generation.[5]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent "jumping" during transfer.

  • Technique: Use a disposable spatula. Do not return excess chemical to the stock container to avoid cross-contamination.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use. Dispose of the towel as solid hazardous waste.

B. Solubilization & Reaction (Liquid State)

Objective: Prevent cutaneous absorption and inhalation of vapors.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as carriers, potentially transporting the amine through intact skin.

  • Glove Protocol: If using DMSO/DMF, wear Laminate (Silver Shield) gloves under nitrile gloves, or change nitrile gloves every 15 minutes.

  • Temperature: If heating the reaction, ensure a reflux condenser is properly fitted and the system is under inert gas (Nitrogen/Argon) to prevent oxidation and vapor release.

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term damage.

ScenarioImmediate ActionMedical Follow-up
Eye Contact Irrigate immediately for 15 minutes. Hold eyelids apart. Use an eyewash station, not a bottle.Mandatory: Seek ophthalmologist evaluation due to H318 risk.
Skin Contact Drench area with water for 15 mins.[1][5] Use soap.[2][5] Discard contaminated clothing/leather shoes (leather absorbs amines).Monitor for delayed irritation or sensitization.
Inhalation Move to fresh air.[1][2][3][5][6] If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs) which can be delayed.
Spill (Solid) Do not dry sweep. Dampen with inert solvent (or water) to suppress dust, then scoop into a waste jar.Report as HazMat spill if >10g.

Waste Management & Disposal

Disposal Principle: Treat as Halogenated Organic Waste .

  • Categorization: Do not mix with aqueous acid/base streams. Keep in the "Solid Organic" or "Liquid Halogenated Organic" waste stream.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: Clearly label as "Toxic" and "Irritant". List the full chemical name; do not use abbreviations like "Bromophenyl-pyrazole".

  • Destruction: Incineration is the standard disposal method for halogenated aromatic amines to ensure complete breakdown of the pyrazole ring.

References

  • GuideChem . (2022). Chemical Properties for 1-(4-bromophenyl)pyrazol-3-amine (CAS 66000-38-2). Retrieved from

  • Thermo Fisher Scientific . (2025).[2] Safety Data Sheet: 5-(4-Bromophenyl)-1H-tetrazole (Analogous Hazard Data). Retrieved from

  • ChemScene . (2025). Safety Data Sheet: 5-(4-Bromophenyl)-1H-pyrazol-3-amine (Isomer Hazard Data). Retrieved from [2]

  • PubChem . (n.d.).[7] Compound Summary: Aminopyrazoles and Halogenated Derivatives. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.